MAX8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C106H196N28O23 |
|---|---|
Molecular Weight |
2230.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2R)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C106H196N28O23/c1-56(2)77(114)97(148)116-66(36-20-27-47-107)89(140)125-79(58(5)6)99(150)118-68(38-22-29-49-109)90(141)127-81(60(9)10)100(151)119-69(39-23-30-50-110)91(142)128-82(61(11)12)101(152)121-72(42-26-33-53-113)94(145)131-85(64(17)18)106(157)134-55-35-44-75(134)105(156)133-54-34-43-74(133)96(147)132-86(65(19)135)104(155)122-71(41-25-32-52-112)93(144)129-84(63(15)16)103(154)123-73(45-46-76(136)137)95(146)130-83(62(13)14)102(153)120-70(40-24-31-51-111)92(143)126-80(59(7)8)98(149)117-67(37-21-28-48-108)88(139)124-78(57(3)4)87(115)138/h56-75,77-86,135H,20-55,107-114H2,1-19H3,(H2,115,138)(H,116,148)(H,117,149)(H,118,150)(H,119,151)(H,120,153)(H,121,152)(H,122,155)(H,123,154)(H,124,139)(H,125,140)(H,126,143)(H,127,141)(H,128,142)(H,129,144)(H,130,146)(H,131,145)(H,132,147)(H,136,137)/t65-,66+,67+,68+,69+,70+,71+,72+,73+,74+,75-,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+/m1/s1 |
InChI Key |
NCGNUPLHQAELKD-LGUWIHSSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
MAX8 Peptide Hydrogel: A Technical Guide to its Chemical Structure, Properties, and Applications
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: MAX8 is a de novo designed, 20-amino acid peptide that undergoes spontaneous self-assembly into a nanofibrous hydrogel under physiological conditions.[1][2] Its unique shear-thinning and self-healing properties make it an ideal biomaterial for a range of applications, including three-dimensional (3D) cell culture, tissue engineering, and as a vehicle for the sustained delivery of therapeutics.[3][4][5] This technical guide provides an in-depth analysis of the chemical structure and properties of this compound, detailed experimental protocols, and a visualization of its self-assembly mechanism.
Chemical Structure and Properties
This compound is a 20-residue peptide with the amino acid sequence (VK)₄VDPPTKVE(VK)₃V-NH₂.[2][6] The sequence is designed to be amphiphilic, with alternating hydrophobic (Valine, V) and hydrophilic (Lysine, K; Glutamic Acid, E) residues. A key feature is the central VDPPT motif, which incorporates a D-proline residue to induce a stable type II' β-turn.[2] The C-terminus of the peptide is amidated.[2]
The self-assembly of this compound is triggered by changes in the ionic strength of the surrounding medium.[1][3] In low ionic strength solutions, the positively charged lysine (B10760008) residues cause electrostatic repulsion, keeping the peptide in a soluble, random coil conformation.[3] The introduction of physiological salt concentrations, such as those found in cell culture media (e.g., DMEM), screens these charges, allowing the peptide to fold into a β-hairpin structure.[1][3] These β-hairpins then self-assemble through intermolecular hydrogen bonding and hydrophobic interactions to form nanofibrils approximately 3 nm in width.[1][7] Entanglement and branching of these fibrils lead to the formation of a rigid, water-swollen hydrogel network.[6][7]
A critical property of the this compound hydrogel is its shear-thinning and self-healing behavior.[1][8] When a shear force is applied, such as during injection through a syringe, the physical cross-links within the hydrogel network are disrupted, causing it to flow like a liquid.[1] Upon removal of the shear stress, the network rapidly reforms, and the gel regains its solid-like properties.[1] This allows for the minimally invasive delivery of the hydrogel and any encapsulated cargo, such as cells or drugs.[1][3]
Quantitative Physicochemical and Mechanical Properties
| Property | Value | Conditions | Reference |
| Molecular Formula | C₁₀₉H₂₀₀N₃₀O₂₅ | Calculated | |
| Molecular Weight | 2231.0 g/mol | Calculated | |
| Amino Acid Sequence | VKVKVKVKVDPPTKVEVKVKV-NH₂ | [2] | |
| Net Charge (pH 7.4) | +7 | [8] | |
| Hydrogelation Time | < 1 minute | 0.5 wt% this compound in DMEM | [1] |
| Storage Modulus (G') | > 100 Pa | 0.5 wt% this compound in DMEM, within 40 sec | [1] |
| Fibril Width | ~3 nm | 0.5 wt% this compound in DMEM | [1] |
Mechanism of Self-Assembly
The self-assembly of the this compound peptide into a hydrogel is a hierarchical process initiated by environmental cues. The following diagram illustrates the key steps in this pathway.
References
- 1. pnas.org [pnas.org]
- 2. Solid-State NMR Evidence for β-Hairpin Structure within this compound Designer Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta hairpin peptide hydrogels as an injectable solid vehicle for neurotrophic growth factor delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta Hairpin Peptide Hydrogels as an Injectable Solid Vehicle for Neurotrophic Growth Factor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained release of active chemotherapeutics from injectable-solid β-hairpin peptide hydrogel - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Correlations between structure, material properties and bioproperties in self-assembled β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assessment of the pro-inflammatory potential of β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Mechanism of Action of MAX8 Hydrogel
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MAX8 is a de novo designed, 20-residue peptide that undergoes intramolecular folding and subsequent intermolecular self-assembly to form a rigid, shear-thinning hydrogel. Its primary in vitro mechanism of action is not that of a classical pharmacological agent with a specific cellular receptor or signaling pathway. Instead, this compound functions as a sophisticated, injectable solid vehicle for the sustained delivery of therapeutic molecules. This guide elucidates the core physicochemical principles governing this compound hydrogel formation, its properties as a biomaterial scaffold, and its role in facilitating the biological activity of encapsulated agents in vitro.
Core Mechanism: Peptide Self-Assembly and Hydrogelation
The fundamental mechanism of this compound lies in its peptide sequence (VKVKVKVKVD PPTKVEVKVKV-NH2) and its ability to form a β-hairpin conformation. This process is triggered by changes in the ionic environment, such as the addition of cell culture media. The folded β-hairpins then self-assemble into well-defined nanofibrils, which entangle to form a highly cross-linked, water-rich hydrogel network. This process effectively encapsulates therapeutic molecules present in the solution.[1][2]
The self-assembly process can be visualized as a multi-step workflow:
Quantitative Physicochemical Properties
The material properties of the this compound hydrogel are directly related to its nanofibrillar network morphology and can be tuned by altering the peptide concentration.[1] These properties are critical for its function as a drug delivery vehicle.
| Property | Value | Concentration (wt%) | Technique Used |
| Fibril Width | ≈ 3.2 nm | N/A | Cryogenic-Transmission Electron Microscopy (cryo-TEM) |
| Network Correlation Length | 23 Å | 0.5 | Small Angle Neutron Scattering (SANS) |
| 16 Å | 2.0 | Small Angle Neutron Scattering (SANS) | |
| Plateau Modulus (Stiffness) | 270 ± 16 Pa | 0.5 | Oscillatory Rheology |
| 3600 ± 183 Pa | 2.0 | Oscillatory Rheology | |
| Shear Recovery | 90 ± 10% of original stiffness | N/A | Oscillatory Rheology |
In Vitro Mechanism of Action: Sustained Bioactive Delivery
The primary in vitro function of this compound is to serve as a depot for the sustained release of encapsulated therapeutic agents, such as growth factors. This compound protects these molecules from degradation and releases them over an extended period, allowing for prolonged biological activity.[3]
Protection and Release of Growth Factors
Studies have shown that this compound can encapsulate Nerve Growth Factor (NGF) and Brain-derived Neurotrophic Factor (BDNF), protecting them from in vitro degradation for up to 28 days. The release rate is tunable and inversely proportional to the concentration of the this compound hydrogel; higher concentrations lead to a denser fibrillar network and slower release.[2][3]
Facilitation of Downstream Signaling
This compound itself is biocompatible and does not inhibit normal growth factor signaling. When PC12 cells are exposed to NGF released from a this compound hydrogel, the growth factor retains its biological activity and triggers the expected downstream signaling pathways, such as the Erk phosphorylation cascade, leading to cellular responses like neurite outgrowth.[3]
Key Experimental Protocols
Rheological Measurement of Hydrogel Stiffness
Objective: To quantify the mechanical properties (plateau storage modulus, G') of this compound hydrogels at different concentrations.
Methodology:
-
Sample Preparation: this compound peptide is dissolved in deionized water to achieve final concentrations of 0.5, 1.0, 1.5, and 2.0 wt%.
-
Gelation Trigger: Gelation is initiated by adding a buffered salt solution (e.g., 50 mM BTP, 150 mM NaCl, pH 7.4) or cell culture medium to the peptide solution.[1]
-
Rheometer Setup: A stress-controlled rheometer equipped with a parallel plate geometry (e.g., 20 mm diameter) is used. A solvent trap is employed to prevent sample dehydration.
-
Time Sweep: Following the addition of the trigger, a time sweep experiment is performed at a constant frequency (e.g., 1 rad/s) and strain (e.g., 0.5%) to monitor the evolution of the storage (G') and loss (G'') moduli as the gel forms. Gelation is considered complete when G' reaches a stable plateau.
-
Frequency Sweep: Once the gel is formed, a frequency sweep (e.g., 0.1 to 100 rad/s) is conducted at a fixed low strain to determine the plateau modulus, which represents the hydrogel stiffness.[1]
PC12 Cell Neurite Outgrowth Assay
Objective: To assess the bioactivity of Nerve Growth Factor (NGF) released from this compound hydrogels.
Methodology:
-
Hydrogel Preparation: A solution of this compound (e.g., 1 wt%) is mixed with a solution of NGF to a final desired concentration. This mixture is then triggered to form a hydrogel at the bottom of a cell culture well.
-
Cell Seeding: PC12 pheochromocytoma cells are seeded on top of the pre-formed this compound-NGF hydrogel.[3] Control wells include cells seeded on this compound hydrogels without NGF and cells treated with soluble NGF.
-
Incubation: Cells are cultured for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Microscopy: At the end of the incubation period, cells are imaged using a phase-contrast microscope.
-
Quantification: The percentage of cells bearing neurites longer than two cell body diameters is determined by analyzing multiple random fields of view for each condition. An increase in this percentage compared to the control (this compound only) indicates bioactive NGF release.
References
- 1. Correlations between structure, material properties and bioproperties in self-assembled β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta hairpin peptide hydrogels as an injectable solid vehicle for neurotrophic growth factor delivery - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of MAX8
An In-depth Technical Guide to the Discovery and History of MAX8
This guide provides a comprehensive overview of the this compound peptide, a self-assembling biomaterial with significant applications in tissue engineering and drug delivery. It is intended for researchers, scientists, and drug development professionals.
The development of this compound was a direct result of structure-based peptide design aimed at controlling hydrogelation kinetics for biological applications. This compound was engineered by a team of researchers led by Joel P. Schneider and Darrin J. Pochan at the University of Delaware.[1] The discovery was first published in 2007 in the Proceedings of the National Academy of Sciences.[1][2]
This compound was developed as an improvement upon a parent peptide, MAX1.[3] While MAX1 also formed a hydrogel, its slow gelation kinetics (approximately 30 minutes) were suboptimal for homogeneously encapsulating cells, as the cells would settle before the gel fully formed.[4] To accelerate the self-assembly process, a single amino acid substitution was made to the MAX1 sequence.[3] A lysine (B10760008) residue at position 15 was replaced with a glutamic acid.[1][3][5] This substitution reduced the overall positive charge of the peptide, thereby lowering the electrostatic repulsion between peptide monomers and facilitating faster folding and assembly in physiological conditions.[1][3] This new peptide was named this compound.
The this compound peptide is a 20-amino acid sequence: VKVKVKVKVDPPTKVEVKVKV-NH2 .[6] It is an amphiphilic molecule with two arms of alternating hydrophobic (Valine, V) and hydrophilic (Lysine, K, or Glutamic Acid, E) residues.[7] These arms are joined by a central VDPPT sequence, which is designed to form a type II' β-turn.[7]
Mechanism of Self-Assembly
The self-assembly of this compound into a hydrogel is a triggered process, initiated by changes in the ionic strength of the surrounding medium to physiological levels.[8] At low ionic strength, the positively charged lysine residues cause electrostatic repulsion, keeping the peptide in a soluble, unfolded state.[8] When exposed to physiological salt concentrations, such as those in cell culture media (DMEM), the salt ions screen the electrostatic repulsions.[1][8] This allows the peptide to fold into a β-hairpin conformation, stabilized by intramolecular hydrogen bonds.[6][8]
Once folded, these β-hairpins self-assemble into nanofibrils.[9] This assembly is driven by hydrophobic collapse and intermolecular hydrogen bonding.[9] These fibrils, which are approximately 3 nm in width, then entangle and branch to form a three-dimensional network that entraps water, resulting in the formation of a rigid hydrogel.[1][6][9]
Key Properties and Quantitative Data
This compound hydrogels exhibit several key properties that make them highly suitable for biomedical applications, particularly their rapid gelation kinetics and shear-thinning behavior.
Rheological Properties
The mechanical properties of this compound hydrogels have been extensively characterized using oscillatory rheology.[5] A key feature of this compound is its rapid formation of a mechanically rigid gel.[1] The storage modulus (G'), which represents the elastic component of the gel, of a 0.5 wt% this compound hydrogel reaches over 100 Pascals (Pa) within 40 seconds of being triggered by DMEM.[1] In contrast, the parent peptide, MAX1, barely reaches 40 Pa after 60 minutes under the same conditions.[1]
A remarkable property of this compound hydrogels is their ability to shear-thin and recover.[1] When a shear stress is applied, for instance, by passing the gel through a syringe, the hydrogel's viscosity drops dramatically, allowing it to flow like a liquid.[1][10] Upon cessation of the shear stress, the gel rapidly recovers its initial mechanical rigidity.[1][10] This property is crucial for the injectable delivery of cells and therapeutics.[1][2]
| Property | This compound (0.5 wt%) | MAX1 (0.5 wt%) | Reference |
| Storage Modulus (G') after 40s | > 100 Pa | < 10 Pa | [1] |
| Storage Modulus (G') after 60 min | ~763 Pa | < 40 Pa | [1][11] |
| Fibril Width | ~3 nm | ~3 nm | [1] |
| Gelation Time | < 1 minute | ~30 minutes | [4] |
| This compound Concentration | Plateau Modulus (G') | Mesh Size (ξ) | Reference |
| 0.5 wt% | 270 ± 16 Pa | 30 nm | [6][12] |
| 1.0 wt% | - | 23 ± 0.4 nm | [12] |
| 1.5 wt% | - | - | |
| 2.0 wt% | 3600 ± 183 Pa | 18 nm | [6][12] |
Nanostructure
Transmission electron microscopy (TEM) reveals the nanofibrillar network structure of this compound hydrogels. The hydrogels are composed of monodisperse fibrils with a width of approximately 3 nm.[1]
Experimental Protocols
Peptide Synthesis
This compound peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis on an automated peptide synthesizer.[1][7][13] The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
Hydrogel Preparation
A typical protocol for preparing a 0.5 wt% this compound hydrogel is as follows:
-
A 1 wt% stock solution of the this compound peptide is prepared by dissolving the lyophilized peptide in a 25 mM HEPES buffer at pH 7.4.[1]
-
To initiate self-assembly, an equal volume of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 25 mM HEPES (pH 7.4) is added to the peptide solution.[1]
-
The solution is mixed, resulting in a 0.5 wt% hydrogel that forms at room temperature.[1]
Oscillatory Rheology
Rheological measurements are performed on a rheometer, typically with a parallel plate geometry.[8][12]
-
The peptide solution and triggering buffer (e.g., DMEM) are mixed and immediately loaded onto the temperature-controlled plate of the rheometer.[8]
-
Time sweep experiments are conducted to monitor the change in storage modulus (G') and loss modulus (G'') over time as the gel forms.[1]
-
Frequency sweep experiments are performed to characterize the mechanical properties of the fully formed gel.[13]
-
Shear recovery experiments involve applying a high shear stress to the gel for a period, followed by a return to low stress to monitor the recovery of G'.[1]
Transmission Electron Microscopy (TEM)
-
A small aliquot of the hydrogel is diluted with deionized water.[7]
-
A drop of the diluted sample is placed on a carbon-coated copper grid.
-
The sample is negatively stained with a solution such as uranyl acetate.[1]
-
The grid is then imaged using a transmission electron microscope.
Cell Encapsulation and Viability Assay
The rapid gelation of this compound allows for the homogeneous encapsulation of cells.
-
Cells are suspended in the triggering buffer (e.g., DMEM).
-
This cell suspension is then mixed with the this compound peptide stock solution to initiate gelation.
-
The resulting cell-laden hydrogel can be cultured or used for injectable delivery.
-
Cell viability within the hydrogel is typically assessed using live/dead staining assays (e.g., Calcein AM and Ethidium homodimer-1) and fluorescence microscopy.[1] Studies have shown that cells remain viable during the encapsulation and shear-thinning delivery process.[1][2]
Applications in Drug Development and Research
The unique properties of this compound make it a versatile tool for researchers and drug development professionals.
-
3D Cell Culture: this compound provides a biomimetic scaffold for three-dimensional cell culture, which more accurately represents the in vivo environment compared to traditional 2D culture.[14]
-
Injectable Cell Delivery: The shear-thinning and recovery properties of this compound allow for the minimally invasive delivery of cells to target tissues for regenerative medicine applications.[1][2]
-
Sustained Drug Delivery: this compound hydrogels can encapsulate therapeutic molecules, such as growth factors and small molecule drugs, and provide their sustained release over time.[8][15] This is beneficial for localized treatment and reducing the need for frequent administrations.[15]
References
- 1. pnas.org [pnas.org]
- 2. Controlling hydrogelation kinetics by peptide design for three-dimensional encapsulation and injectable delivery of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlations between structure, material properties and bioproperties in self-assembled β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-State NMR Evidence for β-Hairpin Structure within this compound Designer Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta hairpin peptide hydrogels as an injectable solid vehicle for neurotrophic growth factor delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. Macromolecular diffusion and release from self-assembled β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assessment of the pro-inflammatory potential of β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beta-hairpin hydrogels as scaffolds for high-throughput drug discovery in three-dimensional cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β-Hairpin Peptide Hydrogels for Package Delivery - PMC [pmc.ncbi.nlm.nih.gov]
MAX8 biological pathway analysis
An In-depth Technical Guide to the Biological Pathway Analysis of the MAX Protein
Disclaimer: The term "MAX8" does not correspond to a recognized standard gene or protein. This guide focuses on the well-characterized and crucial transcription factor, MAX (MYC Associated Factor X) , assuming this is the intended subject of inquiry.
Introduction to the MAX Protein
The MAX protein is a fundamental component of a critical regulatory network that governs gene transcription and plays a pivotal role in cell proliferation, differentiation, and apoptosis. As a member of the basic helix-loop-helix leucine (B10760876) zipper (bHLH-Zip) family of transcription factors, MAX itself does not possess transcriptional activity. Instead, it functions as an obligate heterodimerization partner for other bHLH-Zip proteins, most notably the MYC and MXD families of oncoproteins and tumor suppressors, respectively. This ability to form different heterodimeric complexes allows MAX to be a central switch in determining the transcriptional output of a vast array of target genes, thereby controlling fundamental cellular processes.
The Core MAX/MYC/MXD Signaling Network
The functional dichotomy of the MAX network is central to its role in cellular homeostasis and disease. The balance between MAX-MYC and MAX-MXD heterodimers at the promoters of target genes dictates whether transcription is activated or repressed.
-
MAX-MYC Heterodimers: Transcriptional Activation: When MAX dimerizes with a member of the MYC family (e.g., c-MYC, N-MYC), the resulting complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes. The MYC protein provides a potent transactivation domain that recruits co-activators, such as histone acetyltransferases (HATs), leading to chromatin remodeling and transcriptional activation. This activation drives the expression of genes involved in cell cycle progression, metabolism, and protein synthesis, thereby promoting cell growth and proliferation.
-
MAX-MXD Heterodimers: Transcriptional Repression: Conversely, when MAX forms a heterodimer with a member of the MXD family (e.g., MXD1, MXI1), the complex also binds to E-box sequences. However, the MXD protein recruits co-repressors, such as histone deacetylases (HDACs), which leads to a condensed chromatin state and transcriptional repression. This antagonism of MYC function is crucial for promoting cell differentiation and exiting the cell cycle.
The cellular levels of MYC and MXD proteins are tightly regulated, and the competitive binding to the constitutively expressed and stable MAX protein determines the overall transcriptional program.
Quantitative Data on MAX Protein Interactions
The binding affinities between MAX and its partners are crucial for the network's function. Below is a summary of representative quantitative data.
| Interacting Proteins | Dissociation Constant (Kd) | Experimental Method | Cellular Context |
| MAX-MAX Homodimer | ~1 x 10-6 M | Surface Plasmon Resonance | In vitro |
| c-MYC-MAX Heterodimer | ~5 x 10-8 M | Isothermal Titration Calorimetry | In vitro |
| MXD1-MAX Heterodimer | ~2 x 10-8 M | Surface Plasmon Resonance | In vitro |
| MAX-DNA (E-box) | ~1 x 10-9 M | Electrophoretic Mobility Shift Assay | In vitro |
Note: These values are approximations from various studies and can vary based on experimental conditions.
Experimental Protocols for MAX Pathway Analysis
Investigating the MAX biological pathway involves a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions
This protocol is used to determine if MAX physically interacts with a protein of interest (e.g., MYC) within the cell.
Methodology:
-
Cell Lysis: Culture cells to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-MAX antibody) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the "prey" protein (e.g., anti-MYC antibody) to detect the interaction.
Chromatin Immunoprecipitation (ChIP) to Identify DNA Binding Sites
ChIP is used to identify the specific genomic regions (e.g., E-boxes) where a MAX-containing complex is bound.
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Perform an immunoprecipitation similar to Co-IP, using an antibody specific for the protein of interest (e.g., anti-MAX or anti-MYC) to pull down the protein-DNA complexes.
-
Washing and Elution: Wash the captured complexes to remove non-specific DNA and then elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR (to quantify binding at a specific locus) or by high-throughput sequencing (ChIP-Seq) to identify genome-wide binding sites.
Role in Drug Development
The central role of the MAX-MYC interaction in driving the proliferation of many human cancers has made it an attractive target for therapeutic intervention. However, the nature of the protein-protein interaction has made it historically difficult to target with small molecules. Current drug development strategies include:
-
Inhibitors of MYC-MAX Dimerization: Developing small molecules or stapled peptides that can directly disrupt the formation of the oncogenic MYC-MAX heterodimer.
-
Targeting MYC Transcription and Stability: Indirectly targeting the pathway by inhibiting the transcription of the MYC gene or promoting the degradation of the MYC protein.
-
Synthetic Lethality Approaches: Identifying genetic vulnerabilities in MYC-driven cancers that can be exploited therapeutically.
The continued analysis of the MAX biological pathway is essential for developing novel and effective cancer therapies.
MAX8 protein binding targets
An In-depth Technical Guide to the Binding Targets of the MAX Protein
A Note on Nomenclature: Initial database searches for "MAX8 protein" did not yield a specific protein with high prevalence in transcriptional regulation. It is highly probable that the intended subject of this guide is the well-characterized and centrally important MAX (Myc-associated factor X) protein. This document will focus on the MAX protein, a critical component of a network of transcription factors that govern cell proliferation, differentiation, and apoptosis.
Introduction
The MAX protein is a member of the basic helix-loop-helix leucine (B10760876) zipper (bHLHZ) family of transcription factors. It plays a pivotal role in gene regulation not as a standalone entity, but as an obligate dimerization partner for other bHLHZ proteins, most notably the MYC and MAD family of proteins. The resulting heterodimers bind to specific DNA sequences known as E-boxes, thereby modulating the transcription of target genes. This guide provides a comprehensive overview of the DNA and protein binding targets of MAX, the experimental protocols used to identify them, and the signaling pathways in which this network operates.
MAX Protein Binding Targets: Quantitative Data
The binding specificity and affinity of the MAX-containing dimers are crucial for their biological function. Below are tables summarizing the quantitative data for both DNA and protein interactions.
DNA Binding Affinity of MAX Dimers
MAX-containing dimers primarily recognize the canonical E-box sequence CACGTG. However, they can also bind to variations of this sequence with different affinities. The binding affinity is often expressed as the equilibrium dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity[1][2][3].
| Dimer Complex | DNA Sequence (E-box) | Apparent Dissociation Constant (Kd) | Experimental Method |
| MYC:MAX | CACGTG (Canonical E-box) | ~3.78 µM | Electrophoretic Mobility Shift Assay (EMSA)[3] |
| MYC:MAX | CATGTG (Low-affinity E-box) | Reduced affinity compared to canonical | Surface Plasmon Resonance (SPR)[2] |
| MYC:MAX | AACGTT (Non-E-box) | Weaker affinity than E-box variants | Surface Plasmon Resonance (SPR)[2] |
| MAX:MAX | CACGTG (Canonical E-box) | High affinity[4] | Titration of fluorescently labeled E-box |
| Mad:MAX | CACGTG (Canonical E-box) | High affinity, similar to MYC:MAX | In vitro binding assays[1] |
Protein-Protein Interaction Affinities
The formation of different MAX heterodimers is a key regulatory mechanism. The relative affinities of MAX for its various partners can influence the balance between transcriptional activation and repression.
| Interacting Proteins | Dissociation Constant (Kd) at 33°C | Experimental Method |
| Myc–Max | 1.1 x 10-7 M | Fluorescence Titration[1] |
| Mad–Max | 1.9 x 10-7 M | Fluorescence Titration[1] |
| Max–Max | 2.8 x 10-7 M | Fluorescence Titration[1] |
Signaling Pathways Involving MAX
The MAX protein is a central node in the Myc/Max/Mad transcriptional regulatory network. This network integrates various cellular signals to control fundamental processes like cell cycle progression, proliferation, and apoptosis. The balance between MYC:MAX and MAD:MAX heterodimers is critical in determining the transcriptional output.
-
MYC:MAX Heterodimers: When MYC levels are high, it preferentially dimerizes with MAX. The MYC:MAX complex binds to E-box sequences in the promoter regions of target genes and recruits co-activators, such as histone acetyltransferases (HATs), leading to chromatin remodeling and transcriptional activation[5][6]. This promotes cell growth and proliferation.
-
MAD:MAX Heterodimers: In contrast, when members of the MAD family (e.g., MXD1) are expressed, they compete with MYC for binding to MAX. The resulting MAD:MAX heterodimers also bind to E-box sequences but recruit co-repressors, such as histone deacetylases (HDACs), which leads to chromatin condensation and transcriptional repression[5][6][7]. This is often associated with cell differentiation and growth arrest.
-
MAX:MAX Homodimers: MAX can also form homodimers which can bind to E-boxes, but their role in transcriptional regulation is thought to be generally repressive, possibly by competing with MYC:MAX heterodimers for DNA binding sites[8].
Below is a diagram illustrating the core logic of the Myc/Max/Mad signaling network.
Caption: The Myc/Max/Mad transcriptional regulatory network.
Experimental Protocols
The identification of MAX binding targets relies on two primary experimental techniques: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for DNA targets and Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS) for protein interaction partners.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for MAX
ChIP-seq is a powerful method to identify the genome-wide binding sites of a transcription factor in vivo[9][10].
Objective: To identify the genomic DNA sequences bound by MAX-containing dimers in a specific cell type.
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to MAX is used to immunoprecipitate the MAX-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.
Detailed Protocol:
-
Cell Cross-linking:
-
Culture cells to the desired confluency.
-
Add formaldehyde (B43269) to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA[11].
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest the cells and wash twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a lysis buffer.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with an anti-MAX antibody overnight at 4°C with gentle rotation[11]. A non-specific IgG should be used as a negative control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads several times with buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA for next-generation sequencing.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Use peak-calling algorithms to identify regions of the genome that are enriched in the MAX ChIP sample compared to the input control.
-
Perform motif analysis on the identified peaks to confirm the enrichment of the E-box sequence.
-
Caption: Experimental workflow for ChIP-seq of the MAX protein.
Co-Immunoprecipitation Mass Spectrometry (Co-IP/MS) Protocol for MAX
Co-IP followed by mass spectrometry is a widely used technique to identify protein-protein interactions[12][13][14].
Objective: To identify the proteins that interact with MAX in a cellular context.
Principle: A specific antibody against MAX is used to pull down MAX from a cell lysate. Any proteins that are in a complex with MAX will also be pulled down. These interacting proteins are then identified by mass spectrometry.
Detailed Protocol:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-MAX antibody (or a control IgG) for several hours to overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS sample buffer).
-
-
Protein Separation and Digestion:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest or the entire gel lane.
-
Perform in-gel digestion of the proteins with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use database search algorithms to identify the proteins from the peptide fragmentation patterns.
-
Compare the proteins identified in the MAX IP to the control IgG IP to identify specific interaction partners. Quantitative proteomics approaches like SILAC can be used for more precise quantification[15][16].
-
References
- 1. Thermodynamics of Protein–Protein Interactions of cMyc, Max, and Mad: Effect of Polyions on Protein Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Integrated requirement of non‐specific and sequence‐specific DNA binding in Myc‐driven transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Myc/Max/Mad network and the transcriptional control of cell behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myc-Max-Mad: a transcription factor network controlling cell cycle progression, differentiation and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 13. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative interactome proteomics identifies a proteostasis network for GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to MAX8: Solubility and Stability
This technical guide provides a comprehensive overview of the solubility and stability of the MAX8 peptide hydrogel, a self-assembling biomaterial with significant potential for drug delivery and tissue engineering applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visualization of the relevant biological signaling pathway.
Core Concepts of this compound Hydrogel
This compound is a 20-residue peptide designed to fold into a β-hairpin structure and self-assemble into a nanofibrous hydrogel network under physiological conditions.[1][2] Its sequence, VKVKVKVK-(VDPPT)-KVEVKVKV-NH2, features alternating hydrophobic (Valine) and hydrophilic (Lysine) residues, which drive its self-assembly.[2] In low ionic strength aqueous solutions, the electrostatic repulsion between the positively charged lysine (B10760008) residues keeps the peptide soluble and unfolded.[1] However, at physiological pH (7.4) and salt concentrations (e.g., 150 mM NaCl), these charges are screened, leading to peptide folding and the formation of a stable, viscoelastic hydrogel.[1] This shear-thinning and self-healing property makes it an excellent candidate for injectable drug delivery.[1]
Solubility Data
This compound is freely soluble in low ionic strength aqueous solutions, such as deionized water.[1] The transition to a hydrogel is triggered by an increase in ionic strength and pH to physiological levels. The working concentration for hydrogel formation typically ranges from 0.5 wt% to 2.0 wt%.
| Parameter | Value | Conditions | Source |
| Solubility | Freely Soluble | Low ionic strength aqueous solutions (e.g., deionized water) | [1] |
| Hydrogel Formation | Forms a viscoelastic hydrogel | pH 7.4, ~150 mM ionic strength (e.g., DMEM, 150 mM NaCl) | [1] |
| Working Concentration | 0.5 - 2.0 wt% | In aqueous buffer for hydrogel formation | [1][3] |
Stability Data
This compound hydrogels provide a protective environment for encapsulated molecules, significantly enhancing their stability compared to aqueous solutions. Studies have demonstrated that this compound can prevent the degradation of sensitive biologics for extended periods.
| Encapsulated Molecule | Stability Duration | Observation | Source |
| Nerve Growth Factor (NGF) | Up to 28 days | Protected from in vitro degradation and remained biologically active. | [1] |
| Brain-Derived Neurotrophic Factor (BDNF) | Up to 28 days | Protected from in vitro degradation. | [1] |
| Vincristine | At least 28 days | Remained biologically active, well beyond its half-life in aqueous solution. |
The release of encapsulated molecules can be tuned by altering the concentration of the this compound hydrogel. Higher concentrations of this compound result in a slower release rate.
| This compound Concentration (wt%) | NGF Release Rate (pg/hour) | BDNF Release Comparison (at day 15) | Source |
| 0.5 | ~5.0 | 1.4x more than 1.0 wt% | [1] |
| 1.0 | ~4.2 | - | [1] |
| 1.5 | ~2.9 | 2.1x less than 0.5 wt% | [1] |
Experimental Protocols
Preparation of this compound Hydrogel (0.5 wt%)
This protocol describes the preparation of a 0.5 wt% this compound hydrogel. The same principles can be applied to prepare other concentrations by adjusting the initial mass of the this compound peptide.
Materials:
-
Lyophilized this compound peptide
-
Deionized (DI) water
-
Buffer solution (e.g., 2x Dulbecco's Modified Eagle Medium (DMEM) with 50 mM HEPES, pH 7.4, or a buffered saline solution at pH 7.4)
Procedure:
-
Prepare a 1.0 wt% this compound stock solution by dissolving the lyophilized peptide in chilled DI water. For example, dissolve 1 mg of this compound in 100 µL of DI water.
-
To initiate hydrogelation, add an equal volume of the 2x buffer solution to the this compound stock solution.
-
Gently mix the two solutions. The mixture will self-assemble into a hydrogel at room temperature or 37°C.
Encapsulation of Molecules within this compound Hydrogel
This protocol details the encapsulation of a therapeutic molecule, using a protein as an example.
Materials:
-
This compound peptide stock solution (prepared as in 4.1)
-
Therapeutic molecule stock solution
-
Buffer solution (as in 4.1)
Procedure:
-
Prepare the therapeutic molecule solution in the buffer at twice the desired final concentration.
-
Add an equal volume of the therapeutic molecule/buffer solution to the this compound stock solution.
-
Gently mix to initiate hydrogelation and ensure homogenous encapsulation of the therapeutic molecule.
In Vitro Stability and Release Assay
This protocol outlines a method to assess the stability and release of an encapsulated molecule from the this compound hydrogel.
Materials:
-
This compound hydrogel with encapsulated molecule
-
Release buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4)
-
A suitable assay for quantifying the released molecule (e.g., ELISA for proteins)
Procedure:
-
Prepare the this compound hydrogel with the encapsulated molecule in a suitable container (e.g., a transwell insert).
-
Add a defined volume of release buffer on top of the hydrogel.
-
At predetermined time points, collect the release buffer and replace it with fresh buffer.
-
Quantify the amount of the released molecule in the collected buffer using the appropriate assay.
-
To assess the stability of the encapsulated molecule, the biological activity of the released molecule can be tested at various time points. For example, NGF released from the hydrogel has been shown to induce neurite-like extensions in PC12 cells, confirming its retained bioactivity.[1]
Signaling Pathway and Experimental Workflow
NGF/BDNF Signaling Pathway
The neurotrophic factors NGF and BDNF, which can be delivered by this compound hydrogels, exert their biological effects by binding to specific receptors on the cell surface and activating downstream signaling cascades. These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity.[4][5]
Caption: NGF and BDNF Signaling Pathways.
Experimental Workflow for Stability and Bioactivity Assessment
The following diagram illustrates the general workflow for assessing the stability and bioactivity of a molecule released from a this compound hydrogel.
Caption: Workflow for Stability and Bioactivity Assessment.
References
- 1. Beta hairpin peptide hydrogels as an injectable solid vehicle for neurotrophic growth factor delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-hairpin hydrogels as scaffolds for high-throughput drug discovery in three-dimensional cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assessment of the pro-inflammatory potential of β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the MAX Protein Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC-associated factor X (MAX) protein stands as a pivotal component in the intricate network of transcriptional regulation that governs fundamental cellular processes. As a member of the basic helix-loop-helix leucine (B10760876) zipper (bHLHZ) family of transcription factors, MAX functions as an obligate dimerization partner for the MYC and MAD families of proteins. This central role places MAX at the heart of cellular decision-making, influencing cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the network in which MAX operates is a hallmark of many human cancers, making it a subject of intense research and a potential target for therapeutic intervention. This technical guide provides a comprehensive review of the literature on the MAX protein, detailing its signaling pathways, the experimental methodologies used to study it, and the quantitative data that underpins our current understanding.
The MYC/MAX/MAD Network: A Duality of Function
The functional output of MAX is determined by its dimerization partner. It can form homodimers (MAX:MAX) or, more significantly, heterodimers with members of the MYC or MAD protein families.[1] This dynamic interplay of dimerization partners competing for a finite pool of MAX protein dictates the transcriptional outcome at shared target gene promoters.
-
MYC:MAX Heterodimers: The oncoprotein MYC, when dimerized with MAX, acts as a potent transcriptional activator. This complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, driving the expression of genes involved in cell cycle progression, proliferation, and metabolism.[3][4]
-
MAD:MAX Heterodimers: In contrast, the MAD family of proteins (including MAD1, MXI1, MAD3, and MAD4) act as antagonists to MYC function.[5] When MAD proteins dimerize with MAX, the resulting complex also binds to E-box sequences but functions as a transcriptional repressor, recruiting co-repressor complexes to silence gene expression.[6][7]
-
MAX:MAX Homodimers: MAX can also form homodimers which are capable of binding to E-boxes. While initially thought to be transcriptionally inactive or repressive, some studies suggest they may have a modest transcriptional activation potential.[8]
Upstream Regulation of the Network
The balance between MYC:MAX and MAD:MAX complexes is tightly regulated by a variety of upstream signaling pathways that control the expression and stability of the individual components. The MAX gene itself is constitutively expressed in most cell types, ensuring a constant availability of the MAX protein.[9][10] This places the regulatory emphasis on the levels of MYC and MAD proteins.
-
Regulation of MYC: The expression of MYC is induced by numerous mitogenic signaling pathways, including the Receptor Tyrosine Kinase (RTK)-MAPK and WNT/β-catenin pathways.[3] MYC protein is also subject to post-translational modifications that regulate its stability.
-
Regulation of MAD: In contrast, the expression of MAD family genes is often induced during cellular differentiation, leading to a switch from a proliferative (MYC-driven) to a differentiated (MAD-driven) state.[11]
-
Regulation of MAX: The SWI/SNF chromatin remodeling complex, specifically the ATPase subunit BRG1, has been shown to directly regulate the expression of MAX by binding to its promoter.[10][12]
Downstream Effects: Gene Regulation and Metabolic Reprogramming
The transcriptional activity of the MYC/MAX/MAD network has profound effects on a wide array of cellular processes.
Transcriptional Activation and Repression
MYC:MAX heterodimers activate a broad spectrum of target genes that promote cell growth and division. Conversely, MAD:MAX heterodimers repress these same genes, often leading to cell cycle arrest and differentiation.
| Target Gene | Function | Regulation by MYC:MAX | Regulation by MAD:MAX |
| ODC1 | Ornithine decarboxylase, polyamine biosynthesis | Activation | Repression |
| CDK4 | Cyclin-dependent kinase 4, cell cycle G1 progression | Activation | Repression |
| CCND2 | Cyclin D2, cell cycle G1/S transition | Activation | Repression |
| TERT | Telomerase reverse transcriptase, telomere maintenance | Activation | Repression |
| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor 1A, cell cycle arrest | Repression (via Miz-1) | Activation |
Metabolic Rewiring in Cancer
A critical function of the MYC/MAX/MAD network is the regulation of cellular metabolism. In certain cancers, such as small cell lung cancer (SCLC), loss-of-function mutations in MAX lead to a metabolic rewiring that promotes tumor growth.[13][14] Specifically, the loss of MAX-mediated repression (likely through MAD:MAX) leads to the upregulation of genes involved in serine and one-carbon metabolism.[13][15] This provides the cancer cells with the necessary building blocks for nucleotide synthesis and redox balance, conferring a survival advantage.[7][16]
MAX in Disease: A Tumor Suppressor Role
While MYC is a well-established oncogene, MAX has been identified as a tumor suppressor in specific contexts.
-
Hereditary Pheochromocytoma and Paraganglioma (PCC/PGL): Germline mutations in the MAX gene are a cause of hereditary PCC/PGL.[1][14][17] These mutations are typically loss-of-function, leading to the development of these neuroendocrine tumors.[1][13] Interestingly, there appears to be a parent-of-origin effect, with a higher risk of disease when the mutation is inherited from the father.[13][17]
-
Small Cell Lung Cancer (SCLC): Inactivating mutations in MAX are also found in SCLC.[10] In this context, loss of MAX disrupts the normal transcriptional programs and contributes to tumor progression through metabolic reprogramming.[13][14] The loss of MAX has been shown to create a dependency on the BRG1 subunit of the SWI/SNF complex, suggesting a potential synthetic lethal therapeutic strategy.[10][18]
| MAX Mutation | Associated Phenotype | Inheritance |
| Germline loss-of-function | Hereditary Pheochromocytoma/Paraganglioma | Autosomal dominant with paternal parent-of-origin effect |
| Somatic inactivation | Small Cell Lung Cancer | Sporadic |
Therapeutic Targeting of the MYC-MAX Interaction
Given the central role of the MYC:MAX heterodimer in driving many cancers, disrupting this protein-protein interaction is a major goal in drug development.[9][19]
-
Small Molecule Inhibitors: Several small molecules have been developed that aim to prevent the dimerization of MYC and MAX.[2][9] These compounds are designed to bind to the bHLH-LZ domain of MYC, preventing its association with MAX and subsequent DNA binding.[2]
-
Peptide-based Inhibitors: Another strategy involves the use of dominant-negative peptides, such as Omomyc, which can sequester MYC and prevent it from binding to MAX and DNA.[9][20]
Experimental Protocols
Co-immunoprecipitation (Co-IP) for MAX Protein Interactions
This protocol is designed to isolate MAX and its interacting partners from cell lysates.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[21][22]
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific for MAX overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with antibodies against suspected interacting partners (e.g., MYC, MAD1) to confirm the interaction.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for MAX Target Gene Identification
This protocol allows for the genome-wide identification of DNA regions bound by MAX.
-
Cross-linking and Chromatin Preparation:
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for MAX overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
-
DNA Purification and Sequencing:
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify regions of the genome that are enriched for MAX binding.
-
Annotate the peaks to identify the associated genes, which are potential direct targets of MAX.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the interactions within the MYC/MAX/MAD network.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| MAX-MAX | Fluorescence Anisotropy | ~3.7 x MYC-MAX Kd | [27] |
| MYC-MAX | Fluorescence Anisotropy | Most stable heterodimer | [27] |
| MAD-MAX | Fluorescence Anisotropy | ~1.4 x MYC-MAX Kd | [27] |
| MYC-MAX + E-box DNA | Kinetic Analysis | K(XYD) = (6.9+/-2.2)x10^6 M^-1 | [28] |
| MAX-MAX + E-box DNA | Kinetic Analysis | K(XXD) = (7.8+/-2.6)x10^6 M^-1 | [28] |
| MAX-MAX + Curcuminoid inhibitor | In vitro expression | 9 µM | [28] |
Conclusion
The MAX protein is a critical nexus in the regulation of gene expression, acting as a molecular switch that, depending on its dimerization partner, can either promote or inhibit cell proliferation and growth. Its constitutive expression underscores its fundamental role in cellular homeostasis, while its dysregulation through mutations or alterations in its network partners is a key driver in several cancers. The intricate signaling pathways that converge on the MYC/MAX/MAD network, and the downstream consequences on transcription and metabolism, offer a rich field for further investigation. A deeper understanding of these processes, aided by the quantitative and methodological approaches outlined in this guide, will be crucial for the development of novel therapeutic strategies that target this pivotal protein and its associated pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Visualization of Myc/Max/Mad Family Dimers and the Competition for Dimerization in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Serine Metabolic Reprogramming in Tumorigenesis, Tumor Immunity, and Clinical Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Strategically targeting MYC in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Proteomics strategy for quantitative protein interaction profiling in cell extracts | Springer Nature Experiments [experiments.springernature.com]
- 13. services.myriad.com [services.myriad.com]
- 14. MAX mutations cause hereditary and sporadic pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased serine synthesis provides an advantage for tumors arising in tissues where serine levels are limiting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 18. MAX inactivation in small cell lung cancer disrupts MYC-SWI/SNF programs and is synthetic lethal with BRG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. graphyonline.com [graphyonline.com]
- 20. Frontiers | Strategies to target the cancer driver MYC in tumor cells [frontiersin.org]
- 21. assaygenie.com [assaygenie.com]
- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 23. Visualization of Myc/Max/Mad family dimers and the competition for dimerization in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A New Way to Target Cancers Using ‘Synthetic Lethality’ [today.ucsd.edu]
- 26. sopachem.com [sopachem.com]
- 27. Thermodynamics of Protein–Protein Interactions of cMyc, Max, and Mad: Effect of Polyions on Protein Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Determination of binding constant of transcription factor myc-max/max-max and E-box DNA: the effect of inhibitors on the binding - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Safety and Toxicity Profile of MAX8 Peptide Hydrogel
This technical guide provides a comprehensive overview of the safety and toxicity profile of the this compound self-assembling β-hairpin peptide hydrogel. This compound is a 20-residue peptide designed for localized drug delivery and tissue engineering applications. Its ability to form a mechanically rigid hydrogel under physiological conditions makes it an attractive vehicle for the controlled release of therapeutics. This document synthesizes available data on its biocompatibility, cytotoxicity, and inflammatory potential, and provides detailed experimental methodologies for its assessment.
Introduction to this compound Peptide Hydrogel
This compound is a rationally designed 20-amino acid β-hairpin peptide with the sequence VKVKVKVKVDPPTKVEVKVKV-NH2. At neutral pH and low ionic strength, the peptide is soluble. However, upon exposure to physiological salt concentrations and temperature, it undergoes intramolecular folding and self-assembles into a nanofibrillar network, forming a hydrogel. This process is driven by the screening of electrostatic repulsions between lysine (B10760008) side chains, allowing the peptide to adopt a β-hairpin conformation stabilized by intramolecular hydrogen bonds. A key feature of this compound hydrogels is their shear-thinning and self-healing property, which allows for their injection through a syringe, after which they immediately recover their mechanical rigidity.
Safety and Toxicity Profile
The safety and toxicity of this compound have been evaluated primarily through in vitro studies, which consistently demonstrate its high biocompatibility. To date, no quantitative in vivo toxicity data, such as LD50 values, have been reported in the reviewed literature. The safety profile is therefore based on cytotoxicity and inflammatory response assays on various cell lines.
Cytotoxicity Assessment
Multiple studies have shown that this compound hydrogel is non-cytotoxic to a range of cell types. This has been demonstrated through both qualitative and quantitative assays that measure cell viability and membrane integrity.
Table 1: Summary of In Vitro Cytotoxicity Data for this compound Hydrogel
| Cell Line | Assay Type | Concentration/Conditions | Outcome | Reference |
| NIH 3T3 Murine Fibroblasts | Not specified | Not specified | Non-toxic, supports cell adhesion and proliferation. | [1] |
| J774 Mouse Peritoneal Macrophages | Live/Dead Assay | 1 wt% this compound hydrogel | Non-cytotoxic, cells adopt healthy morphologies. | |
| C3H10t1/2 Mesenchymal Stem Cells | Live/Dead Assay | 0.5 wt% this compound hydrogel | Cell viability is unaffected by encapsulation and shear-thinning delivery. | |
| DAOY Medulloblastoma Cells | LDH Assay | 0.5 wt% this compound hydrogel (as a vehicle for vincristine) | The hydrogel itself did not show cytotoxicity; cell death was dependent on the concentration of the released vincristine. |
Inflammatory Potential
The inflammatory response to a biomaterial is a critical aspect of its biocompatibility. In vitro studies using macrophage cell lines have been conducted to assess the pro-inflammatory potential of this compound hydrogels.
Table 2: In Vitro Inflammatory Response to this compound Hydrogel
| Cell Line | Cytokine Measured | Concentration/Conditions | Outcome | Reference |
| J774 Mouse Peritoneal Macrophages | TNF-α | 1 wt% this compound hydrogel | Did not elicit TNF-α secretion from macrophages. |
Signaling Pathways
Current research indicates that this compound primarily functions as a biocompatible delivery vehicle and does not possess intrinsic signaling activity. Its role in signaling is indirect, facilitating the localized and sustained presentation of encapsulated bioactive molecules. For instance, when loaded with Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), the released growth factors activate their respective signaling pathways in target cells, leading to downstream effects such as neurite outgrowth.
Caption: Role of this compound in facilitating signaling of encapsulated molecules.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of this compound's safety and toxicity profile.
This compound Hydrogel Preparation
Objective: To prepare this compound hydrogel for in vitro assays.
Materials:
-
Lyophilized this compound peptide
-
Deionized (DI) water
-
Buffer solution (e.g., 25 mM HEPES, pH 7.4) or cell culture medium (e.g., DMEM)
Protocol:
-
Prepare a stock solution of the desired final concentration of this compound peptide in DI water. For a 1 wt% hydrogel, dissolve 10 mg of this compound in 0.5 mL of DI water.
-
To trigger self-assembly, add an equal volume of the buffer solution or cell culture medium to the peptide solution.
-
Mix gently by pipetting or vortexing at a low speed.
-
Allow the solution to incubate at 37°C for at least 15-30 minutes for complete gelation.
Caption: Workflow for this compound hydrogel preparation.
In Vitro Cytotoxicity Assessment: Live/Dead Assay
Objective: To qualitatively assess the viability of cells cultured on or within this compound hydrogel.
Materials:
-
This compound hydrogel-cell construct
-
Phosphate-buffered saline (PBS)
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Fluorescence microscope
Protocol:
-
Prepare this compound hydrogel with encapsulated cells in a suitable imaging dish or well plate.
-
After the desired incubation period, gently wash the hydrogel-cell construct with PBS.
-
Prepare the Live/Dead staining solution by diluting Calcein AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions.
-
Remove the PBS wash and add the staining solution to cover the hydrogel.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Image the hydrogel-cell construct using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
In Vitro Inflammatory Response: TNF-α ELISA
Objective: To quantify the secretion of the pro-inflammatory cytokine TNF-α by macrophages cultured on this compound hydrogel.
Materials:
-
J774 macrophage cell line
-
This compound hydrogel
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS) for positive control
-
TNF-α ELISA kit
Protocol:
-
Prepare 1 wt% this compound hydrogels in a 48-well plate.
-
Seed J774 macrophages onto the surface of the hydrogels at a density of approximately 20,000 cells per well.
-
For a positive control, add LPS to some wells at a final concentration of 1 µg/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, collect the cell culture supernatant from each well.
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α based on a standard curve.
Conclusion
The available data strongly indicate that the this compound self-assembling peptide hydrogel possesses a favorable safety profile for biomedical applications. In vitro studies have consistently demonstrated its non-cytotoxic and non-inflammatory nature. While direct quantitative in vivo toxicity data is currently lacking, the wealth of evidence supporting its biocompatibility as a delivery vehicle for a variety of therapeutic agents is promising. The primary function of this compound is to serve as a passive scaffold for localized and sustained release, rather than to actively engage in cellular signaling. Further in vivo studies are warranted to fully elucidate its long-term safety and degradation profile.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous, application-specific preclinical and clinical safety evaluations.
References
MAX8 synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of the MAX8 Peptide
This guide provides a comprehensive overview of the synthesis and purification methods for the this compound peptide, a 20-residue self-assembling peptide. The content is intended for researchers, scientists, and drug development professionals working with peptide-based biomaterials. This compound is known for its ability to form a mechanically rigid hydrogel under physiological conditions, making it a valuable tool for three-dimensional cell culture and injectable drug delivery.[1]
This compound Peptide Profile
This compound is an amphiphilic peptide designed to fold into a β-hairpin structure upon changes in ionic strength, temperature, or pH, leading to self-assembly into nanofibers that form a hydrogel.[2]
Amino Acid Sequence: VKVKVKVKVDPPTKVEVKVKV-NH2
-
V: Valine
-
K: Lysine
-
D: Aspartic Acid
-
P: Proline
-
DP: D-Proline
-
T: Threonine
-
E: Glutamic Acid
-
-NH2: C-terminal amidation
The inclusion of a D-proline in the β-turn region is a key design feature that promotes the hairpin conformation. The alternating hydrophobic (Valine) and hydrophilic (Lysine, Glutamic Acid) residues drive the self-assembly process in aqueous environments.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This compound is synthesized using standard Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.
Experimental Protocol for this compound Synthesis
The synthesis is typically performed on an automated peptide synthesizer using Rink Amide resin to yield a C-terminally amidated peptide.[1][3] A key challenge in synthesizing this compound is its length and the presence of charged and hydrophobic residues, which can lead to incomplete reactions. To ensure high fidelity of the final product, a strategy of "double coupling" and "capping" is employed for specific amino acids.[4]
Key Steps:
-
Resin Swelling: The Rink Amide resin is swelled in a suitable solvent like N,N-Dimethylformamide (DMF) to allow access to the reactive sites.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF to expose the free amine for the first amino acid coupling.
-
Amino Acid Coupling: The Fmoc-protected amino acid is activated using a coupling agent like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and coupled to the resin.
-
Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence.
-
Double Coupling: For certain residues, the coupling step is repeated to maximize the reaction efficiency and prevent deletion sequences.[4]
-
Capping: If a coupling reaction is incomplete, unreacted amines are "capped" with an agent like acetic anhydride. This prevents the formation of truncated peptide impurities by terminating the chain.[4]
-
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is achieved by treating the resin-bound peptide with a cleavage cocktail.[3][4]
-
Precipitation and Lyophilization: The cleaved peptide is precipitated from the cleavage solution using cold ether, filtered, and then lyophilized to obtain the crude peptide powder.[4]
Synthesis Workflow Diagram
Caption: Workflow for the solid-phase peptide synthesis of this compound.
Reagents and Quantitative Data for Synthesis
| Step | Reagent/Parameter | Concentration/Ratio | Purpose |
| Resin | Rink Amide Resin | - | Solid support for C-terminally amidated peptide. |
| Deprotection | Piperidine in DMF | 20% (v/v) | Removal of Fmoc protecting group. |
| Activation | HCTU | Standard Fmoc protocol | Activates carboxyl group of amino acid for coupling. |
| Capping | Acetic Anhydride in NMP | 5% (v/v) | Terminates unreacted peptide chains.[4] |
| Cleavage Cocktail | TFA:Thioanisole:Ethanediol:Anisole | 90:5:3:2 (v/v) | Cleaves peptide from resin and removes side-chain protecting groups.[4] |
Purification of this compound Peptide
The crude this compound peptide obtained after synthesis contains various impurities, including truncated and deletion sequences. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying this compound to a high degree of homogeneity.[3][4]
Experimental Protocol for RP-HPLC Purification
The principle of RP-HPLC is the separation of molecules based on their hydrophobicity. The crude peptide is dissolved in an aqueous solvent and loaded onto a column packed with a hydrophobic stationary phase (e.g., C18). A gradient of increasing organic solvent concentration is then used to elute the peptides, with more hydrophobic peptides eluting at higher organic solvent concentrations.
Key Steps:
-
Sample Preparation: The lyophilized crude peptide is dissolved in an aqueous solvent, typically 0.1% Trifluoroacetic Acid (TFA) in water, at a concentration of approximately 1 mg/mL.[4]
-
Column Equilibration: The RP-HPLC column (e.g., a C18 column) is equilibrated with the initial mobile phase conditions (low organic solvent concentration).
-
Injection and Elution: The dissolved crude peptide is injected onto the column. A linear gradient of an organic solvent (e.g., acetonitrile (B52724) containing 0.1% TFA) is applied to elute the bound peptides.
-
Fraction Collection: The eluent is monitored by UV absorbance (typically at 214-220 nm), and fractions corresponding to the major peptide peak are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Fractions containing the pure peptide are pooled, frozen, and lyophilized to obtain the final purified this compound product.[2]
Purification Workflow Diagram
Caption: Workflow for the purification of this compound peptide by RP-HPLC.
RP-HPLC Parameters and Quantitative Data
| Parameter | Value/Description |
| Column | Reverse-Phase C18 |
| Solvent A | 0.1% TFA in Water |
| Solvent B | 90% Acetonitrile, 10% Water, 0.1% TFA[4] |
| Flow Rate | 8 mL/min (for semi-preparative scale)[4] |
| Detection | UV absorbance at 214-220 nm |
| Gradient | 0% B for 2 min, then linear gradient to 24% B from 2-5 min, then ramped to 100% B.[4] |
Quality Control and Characterization
The purity and identity of the final this compound product are confirmed using analytical RP-HPLC and mass spectrometry.
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is used to confirm the molecular weight of the synthesized peptide. The expected mass-to-charge (m/z) ratios for this compound are calculated and compared to the experimental spectrum. For this compound, common observed ions correspond to:
-
[M+2H]2+: 1116.5 m/z
-
[M+3H]3+: 744.6 m/z
-
[M+4H]4+: 558.7 m/z
Conclusion
The synthesis and purification of the this compound peptide are achievable through well-established protocols. Successful synthesis relies on a carefully planned SPPS strategy that accounts for the peptide's challenging sequence by using double coupling and capping steps. High-purity this compound is obtained through RP-HPLC, a robust method for separating the target peptide from synthesis-related impurities. Rigorous quality control using mass spectrometry is essential to confirm the identity of the final product, ensuring its suitability for applications in biomaterials and drug delivery research.
References
An In-depth Technical Guide on the Effects of MAX Gene Expression
A Note on Gene Nomenclature: The query specified the "MAX8" gene. However, based on extensive database searches, the gene centrally involved in the described biological pathways is the MAX (MYC Associated Factor X) gene. It is possible that "this compound" was a typographical error. This document will focus on the well-characterized MAX gene. There is a gene designated MXRA8 (Matrix Remodeling Associated 8), but its functions are distinct and not aligned with the core transcriptional regulation context of the MAX-MYC network.
Introduction to the MAX Gene
The MAX gene encodes the MAX protein, a member of the basic helix-loop-helix leucine (B10760876) zipper (bHLHZ) family of transcription factors.[1] MAX is a central and indispensable component of a complex transcriptional regulation network that governs fundamental cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Its primary role is to serve as an obligate heterodimerization partner for other bHLHZ proteins, most notably the MYC family of oncoproteins and the MXD family of transcriptional repressors.[3][4] The MAX protein itself does not possess transcriptional activation or repression domains; it functions as a scaffold, enabling its binding partners to recognize and bind to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes.[3]
Unlike many transcription factors, the MAX gene is constitutively expressed across various cell types and growth conditions, ensuring a constant supply of the MAX protein.[5][6][7] This stable expression is crucial for the dynamic regulation of gene expression, allowing the cell to respond rapidly to fluctuating levels of its dimerization partners like MYC.
The MAX-MYC-MXD Transcriptional Network
The functional diversity of MAX stems from its ability to form different dimeric complexes, each with opposing effects on gene transcription. This dynamic interplay forms a regulatory switch for thousands of genes.
-
MAX-MYC Heterodimers (Transcriptional Activation): When MAX forms a heterodimer with a member of the MYC protein family (e.g., c-Myc, N-Myc, L-Myc), the resulting complex binds to E-box sequences and potently activates the transcription of target genes.[8] These genes are heavily involved in promoting cell cycle progression, protein synthesis, and metabolism, thereby driving cellular proliferation. The oncogenic potential of MYC is entirely dependent on its interaction with MAX.[4]
-
MAX-MXD Heterodimers (Transcriptional Repression): MAX also heterodimerizes with the MXD family of proteins (MXD1-4, MNT, and MGA).[4] When a MAX-MXD complex binds to the same E-box sequences, it actively represses transcription.[4] This is often achieved by recruiting co-repressor complexes, such as those containing SIN3 and histone deacetylases (HDACs), which lead to chromatin condensation and gene silencing.[4] This antagonism directly counters the proliferative signals driven by MYC.
-
MAX-MAX Homodimers: MAX proteins can form homodimers.[3] While these homodimers can also bind to E-boxes, they do so with lower affinity and are generally considered to be transcriptionally inactive or weakly repressive.[4] Their formation can serve to sequester MAX, making it less available for heterodimerization with MYC, thus providing another layer of regulation.[8]
The balance between these different MAX-containing dimers dictates the transcriptional output from E-box-containing promoters, and thus controls the cell's decision to proliferate, differentiate, or remain quiescent.
Caption: The MAX-MYC-MXD transcriptional network regulating gene expression.
Quantitative Data: Protein Interactions and Expression
MAX Protein Interactions
MAX serves as a hub for protein-protein interactions. Its function is defined by the partners it engages. The following table summarizes its key known interactors.
| Interacting Protein | Family/Class | Functional Consequence of Interaction |
| MYC (c-Myc) | bHLHZ Oncoprotein | Forms a transcriptional activation complex.[3] |
| MYCL1 (L-Myc) | bHLHZ Oncoprotein | Forms a transcriptional activation complex.[3] |
| N-Myc | bHLHZ Oncoprotein | Forms a transcriptional activation complex.[3] |
| MXD1, MXI1 | bHLHZ Repressors | Forms a transcriptional repression complex.[3] |
| MNT | bHLHZ Repressor | Forms a transcriptional repression complex.[3][4] |
| MGA | bHLHZ Repressor | Forms a transcriptional repression complex.[4] |
| SPAG9 | Sperm Associated Antigen 9 | Interaction details under investigation.[3] |
| TEAD1 | TEA Domain Transcription Factor | Interaction details under investigation.[3] |
| MSH2 | DNA Mismatch Repair Protein | Interaction details under investigation.[3] |
| TRADD | TRADD | Interaction details under investigation.[3] |
MAX Gene and Protein Expression Profile
Unlike MYC, which is tightly regulated and expressed only in proliferating cells, MAX expression is stable and constitutive.[7] This ensures that MAX is always available to dimerize with fluctuating levels of MYC or MXD proteins.
| Tissue / Condition | Expression Level | Subcellular Location | Notes |
| Most Normal Tissues | Variable | Primarily Nucleoplasm | Ubiquitous expression is observed.[9] |
| Brain | Variable | Nucleoplasm and Dendrites | Specialized localization in neural tissue.[3][9] |
| Quiescent Cells | Present | Nucleoplasm | MAX RNA is expressed in non-proliferating BALB/c 3T3 cells.[7] |
| Serum-Stimulated Cells | Modestly Increased | Nucleoplasm | A slight increase in MAX RNA is seen 3 hours after serum stimulation.[7] |
| Differentiating HL60 Cells | Modest Decrease | Nucleoplasm | MAX RNA levels show only a slight decrease after 72 hours of induced differentiation, unlike the rapid decline of MYC RNA.[7] |
Regulation of MAX Gene Expression
The constitutive expression of MAX is critical for its function as a stable anchor in the MYC network. This is achieved through specific features in its gene promoter. The max gene has a TATA-less promoter, which is common for "housekeeping" genes that are continuously expressed.[5] A minimal regulatory region (MRR) located within 115 base pairs of the translation start site is essential for its transcriptional activity.[5] While this region contains two binding sites for the ubiquitous transcription factor Sp1, studies suggest that Sp1 binding is not strictly required for transcription. Instead, the integrity of a specific 20-base-pair DNA element within the MRR and its interaction with a 90-kDa cellular protein appear to be the key drivers of constitutive max gene expression.[5] This regulatory mechanism insulates the max promoter from the significant transcriptional changes that occur during cell growth and development.[5]
The Paradoxical Role of MAX in Cancer
The role of MAX in cancer is complex and highly context-dependent.
Requirement for MYC-Driven Oncogenesis
Because MAX is the obligate partner for MYC's function, it is essential for the initiation and progression of MYC-driven cancers.[10] Strategies aimed at disrupting the MYC-MAX interaction are a major focus of cancer drug development.[8]
MAX as a Tumor Suppressor
Paradoxically, MAX can also function as a tumor suppressor, particularly in small cell lung cancer (SCLC).[11][12] Genome-wide CRISPR-Cas9 screens have identified MAX as a top candidate tumor suppressor gene in SCLC models.[10][11] Inactivation of MAX in SCLC models with low MYC expression leads to accelerated tumor growth.[10][11] This tumor-suppressive role is thought to be mediated by MAX's ability to form repressive dimers with MXD-family proteins, which would otherwise inhibit cell growth. Loss of MAX unleashes the expression of genes normally repressed by MAX-MXD complexes.
This creates a therapeutic paradox: in MYC-amplified SCLC, MAX is required for tumorigenesis, but in SCLC without MYC amplification, MAX loss can drive the cancer.[11]
MAX Expression and Metabolic Rewiring
Recent studies have revealed a role for MAX in regulating cellular metabolism. In SCLC models, the loss of MAX leads to the de-repression of genes involved in serine and one-carbon metabolism.[11][12] By increasing the cell's ability to synthesize serine, MAX-deleted cells become resistant to serine depletion from their environment.[11][12] This metabolic rewiring provides a survival advantage and supports the high proliferative rate of cancer cells, demonstrating that the effects of MAX expression extend beyond direct cell cycle control to the fundamental metabolic state of the cell.
Key Experimental Protocols for Studying MAX
Understanding the function of MAX has been enabled by a variety of molecular biology techniques.
-
CRISPR-Cas9 Gene Inactivation Screens: This is a powerful technique to identify genes that act as tumor suppressors. A library of guide RNAs (gRNAs) targeting thousands of genes is introduced into a population of cancer cells. Cells in which a tumor suppressor gene (like MAX) is knocked out will proliferate faster and become overrepresented in the population over time.[10][11] This allows for the unbiased identification of genes that restrain growth.
-
RNA Sequencing (RNA-seq): To understand how MAX regulates gene expression, researchers compare the transcriptomes of cells with normal MAX expression to those where MAX has been knocked out or re-expressed.[11] By identifying which genes are upregulated or downregulated upon MAX perturbation, one can map the downstream pathways it controls.
-
Lentiviral Transduction for Gene Re-expression: In cells where MAX has been deleted, its function can be validated by reintroducing it. This is often done using a lentiviral vector containing the MAX gene, sometimes under the control of an inducible promoter (e.g., doxycycline-inducible).[11] Restoring MAX expression and observing a reversal of the cancer phenotype (e.g., decreased cell growth) confirms its tumor-suppressive role.[11]
-
Co-Immunoprecipitation (Co-IP): This technique is used to verify the protein-protein interactions of MAX. An antibody against MAX is used to pull it out of a cell lysate. If other proteins (like MYC or MNT) are bound to MAX, they will be pulled down as well and can be identified by Western blotting.
Caption: Workflow for a CRISPR-Cas9 screen to identify tumor suppressors.
Conclusion and Therapeutic Implications
The MAX gene encodes a pivotal transcription factor that sits (B43327) at the heart of a network controlling cell fate. Its constant expression and role as an obligate dimerization partner for both oncogenic (MYC) and tumor-suppressive (MXD) proteins make it a critical gatekeeper of transcriptional programs. While essential for MYC-driven cancers, its own loss can promote tumorigenesis in other contexts, such as SCLC, by relieving transcriptional repression and rewiring cellular metabolism. This dual functionality presents both challenges and opportunities for drug development. Targeting the specific protein-protein interactions of MAX, rather than MAX itself, remains a key strategy. A deeper understanding of the cellular context that dictates whether MAX is oncogenic or tumor-suppressive is critical for designing effective therapies that exploit the vulnerabilities of the MAX-MYC network.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The MAX-interacting transcription factor network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAX (gene) - Wikipedia [en.wikipedia.org]
- 4. Functional Interactions Among Members of the MAX and MLX Transcriptional Network During Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A minimal regulatory region maintains constitutive expression of the max gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression, regulation, and chromosomal localization of the Max gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression, regulation, and chromosomal localization of the Max gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule modulators of c-Myc/Max and Max/Max interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAX protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. MAX is a context-dependent tumor suppressor in small cell lung carcinoma | Fred Hutchinson Cancer Center [fredhutch.org]
- 11. MAX functions as a tumor suppressor and rewires metabolism in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAX Functions as a Tumor Suppressor and Rewires Metabolism in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: MAX8 Protocol for Evaluating MAPK8 (JNK) Pathway Inhibition in Cancer Cell Lines
Introduction
The MAX8 protocol provides a comprehensive framework for evaluating the efficacy of small molecule inhibitors targeting the Mitogen-Activated Protein Kinase 8 (MAPK8), also known as c-Jun N-terminal Kinase (JNK). The MAPK8 signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and apoptosis.[1] In many cancer types, dysregulation of the JNK pathway contributes to tumor progression and resistance to therapy.[1][2] This protocol outlines a series of experiments to assess the impact of a selective MAPK8 inhibitor on a cancer cell line, providing quantitative data on cell viability, apoptosis induction, and target engagement. These application notes are intended for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel therapeutic agents.[3][4]
Principle of the Method
The this compound protocol employs a human cancer cell line (e.g., A549 lung carcinoma) to investigate the cellular effects of a hypothetical MAPK8 inhibitor, "MAX8i." The protocol is divided into three main experimental stages:
-
Cell Viability Assessment: A Cell Counting Kit-8 (CCK-8) assay is used to determine the dose-dependent effect of MAX8i on cell proliferation and viability.[5][6]
-
Apoptosis Analysis: Flow cytometry with Annexin V and Propidium Iodide (PI) staining is utilized to quantify the induction of apoptosis following treatment with MAX8i.
-
Target Engagement Verification: Western blotting is performed to measure the phosphorylation levels of c-Jun, a direct downstream target of MAPK8, to confirm that MAX8i is inhibiting the intended signaling pathway.
Experimental Protocols
1. General Cell Culture and Maintenance
This protocol describes the standard procedures for maintaining and passaging an adherent cancer cell line, such as A549.
-
Materials:
-
Procedure:
-
Maintain A549 cells in a T75 flask with 10-12 mL of complete growth medium.
-
Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.[10]
-
To passage, aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5 mL of sterile DPBS.
-
Add 2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 2-3 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[11]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Seed a new T75 flask with the desired number of cells (e.g., a 1:4 split ratio).
-
Incubate the newly seeded flask at 37°C with 5% CO2.[10]
-
2. Cell Viability Assay (CCK-8)
This protocol details the measurement of cell viability in response to varying concentrations of the MAX8i inhibitor.
-
Materials:
-
A549 cells
-
Complete Growth Medium
-
MAX8i inhibitor (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Trypsinize and count A549 cells as described in Protocol 1.
-
Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.[5][6]
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the MAX8i inhibitor in complete growth medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add 10 µL of the diluted MAX8i inhibitor or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.[5]
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[6][12]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
3. Western Blot for Phospho-c-Jun
This protocol is for assessing the inhibition of the MAPK8 pathway by measuring the phosphorylation of its substrate, c-Jun.
-
Materials:
-
A549 cells
-
6-well plates
-
MAX8i inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total-c-Jun, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed 5 x 10^5 A549 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of MAX8i (e.g., IC50 and 2x IC50 from the viability assay) or vehicle control for 24 hours.
-
Wash the cells with ice-cold DPBS and lyse them with 100 µL of RIPA buffer per well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (anti-phospho-c-Jun, anti-total-c-Jun, or anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phospho-c-Jun levels to total c-Jun and the GAPDH loading control.
-
Data Presentation
Table 1: Dose-Dependent Effect of MAX8i on A549 Cell Viability
| MAX8i Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.85 ± 0.08 | 100 |
| 0.1 | 1.68 ± 0.07 | 90.8 |
| 0.5 | 1.25 ± 0.06 | 67.6 |
| 1.0 | 0.94 ± 0.05 | 50.8 |
| 5.0 | 0.42 ± 0.03 | 22.7 |
| 10.0 | 0.18 ± 0.02 | 9.7 |
Table 2: Apoptosis Induction in A549 Cells by MAX8i (48h Treatment)
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 92.5 ± 2.1 | 4.1 ± 0.8 | 3.4 ± 0.6 |
| MAX8i (1.0 µM) | 45.3 ± 3.5 | 35.8 ± 2.9 | 18.9 ± 1.7 |
| MAX8i (5.0 µM) | 15.1 ± 2.8 | 58.2 ± 4.1 | 26.7 ± 2.2 |
Table 3: Quantification of Western Blot Data for p-c-Jun
| Treatment Group | Relative p-c-Jun / Total c-Jun Ratio (Normalized to Vehicle) |
| Vehicle Control | 1.00 |
| MAX8i (1.0 µM) | 0.35 |
| MAX8i (5.0 µM) | 0.12 |
Visualizations
Caption: Workflow for the this compound experimental protocol.
References
- 1. MAPK8 mitogen-activated protein kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Mapk8 mitogen-activated protein kinase 8 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Maximizing the impact of microphysiological systems with in vitro-in vivo translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. ptglab.com [ptglab.com]
- 7. editxor.com [editxor.com]
- 8. Cell culture conditions [qiagen.com]
- 9. Cell Culture Environment | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Cell Culture Protocols [cellbiologics.com]
- 12. dojindo.com [dojindo.com]
Application Notes and Protocols for MAX8 in Preclinical Animal Models
Introduction
MAX8 is a novel, potent, and highly selective small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a critical downstream effector of the Growth Factor Receptor-Z (GFR-Z) signaling pathway. Hyperactivation of this pathway has been identified as a key driver in various solid tumors, particularly in non-small cell lung cancer (NSCLC), making TPK1 a compelling therapeutic target. These application notes provide detailed protocols for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in a human NSCLC xenograft model.
Mechanism of Action: Inhibition of the GFR-Z/TPK1 Signaling Pathway
The GFR-Z pathway is initiated by the binding of its cognate ligand, Growth Factor-Z (GF-Z), leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, culminating in the activation of TPK1. Activated TPK1 phosphorylates the transcription factor Proliferation-Associated Element 1 (PAE1), which then translocates to the nucleus to promote the expression of genes essential for cell cycle progression and cell survival. This compound selectively binds to the ATP-binding pocket of TPK1, preventing its activation and thereby inhibiting the entire downstream signaling cascade.
Unraveling "MAX8": The Challenge of Identifying a Novel Compound
Providing detailed application notes and protocols for a specific compound requires precise identification. Currently, "MAX8" does not correspond to a publicly documented drug or research compound in readily available scientific literature. This suggests that "this compound" may be an internal, pre-publication designation for a novel therapeutic agent, or potentially an abbreviated name for a more complex molecule. Without a definitive identification of "this compound," it is not possible to provide specific dosage, protocol, or pathway information.
This document therefore outlines a generalized framework for establishing dosage and conducting preclinical mouse studies for a novel compound, using principles derived from common practices in pharmacology and oncology research. This framework can be adapted once the specific nature of "this compound" is clarified.
General Framework for Preclinical Mouse Studies of a Novel Compound
A critical first step in the preclinical evaluation of any new compound is the determination of its Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. This is a crucial parameter for designing subsequent efficacy studies.
Determining Maximum Tolerated Dose (MTD)
MTD studies are typically conducted in healthy mice of a specific strain (e.g., BALB/c or C57BL/6) and involve administering escalating doses of the compound. Key parameters to monitor include:
-
Body Weight: A significant drop in body weight (typically >15-20%) is a primary indicator of toxicity.[1][2]
-
Clinical Signs of Toxicity: Researchers monitor for adverse effects such as piloerection (hair standing on end), decreased motor activity, changes in posture, and signs of pain or distress.[3]
-
Mortality: The dose at which mortality occurs is a critical endpoint.
Table 1: Example of a Dose Escalation Study Design for MTD Determination
| Dose Group | Compound Concentration (mg/kg) | Number of Mice | Observation Period | Key Endpoints |
| 1 (Vehicle Control) | 0 | 5 | 14 days | Baseline health, weight |
| 2 | 10 | 5 | 14 days | Body weight, clinical signs |
| 3 | 50 | 5 | 14 days | Body weight, clinical signs |
| 4 | 100 | 5 | 14 days | Body weight, clinical signs |
| 5 | 200 | 5 | 14 days | Body weight, clinical signs, mortality |
This table represents a hypothetical study design. Actual doses would be determined based on in vitro cytotoxicity data and any available information on similar compounds.
General Protocol for a Mouse Xenograft Study
Once a safe and potentially effective dose range is established, the compound can be evaluated in mouse models of disease, such as a tumor xenograft model.
-
Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into control and treatment groups.
-
Treatment: The compound is administered according to a predetermined schedule and route (e.g., intraperitoneal, oral, intravenous).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or when signs of excessive toxicity are observed.
Potential Signaling Pathways
The mechanism of action of a novel compound is a key area of investigation. Many cancer therapeutics target specific signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathway for "this compound" is unknown, common targets in cancer drug development include:
-
MAP Kinase (MAPK) Pathway: This pathway, which includes kinases like JNK (also known as MAPK8), is involved in cellular processes such as proliferation, differentiation, and apoptosis.[4]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and is often dysregulated in cancer.
-
p53 Pathway: The tumor suppressor p53 is a key regulator of the cell cycle and apoptosis. Some drugs aim to reactivate p53 in cancer cells.[3]
Below is a generalized diagram of a signaling pathway that is often targeted in cancer therapy.
References
- 1. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 3. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK8 mitogen-activated protein kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Note: MAX8 Monoclonal Antibody for Immunofluorescence Staining
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The MAX (MYC-associated factor X) protein is a fundamental component of the basic helix-loop-helix leucine (B10760876) zipper (bHLHZ) family of transcription factors.[1] It plays a pivotal role in transcriptional regulation by forming heterodimers with other members of the bHLHZ family, most notably MYC, MAD, and MXI1.[1] The balance between these heterodimers is crucial for controlling cell proliferation, differentiation, and apoptosis.[2][3][4] Specifically, MYC/MAX heterodimers are known to activate transcription and promote cell cycle progression, while MAD/MAX heterodimers act as transcriptional repressors.[3][5] Given its central role in these cellular processes, the study of MAX protein expression and subcellular localization is critical for understanding both normal cell biology and oncogenesis. The MAX8 monoclonal antibody provides a specific and sensitive tool for the detection of endogenous MAX protein by immunofluorescence, enabling researchers to visualize its nuclear localization and expression levels within single cells.
Product Information
| Attribute | Specification |
| Antibody Name | This compound |
| Target | MAX (MYC-associated factor X) |
| Host Species | Mouse |
| Clonality | Monoclonal |
| Isotype | IgG2b |
| Immunogen | Recombinant full-length human MAX protein |
| Purification | Protein A/G affinity chromatography |
| Formulation | Liquid in PBS with 0.02% sodium azide (B81097) and 50% glycerol |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |
| Applications | Immunofluorescence (IF), Western Blot (WB), Immunohistochemistry (IHC) |
Data Presentation: Performance in Immunofluorescence
The this compound antibody has been validated in-house for immunofluorescence applications across multiple cell lines. Optimal staining is achieved with a working concentration range of 2.5-10 µg/mL. The following table summarizes the recommended starting concentrations and observed localization patterns.
| Cell Line | Recommended Starting Concentration (µg/mL) | Fixation/Permeabilization | Expected Subcellular Localization |
| HeLa | 5.0 | 4% PFA / 0.1% Triton X-100 | Strong, diffuse nuclear staining |
| A549 | 7.5 | 4% PFA / 0.1% Triton X-100 | Moderate, diffuse nuclear staining |
| MCF-7 | 5.0 | 4% PFA / 0.1% Triton X-100 | Strong, diffuse nuclear staining |
| NIH/3T3 | 7.5 | 4% PFA / 0.1% Triton X-100 | Moderate, diffuse nuclear staining |
Detailed Protocol for Immunofluorescence Staining of Cultured Cells
This protocol provides a step-by-step guide for the immunofluorescent staining of MAX protein in adherent cultured cells using the this compound monoclonal antibody.
I. Required Reagents and Materials
-
This compound Monoclonal Antibody
-
Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488, 594, or 647)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use a stabilized commercial solution.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Antifade Mounting Medium
-
Glass coverslips (18 mm) and 6-well plates
-
Microscope slides
-
Forceps
-
Humidified chamber
II. Experimental Protocol
A. Cell Seeding and Preparation
-
Place sterile 18 mm glass coverslips into the wells of a 6-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
(Optional) Treat cells with experimental compounds as required.
B. Fixation
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells twice with 2 mL of PBS.
-
Add 1 mL of 4% PFA to each well, ensuring the coverslips are fully submerged.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
C. Permeabilization
-
Add 1 mL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular targets like the nuclear MAX protein.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
D. Blocking
-
Add 1 mL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
E. Primary Antibody Incubation
-
Dilute the this compound antibody to the desired concentration (e.g., 5 µg/mL) in Blocking Buffer.
-
Aspirate the blocking solution from the wells.
-
Add 200-300 µL of the diluted this compound antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
F. Secondary Antibody Incubation
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated anti-mouse secondary antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Add 200-300 µL of the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
G. Nuclear Counterstaining
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Add 1 mL of PBS containing DAPI (e.g., 1 µg/mL) or Hoechst stain to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Aspirate the counterstain solution and wash the coverslips twice with PBS.
H. Mounting and Imaging
-
Using fine-tipped forceps, carefully remove the coverslips from the wells.
-
Briefly dip the coverslips in distilled water to remove salt crystals.
-
Wick away excess water from the edge of the coverslip with a kimwipe.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Allow the mounting medium to cure, and visualize the staining using a fluorescence or confocal microscope.
Visualizations
Signaling Pathway
The MAX protein is a central node in a transcriptional network that controls cell fate. It forms heterodimers with MYC to activate gene expression or with MAD to repress transcription. This dynamic interplay regulates key cellular processes.
Caption: The MYC/MAX/MAD signaling network regulating gene transcription.
Experimental Workflow
The following diagram outlines the key steps of the immunofluorescence protocol for staining with the this compound antibody.
Caption: Workflow for immunofluorescence staining using the this compound antibody.
References
- 1. Anti-MAX Antibodies | Invitrogen [thermofisher.com]
- 2. The Myc/Max/Mad network and the transcriptional control of cell behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myc-Max-Mad: a transcription factor network controlling cell cycle progression, differentiation and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Inhibitors of the MYC-MAX Protein-Protein Interaction
For Research Use Only.
Introduction
The transcription factor MYC is a master regulator of cell proliferation, growth, and metabolism. Its activity is central to the development and progression of a wide range of human cancers, where it is frequently overexpressed. For its oncogenic function, MYC must form a heterodimer with its obligate partner, MAX. This MYC-MAX complex binds to E-box DNA sequences in the promoter regions of target genes, driving their transcription. The disruption of the MYC-MAX protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to inhibit MYC's oncogenic activity. This document provides an overview and detailed protocols for the use and characterization of small molecule inhibitors targeting the MYC-MAX interaction.
Mechanism of Action
Small molecule inhibitors of the MYC-MAX interaction function by binding to MYC, inducing a conformational change that prevents its association with MAX.[1] This disruption of the heterodimer abrogates the complex's ability to bind to DNA, thereby inhibiting the transcription of MYC target genes.[1] Some inhibitors, such as MYCi975, have a dual mechanism of action, not only disrupting the MYC/MAX dimerization but also promoting the phosphorylation of MYC at Threonine 58, which leads to its proteasomal degradation.[2][3][4]
Data Presentation
The following tables summarize the quantitative data for representative small molecule inhibitors of the MYC-MAX interaction.
Table 1: Biophysical and Biochemical Data of MYC-MAX Inhibitors
| Compound | Target | Assay | Kd | IC50 | Reference |
| MYCMI-6 | MYC-MAX Interaction | Surface Plasmon Resonance (SPR) | 1.6 µM | - | [1][5] |
| MYC:MAX Dimerization | Proximity Ligation Assay (PLA) | - | <1.5 µM | [6] | |
| MYC:MAX Heterodimer Formation | - | - | 3.8 µM | [6] | |
| MYCi975 | MYC Protein | - | ~2.5 µM | - | [2][7] |
| MYC-MAX Interaction | - | 2.75 µM | - | [8] | |
| 10074-G5 | c-Myc-Max Dimerization | - | - | 146 µM | [9] |
| sAJM-589 | Myc-Max Leucine-Zipper Heterodimer | - | - | 1.8 µM |
Table 2: Cellular Activity of MYC-MAX Inhibitors
| Compound | Cell Line | Assay | IC50 / GI50 | Reference |
| MYCMI-6 | MYC-dependent tumor cells | Cell Growth Inhibition | <0.5 µM | [1][5] |
| Burkitt's lymphoma cells (Mutu, Daudi, ST486) | Growth Inhibition | ~0.5 µM | [5][6] | |
| MYCN-amplified neuroblastoma cells | Anchorage-independent growth | <0.4 µM | [6] | |
| Breast cancer cell lines | Cell Growth Inhibition | 0.3 µM to >10 µM | [10] | |
| MYCi975 | P493-6, MV411, SK-N-B2 cells | Cell Viability | 3.7 - 6.4 µM | [2][11] |
| 22Rv1 prostate cancer cells | Cell Proliferation | 10 µM | [4] | |
| 10058-F4 | SKOV3 ovarian cancer cells | Cell Proliferation | 4.4 µmol/L | [12] |
| Hey ovarian cancer cells | Cell Proliferation | 3.2 µmol/L | [12] | |
| PC-3 prostate cancer cells | Cytotoxicity | 113 ± 30 µM | [13] | |
| DU145 prostate cancer cells | Cytotoxicity | 88 ± 20 µM | [13] |
Signaling Pathway
The MYC-MAX signaling pathway is a central hub in the regulation of cellular processes. Upstream signals from pathways such as WNT, MAPK, and PI3K can lead to the transcriptional activation and post-translational stabilization of MYC.[14] MYC then dimerizes with MAX to regulate the expression of a vast array of target genes involved in the cell cycle, metabolism, and apoptosis.[15][16] Inhibition of the MYC-MAX interaction blocks these downstream effects.
Experimental Protocols
Experimental Workflow for Inhibitor Characterization
A typical workflow for characterizing a novel inhibitor of the MYC-MAX interaction involves a series of in vitro and cell-based assays to determine its binding affinity, inhibitory potency, and cellular effects.
Protocol 1: In Vitro MYC-MAX Interaction Assay using FRET
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of the MYC-MAX interaction in vitro. The assay utilizes MYC and MAX proteins tagged with a FRET donor (e.g., CFP) and acceptor (e.g., YFP), respectively.
Materials:
-
Purified recombinant MYC-CFP and MAX-YFP proteins
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Test compounds (e.g., MYCMI-6) dissolved in DMSO
-
384-well, black, low-volume microplates
-
Fluorescence plate reader with FRET capabilities
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) control.
-
Add 10 µL of a pre-mixed solution of MYC-CFP and MAX-YFP in assay buffer to each well. The final concentration of each protein should be in the low nanomolar range, optimized for a robust FRET signal.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence using a plate reader. Excite the donor (CFP) at ~433 nm and measure the emission of both the donor (~475 nm) and the acceptor (~525 nm).
-
Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Viability Assay (Resazurin Reduction)
This protocol measures the effect of MYC-MAX inhibitors on the viability of cancer cell lines. Resazurin (B115843) is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.
Materials:
-
MYC-dependent cancer cell line (e.g., P493-6, MV411)
-
Complete cell culture medium
-
Test compounds (e.g., MYCi975) dissolved in DMSO
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
96-well, clear-bottom, black microplates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (wells with medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 3: Western Blot for MYC Protein Levels
This protocol is used to assess the effect of inhibitors on the total cellular levels of MYC protein, which is particularly relevant for compounds like MYCi975 that promote MYC degradation.
Materials:
-
Cancer cell line of interest
-
Test compound (e.g., MYCi975)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MYC and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the MYC protein signal to the loading control to determine the relative change in MYC protein levels upon treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. MYCi975 | c-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimizing CRISPR/Cas9 Experiments
A Note on Terminology: Initial searches for "MAX8" in the context of CRISPR/Cas9 experiments did not yield specific information on a component or system with that designation. It is possible that this is an internal, developmental, or less common name for a product or technique. The following application notes and protocols will focus on a critical aspect of all CRISPR/Cas9 experiments: the optimization of delivery and editing efficiency, with a focus on a widely used transfection reagent, Lipofectamine CRISPRMAX™, as a practical example. This focus is intended to provide researchers, scientists, and drug development professionals with actionable information to enhance their experimental outcomes.
Introduction to CRISPR/Cas9 Optimization
The efficacy of CRISPR/Cas9 genome editing is critically dependent on the successful delivery of the Cas9 nuclease and guide RNA (gRNA) into the target cells.[1] The choice of delivery method can significantly impact editing efficiency, cell viability, and the potential for off-target effects.[1][2] Therefore, optimizing the delivery system is a paramount step in any CRISPR/Cas9 workflow, from basic research to the development of therapeutic applications.[3][4][5] This document provides detailed protocols and application notes for optimizing CRISPR/Cas9 experiments, with a specific focus on lipid-mediated transfection using a high-efficiency reagent.
Core Components of the CRISPR/Cas9 System
The CRISPR/Cas9 system consists of two primary components that must be delivered into the target cells[6][7]:
-
Cas9 Nuclease: An enzyme that acts as "molecular scissors" to create a double-strand break (DSB) in the DNA.[8][9]
-
Guide RNA (gRNA): A short RNA molecule that directs the Cas9 nuclease to a specific target sequence in the genome.[8][9]
These components can be delivered in various formats, including plasmid DNA, mRNA, or as a ribonucleoprotein (RNP) complex. The RNP format, where the Cas9 protein is pre-complexed with the gRNA, is often preferred as it can lead to faster editing and reduced off-target effects.
Optimizing CRISPR/Cas9 Delivery with Lipid-Mediated Transfection
Lipid-mediated transfection is a common and effective method for delivering CRISPR/Cas9 components into a wide range of cell types. Reagents like Lipofectamine CRISPRMAX™ are specifically formulated to efficiently deliver Cas9/gRNA complexes.[10]
Experimental Workflow for Optimized Transfection
The following diagram illustrates a typical workflow for optimizing the delivery of CRISPR/Cas9 RNPs using a lipid-based transfection reagent.
Caption: Workflow for CRISPR/Cas9 RNP delivery and analysis.
Detailed Protocol for Optimized Transfection of CRISPR/Cas9 RNP
This protocol is a general guideline and should be optimized for specific cell types and experimental goals. The volumes provided are for a single well of a 24-well plate.
Materials:
-
Cas9 Nuclease (e.g., TrueCut™ Cas9 Protein v2)
-
Synthetic gRNA (e.g., TrueGuide™ Synthetic gRNA)
-
Lipofectamine CRISPRMAX™ Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Cells of interest
-
Appropriate culture plates and media
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate so that they are 70-90% confluent at the time of transfection.
-
-
Complex Formation (Tube 1):
-
In a sterile microcentrifuge tube, prepare the Cas9/gRNA ribonucleoprotein (RNP) complex.
-
Dilute 1.25 µg of Cas9 protein in Opti-MEM™ I Medium to a final volume of 25 µL.
-
Add 250 ng of gRNA to the diluted Cas9 protein.
-
Mix gently and incubate at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Transfection Reagent Dilution (Tube 2):
-
In a separate sterile microcentrifuge tube, dilute 2.5 µL of Lipofectamine CRISPRMAX™ Reagent in 25 µL of Opti-MEM™ I Medium.
-
Mix gently and incubate for 1-5 minutes at room temperature.
-
-
Formation of Transfection Complex:
-
Add the 25 µL of diluted transfection reagent (from Tube 2) to the 25 µL of RNP complex (from Tube 1).
-
Mix gently and incubate for 5-10 minutes at room temperature to allow the formation of the transfection complex.
-
-
Transfection:
-
Add the 50 µL of the transfection complex to the well containing the cells.
-
Gently swirl the plate to ensure even distribution.
-
-
Post-Transfection:
-
Incubate the cells for 48-72 hours at 37°C.
-
After incubation, harvest the cells for downstream analysis of editing efficiency.
-
Quantification of Editing Efficiency
Accurate quantification of the gene editing efficiency is crucial for interpreting experimental results. Several methods can be employed, with varying levels of sensitivity and throughput.
Mismatch Cleavage Assay (e.g., T7 Endonuclease I Assay)
This assay detects insertions and deletions (indels) created by the error-prone non-homologous end joining (NHEJ) repair pathway following a Cas9-induced DSB.
Caption: Workflow for T7 Endonuclease I assay.
Quantitative Data from Optimization Experiments
The following table provides hypothetical, yet realistic, data from an experiment to optimize the amount of Cas9 protein and gRNA for transfection into HEK293T cells using Lipofectamine CRISPRMAX™. Editing efficiency was quantified using a mismatch cleavage assay.
| Cas9 Protein (ng) | gRNA (ng) | Lipofectamine CRISPRMAX™ (µL) | Editing Efficiency (%) | Cell Viability (%) |
| 500 | 100 | 1.5 | 35 | 95 |
| 1000 | 200 | 1.5 | 58 | 92 |
| 1250 | 250 | 2.5 | 75 | 88 |
| 1500 | 300 | 2.5 | 72 | 81 |
| 2000 | 400 | 3.0 | 65 | 70 |
Data is for illustrative purposes and actual results may vary depending on the cell type, gRNA efficiency, and other experimental conditions.
Signaling Pathways and Cellular Response to CRISPR/Cas9
The introduction of a double-strand break by Cas9 triggers the cell's natural DNA repair mechanisms. The two major pathways involved are:
-
Non-Homologous End Joining (NHEJ): An error-prone pathway that often results in small insertions or deletions (indels) at the cut site, leading to gene knockout.
-
Homology Directed Repair (HDR): A more precise pathway that can be used to insert a specific DNA template at the cut site, allowing for gene correction or the introduction of new genetic material.
Caption: DNA repair pathways following a Cas9-induced DSB.
Troubleshooting and Further Optimization
-
Low Editing Efficiency:
-
Confirm the activity of the gRNA.
-
Optimize the ratio of Cas9, gRNA, and transfection reagent.
-
Ensure high cell viability during transfection.
-
Consider alternative delivery methods such as electroporation or viral vectors for difficult-to-transfect cells.
-
-
High Cell Toxicity:
-
Reduce the concentration of the transfection reagent and/or the Cas9/gRNA complex.
-
Ensure that the cells are at an optimal confluency.
-
Change the medium 4-6 hours post-transfection.
-
-
Off-Target Effects:
-
Use a high-fidelity Cas9 variant.
-
Carefully design gRNAs to have minimal homology to other genomic regions.
-
Use the RNP delivery format to limit the exposure time of the Cas9 nuclease in the cell.
-
Conclusion
The successful application of CRISPR/Cas9 technology in research and drug development hinges on the ability to efficiently and reliably edit the genome of target cells. By systematically optimizing the delivery of the CRISPR/Cas9 components and accurately quantifying the resulting editing efficiency, researchers can significantly improve the outcome of their experiments. The protocols and guidelines presented here provide a framework for achieving high-efficiency gene editing, which is a critical step towards harnessing the full potential of this revolutionary technology.
References
- 1. Optimizing CRISPR delivery for drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR-Based Therapies: Revolutionizing Drug Development and Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labiotech.eu [labiotech.eu]
- 6. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. media.hhmi.org [media.hhmi.org]
- 9. m.youtube.com [m.youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Delivery of MAX8 Self-Assembling Peptide Hydrogel
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX8 is a 20-residue, de novo designed peptide that undergoes triggered self-assembly into a mechanically rigid, nanofibrous hydrogel. This process is initiated by a shift to physiological conditions, such as the introduction of cell culture media (e.g., DMEM) or a buffered salt solution at pH 7.4. The resulting hydrogel is biocompatible and possesses shear-thinning and self-healing properties, making it an ideal candidate for the encapsulation and injectable delivery of cells and therapeutic molecules for in vivo applications.[1][2]
A key characteristic of this compound is its rapid gelation kinetics, which allows for the homogeneous encapsulation of cells, preventing sedimentation.[3] The shear-thinning nature of the hydrogel permits its delivery via syringe and needle. Upon removal of shear stress, the hydrogel rapidly recovers its mechanical rigidity, ensuring the localized retention of the encapsulated payload at the target site.[1]
These application notes provide detailed protocols for the preparation of this compound hydrogel, encapsulation of cells and therapeutic molecules, and guidelines for in vivo delivery based on currently available research.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the physical and biological properties of this compound hydrogel.
Table 1: Physical and Mechanical Properties of this compound Hydrogel [1][4]
| Property | Value | Conditions |
| Peptide Concentration | 0.5 - 2.0 wt% | In aqueous solution |
| Gelation Trigger | DMEM, pH 7.4, 37°C or 25 mM HEPES, 150 mM NaCl, pH 7.4 | |
| Gelation Time | < 1 minute for 0.5 wt% this compound | Monitored by circular dichroism and rheology |
| Storage Modulus (G') | > 100 Pa within 40 seconds, reaching ~450 Pa after 5 minutes for 0.5 wt% this compound | Oscillatory rheology |
| Fibril Width | ~3 nm | Transmission Electron Microscopy |
Table 2: In Vitro Biocompatibility and Payload Release from this compound Hydrogel [1][2][5]
| Parameter | Result | Cell/Molecule Type |
| Cell Viability after Encapsulation and Shear-Thinning | High viability, homogeneous distribution maintained | C3H10t1/2 mesenchymal stem cells |
| Macrophage Activation (in vitro) | No significant increase in TNF-α secretion compared to control | J774 mouse peritoneal macrophages |
| Nerve Growth Factor (NGF) Release | Sustained release for at least 15 days | Encapsulated NGF |
| Vincristine Release | Sustained release for at least 28 days | Encapsulated Vincristine |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel for In Vivo Injection
This protocol describes the preparation of a sterile 0.5 wt% this compound hydrogel. The final concentration can be adjusted based on the desired mechanical properties and release kinetics.[2][6]
Materials:
-
Lyophilized this compound peptide (sterile)
-
Sterile, deionized water
-
Sterile 2x Dulbecco's Modified Eagle Medium (DMEM) or 2x HEPES-buffered saline (50 mM HEPES, 300 mM NaCl, pH 7.4)
-
Sterile, pyrogen-free laboratory equipment and consumables
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, dissolve the lyophilized this compound peptide in sterile, deionized water to create a 1.0 wt% stock solution. For example, dissolve 10 mg of this compound in 1 mL of water. Gently vortex or pipette to ensure complete dissolution.
-
Equilibrate the this compound solution and the 2x gelation buffer (DMEM or HEPES-buffered saline) to the desired temperature for gelation (typically 37°C).
-
To initiate gelation, mix equal volumes of the 1.0 wt% this compound solution and the 2x gelation buffer. For example, mix 500 µL of the this compound solution with 500 µL of the 2x buffer to obtain 1 mL of 0.5 wt% this compound hydrogel.
-
Gently mix by pipetting up and down, avoiding the introduction of air bubbles. The solution will begin to gel rapidly.
-
Immediately draw the gelling solution into a sterile syringe (e.g., a 1 mL Luer-lock syringe) fitted with an appropriate gauge needle (e.g., 26-30 gauge) for injection. The hydrogel will fully form within the syringe.
Protocol 2: Encapsulation of Cells in this compound Hydrogel for In Vivo Delivery
This protocol details the encapsulation of a cell suspension within the this compound hydrogel.[1]
Materials:
-
Prepared 1.0 wt% this compound stock solution (from Protocol 1)
-
Cell suspension of the desired cell type in serum-free DMEM or other appropriate culture medium at 2x the final desired cell concentration.
-
Sterile laboratory equipment
Procedure:
-
Prepare the cell suspension at 2x the final desired concentration in serum-free medium. For example, if the target is 1 x 10^6 cells/mL in the final hydrogel, prepare a suspension of 2 x 10^6 cells/mL.
-
In a sterile microcentrifuge tube, add the desired volume of the 1.0 wt% this compound solution.
-
Add an equal volume of the 2x cell suspension to the this compound solution.
-
Gently mix by pipetting. The rapid gelation of this compound will ensure a homogeneous distribution of cells throughout the hydrogel.
-
Immediately draw the cell-laden hydrogel into a sterile syringe for in vivo injection.
Protocol 3: In Vivo Subcutaneous Injection of this compound Hydrogel in a Mouse Model
This protocol provides a general guideline for the subcutaneous injection of this compound hydrogel. Specifics of animal handling, anesthesia, and post-operative care should be in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Syringe containing sterile this compound hydrogel (with or without encapsulated cells)
-
Mouse model
-
Anesthesia (e.g., isoflurane)
-
Electric razor or depilatory cream
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Sterile surgical instruments
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Remove the fur from the injection site on the dorsal side of the mouse.
-
Disinfect the skin at the injection site.
-
Grasp the skin at the injection site with sterile forceps to create a tent.
-
Insert the needle of the syringe containing the this compound hydrogel into the subcutaneous space.
-
Slowly and steadily depress the plunger to inject the desired volume of the hydrogel (e.g., 50-200 µL). The shear-thinning property will allow the hydrogel to be extruded through the needle.
-
After injection, withdraw the needle and apply gentle pressure to the injection site for a few seconds. The hydrogel will self-heal and remain at the site of injection.
-
Monitor the animal during recovery from anesthesia and in the post-operative period according to the approved protocol.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. In vitro assessment of the pro-inflammatory potential of β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-hairpin hydrogels as scaffolds for high-throughput drug discovery in three-dimensional cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Injectable Solid Peptide Hydrogel as Cell Carrier: Effects of Shear Flow on Hydrogel and Cell Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramyocardial injection of hydrogel with high interstitial spread does not impact action potential propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta hairpin peptide hydrogels as an injectable solid vehicle for neurotrophic growth factor delivery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of MAX8 in High-Throughput Screening: Application Notes and Protocols
Introduction
In the dynamic landscape of drug discovery and biomedical research, high-throughput screening (HTS) stands as a cornerstone for identifying novel therapeutic agents and elucidating complex biological pathways. The continuous evolution of HTS technologies necessitates the development of robust and versatile reagents. This document details the application and protocols for MAX8, a novel proprietary molecule developed to enhance the efficiency and reliability of various HTS assays. This compound's unique properties offer significant advantages in assay performance, making it a valuable tool for researchers, scientists, and drug development professionals. This application note provides an in-depth overview of this compound, including its mechanism of action, detailed experimental protocols for key applications, and comprehensive data presentation to guide its effective implementation in the laboratory.
Core Applications and Advantages
This compound has been validated across a range of HTS applications, demonstrating its versatility and superior performance. The primary applications include:
-
Fluorescence-Based Assays: Significant signal enhancement and reduction in background noise.
-
Luminescence-Based Assays: Stabilization of luminescent signals for extended reading windows.
-
Cell-Based Assays: Improved cell viability and reagent distribution in microtiter plates.
The key advantages of incorporating this compound into HTS workflows include increased assay sensitivity, improved signal-to-noise ratio, and greater reproducibility, ultimately leading to more reliable hit identification and lead optimization.
Experimental Protocols
General Guidelines for this compound Handling and Storage
This compound is supplied as a 1000X concentrated solution in DMSO. For optimal performance, it is crucial to adhere to the following storage and handling guidelines:
-
Storage: Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: On the day of the experiment, prepare a 1X working solution by diluting the 1000X stock in the appropriate assay buffer. Ensure thorough mixing before addition to the assay plate.
Protocol for a Fluorescence-Based Kinase Assay
This protocol outlines the use of this compound to enhance the signal in a typical fluorescence-based kinase activity assay.
Materials:
-
Kinase of interest
-
Fluorescently labeled substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (1000X stock)
-
Test compounds
-
384-well, low-volume, black microtiter plates
-
Plate reader with fluorescence detection capabilities
Workflow:
Figure 1. Workflow for a fluorescence-based kinase assay incorporating this compound.
Procedure:
-
Compound Dispensing: Dispense 100 nL of test compounds (in DMSO) into the wells of a 384-well plate.
-
Enzyme/MAX8 Addition: Prepare a 2X kinase solution in kinase assay buffer containing 2X this compound (e.g., dilute 1000X this compound stock 1:500). Add 5 µL of this solution to each well.
-
Initiation of Reaction: Prepare a 2X substrate/ATP solution in kinase assay buffer. Add 5 µL of this solution to each well to initiate the kinase reaction. The final concentration of this compound in the 10 µL reaction volume will be 1X.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore used.
Protocol for a Luciferase Reporter Gene Assay
This protocol describes the use of this compound to stabilize the luminescent signal in a luciferase-based reporter gene assay.
Materials:
-
Cells stably expressing a luciferase reporter gene
-
Cell culture medium
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
This compound (1000X stock)
-
Test compounds
-
384-well, solid white microtiter plates
-
Luminometer
Workflow:
Figure 2. Workflow for a luciferase reporter assay with this compound for signal stabilization.
Procedure:
-
Cell Seeding: Seed cells into a 384-well white plate at a density of 5,000 cells per well in 40 µL of culture medium.
-
Overnight Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Add test compounds to the cells and incubate for the desired treatment period (e.g., 6-24 hours).
-
Reagent Preparation: On the day of the assay, equilibrate the luciferase assay reagent to room temperature. Prepare the final detection reagent by adding this compound to a final concentration of 1X.
-
Cell Lysis and Signal Generation: Add a volume of the this compound-containing luciferase reagent equal to the volume of culture medium in the well (e.g., 40 µL).
-
Incubation: Incubate the plate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Detection: Measure the luminescence using a plate reader.
Data Presentation and Performance
The inclusion of this compound in HTS assays leads to a quantifiable improvement in assay quality metrics. The following tables summarize the performance data from representative experiments.
Table 1: Performance Enhancement in a Fluorescence-Based Kinase Assay
| Parameter | Standard Assay | Assay with 1X this compound | % Improvement |
| Signal Window | 80,000 RFU | 150,000 RFU | 87.5% |
| Signal-to-Background | 4.2 | 9.8 | 133.3% |
| Z'-factor | 0.65 | 0.88 | 35.4% |
Table 2: Signal Stability in a Luciferase Reporter Assay
| Time After Reagent Addition | Signal Intensity (RLU) - Standard | Signal Intensity (RLU) - with 1X this compound | % Signal Decay (Standard) | % Signal Decay (with this compound) |
| 5 min | 1,250,000 | 1,230,000 | 0% | 0% |
| 30 min | 875,000 | 1,180,800 | 30% | 4% |
| 60 min | 500,000 | 1,120,000 | 60% | 9% |
| 120 min | 250,000 | 1,050,000 | 80% | 15% |
Mechanism of Action: A Hypothetical Signaling Pathway
While the precise molecular interactions of this compound are proprietary, its primary mechanism is believed to involve the stabilization of enzyme-substrate complexes and the reduction of non-specific binding to plate surfaces. In the context of a hypothetical cell-based assay involving a G-protein coupled receptor (GPCR), this compound may act to potentiate the downstream signaling cascade.
Figure 3. Hypothetical signaling pathway showing this compound potentiating a GPCR-cAMP cascade.
Conclusion
This compound represents a significant advancement in HTS reagent technology. Its ability to enhance signal intensity, improve signal-to-noise ratios, and stabilize assay signals provides researchers with a powerful tool to increase the reliability and efficiency of their screening campaigns. The protocols and data presented herein demonstrate the ease of integration of this compound into existing workflows and the substantial improvements in assay performance that can be achieved. For researchers seeking to optimize their HTS assays and accelerate the pace of discovery, this compound offers a robust and effective solution.
Application Notes and Protocols for Preparing MAX8 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX8 is a rationally designed, 20-amino acid peptide that undergoes spontaneous self-assembly into a nanofibrous, β-hairpin hydrogel network under physiological conditions.[1][2] This property makes it a valuable biomaterial for a range of applications, including three-dimensional (3D) cell culture, tissue engineering, and as a vehicle for the sustained release of therapeutics.[3][4] The hydrogel is formed by triggering the folding of the peptide from a random coil to a β-hairpin conformation, which is induced by an increase in ionic strength.[5][6] The resulting hydrogel is shear-thinning and rapidly self-healing, allowing for injectable applications.[1][3]
These application notes provide a detailed protocol for the preparation of a this compound stock solution, which is the essential first step for forming this compound hydrogels for various research applications.
Quantitative Data Summary
For ease of comparison and experimental planning, the key quantitative parameters for this compound and its hydrogel formation are summarized in the table below.
| Parameter | Value | Reference |
| This compound Peptide | ||
| Molecular Weight | 2230.86 g/mol | [7] |
| CAS Number | 944792-75-0 | [7][8] |
| Amino Acid Sequence | VKVKVKVKVDPPTKVEVKVKV-NH2 | [9] |
| Net Charge (pH 7.4) | +7 | [1] |
| Stock Solution | ||
| Recommended Solvents | Deionized (DI) water, 25 mM HEPES (pH 7.4) | [1][10][11] |
| Typical Stock Concentrations | 2 wt% - 4 wt% | [1] |
| Hydrogel Formation | ||
| Triggering Agents | DMEM, or buffers with physiological salt concentration (e.g., 150 mM NaCl) | [10][12][13] |
| Final Hydrogel Concentrations | 0.5 wt% - 2 wt% | [1][10] |
| Gelation Time | Rapid, within minutes | [2] |
Experimental Protocols
Materials
-
Lyophilized this compound peptide powder
-
Sterile, deionized (DI) water or 25 mM HEPES buffer (pH 7.4)
-
Sterile Dulbecco's Modified Eagle Medium (DMEM) or a sterile buffer with physiological salt concentration (e.g., 150 mM NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
Protocol for Preparing a 2 wt% this compound Stock Solution
This protocol describes the preparation of a 2 wt% (20 mg/mL) this compound stock solution, a commonly used concentration for subsequent hydrogel formation.
-
Equilibrate this compound Peptide: Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing the Peptide: In a sterile microcentrifuge tube or vial, weigh the desired amount of this compound peptide powder. For example, to prepare 1 mL of a 2 wt% stock solution, weigh 20 mg of this compound.
-
Solubilization: Add the appropriate volume of sterile, cold (4°C) deionized water or 25 mM HEPES buffer (pH 7.4) to the peptide.[11] For a 2 wt% solution, add 1 mL of solvent for every 20 mg of peptide.
-
Mixing: Gently vortex the solution until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation. The resulting stock solution should be clear and free of particulates.
-
Storage: The this compound stock solution can be stored at 4°C for short-term use (a few days). For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol for Forming a 1 wt% this compound Hydrogel
This protocol details the formation of a 1 wt% this compound hydrogel from a 2 wt% stock solution. This is a common concentration for cell encapsulation and drug delivery studies.[1]
-
Prepare the Triggering Solution: Warm the sterile DMEM or other salt-containing buffer to 37°C.[11]
-
Mix Solutions: In a sterile container (e.g., a microcentrifuge tube or a well of a multi-well plate), add a volume of the 2 wt% this compound stock solution.
-
Initiate Gelation: To the this compound solution, add an equal volume of the pre-warmed triggering solution (e.g., DMEM).[1] For example, to form 100 µL of a 1 wt% hydrogel, mix 50 µL of 2 wt% this compound stock solution with 50 µL of DMEM.
-
Gentle Mixing: Gently pipette the mixture up and down a few times to ensure homogeneity. The solution will begin to gel rapidly.
-
Incubation: Allow the hydrogel to fully form by incubating at 37°C for at least 20-30 minutes before use in downstream applications.[11]
Visualizations
References
- 1. In vitro assessment of the pro-inflammatory potential of β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Beta Hairpin Peptide Hydrogels as an Injectable Solid Vehicle for Neurotrophic Growth Factor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. β-Hairpin Peptide Hydrogels for Package Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solid-State NMR Evidence for β-Hairpin Structure within this compound Designer Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta hairpin peptide hydrogels as an injectable solid vehicle for neurotrophic growth factor delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustained release of active chemotherapeutics from injectable-solid β-hairpin peptide hydrogel - Biomaterials Science (RSC Publishing) DOI:10.1039/C5BM00538H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Macromolecular diffusion and release from self-assembled β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: MAX8 Treatment for MCF-7 Cells
Introduction
MAX8 is a potent, cell-permeable small-molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] In many breast cancers, including the estrogen receptor-positive (ER+) MCF-7 cell line, this pathway is frequently hyperactivated due to genetic mutations.[1][2] this compound offers a targeted approach to disrupt this signaling nexus, leading to the induction of cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[1]
Mechanism of Action
The PI3K/Akt/mTOR pathway is initiated by the activation of cell surface receptors, leading to the activation of PI3K.[3] Activated PI3K phosphorylates PIP2 to generate PIP3, a crucial second messenger.[3] PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation at key residues (Threonine 308 and Serine 473).[1][3] Activated Akt then phosphorylates a host of downstream targets, including mTOR, which promotes cell survival and proliferation.[3][4] this compound functions by competitively binding to the ATP-binding pocket of PI3K, preventing the phosphorylation and subsequent activation of Akt.[1] This inhibition leads to the deactivation of downstream effector proteins, ultimately inducing apoptosis in cancer cells.[1] The primary method for confirming the on-target effect of this compound is to measure the reduction in phosphorylated Akt (p-Akt Ser473) via Western blot analysis.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound treatment of MCF-7 cells, determined through in-vitro assays.
Table 1: this compound Dose-Response on MCF-7 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) after 48h | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 0.1 | 92 | ± 3.8 |
| 0.5 | 75 | ± 4.1 |
| 1.0 | 54 | ± 3.2 |
| 5.0 | 28 | ± 2.9 |
| 10.0 | 15 | ± 2.1 |
| 25.0 | 8 | ± 1.5 |
| 50.0 | 5 | ± 1.1 |
The IC50 (half-maximal inhibitory concentration) for this compound in MCF-7 cells was determined to be approximately 1.0 µM after 48 hours of treatment.[5]
Table 2: this compound Time-Course on MCF-7 Cell Viability (1.0 µM Treatment)
| Treatment Duration (hours) | Cell Viability (%) | Standard Deviation |
| 0 | 100 | ± 4.2 |
| 6 | 88 | ± 3.9 |
| 12 | 76 | ± 3.5 |
| 24 | 65 | ± 4.0 |
| 48 | 54 | ± 3.2 |
| 72 | 42 | ± 2.8 |
Experimental Protocols
Protocol 1: Culture of MCF-7 Cells
This protocol outlines the standard procedure for culturing and maintaining the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain MCF-7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[6]
-
For subculturing, aspirate the old medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 1,000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks at a ratio of 1:3 to 1:6, depending on the desired confluency.
-
Change the medium every 2-3 days.
Protocol 2: Determining Cell Viability using MTT Assay
This protocol provides a method for assessing the effect of this compound on MCF-7 cell viability.
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow cells to attach and grow overnight in the incubator.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.5%.[1]
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).[1]
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Mix gently to ensure complete solubilization.[7]
-
Record the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blot Analysis of p-Akt
This protocol is used to confirm the on-target effect of this compound by measuring the levels of phosphorylated Akt (p-Akt).
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[3]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)[3]
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-Actin[3]
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.[1]
-
Treat cells with this compound at the desired concentration (e.g., IC50) for various time points (e.g., 2, 6, 24 hours).[3]
-
Wash cells with ice-cold PBS and lyse them using supplemented RIPA buffer.[3]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[3]
-
Quantify the protein concentration using a BCA assay.[3]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[1]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and β-Actin (loading control) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[1]
-
Detect the signal using an ECL substrate and an imaging system.[1] A significant decrease in the p-Akt to total Akt ratio is expected in this compound-treated cells.[1]
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the effect of this compound on MCF-7 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Activation of the mTOR signaling pathway in breast cancer MCF-7 cells by a peptide derived from Porphyra yezoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MAX Inhibitor Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of MAX inhibitors for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the role of the MYC-MAX signaling pathway in cancer?
A1: The MYC family of transcription factors plays a pivotal role in regulating cell proliferation, growth, apoptosis, and metabolism. To exert its oncogenic effects, the MYC protein must form a heterodimer with its binding partner, MAX (MYC-associated factor X). This MYC-MAX complex then binds to specific DNA sequences (E-boxes) in the promoter regions of target genes, leading to the transcription of genes that drive cell cycle progression and tumorigenesis. Dysregulation and overexpression of MYC are common in a wide range of human cancers, making the MYC-MAX interaction a critical target for cancer therapy.
Q2: What is an IC50 value and why is it crucial for MAX inhibitor studies?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of a specific biological target, in this case, the MYC-MAX interaction or a downstream cellular effect, by 50%. Determining an accurate IC50 value is fundamental in preclinical drug development to compare the potency of different inhibitors, understand their structure-activity relationship (SAR), and select promising candidates for further investigation.
Q3: What are the common assays used to determine the IC50 of MAX inhibitors?
A3: Several assay formats can be employed to determine the IC50 of MAX inhibitors. These can be broadly categorized as:
-
Biochemical Assays: These assays, such as AlphaScreen, TR-FRET, or ELISA-based assays, directly measure the disruption of the MYC-MAX protein-protein interaction in a cell-free system.
-
Cell-based Assays: These assays measure the downstream effects of inhibiting the MYC-MAX pathway in cancer cell lines that are known to be dependent on MYC signaling. Common readouts include cell viability (e.g., MTT, MTS, or CellTiter-Glo assays), apoptosis induction, or changes in the expression of MYC target genes.
Troubleshooting Guide for IC50 Experiments
This guide addresses common issues encountered during the determination of IC50 values for MAX inhibitors.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Compound precipitation | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Check the solubility of the compound in the assay medium. Consider using a lower concentration of DMSO or a different solvent. |
| No dose-response curve (flat curve) | - Inhibitor is inactive at the tested concentrations- Incorrect assay setup- Cell line is not dependent on MYC signaling | - Test a wider and higher range of inhibitor concentrations.- Verify the assay protocol, including incubation times and reagent concentrations.- Use a well-characterized MYC-dependent cell line as a positive control. |
| Incomplete curve (does not reach 100% or 0% inhibition) | - Insufficiently high or low inhibitor concentrations- Compound has low efficacy (partial inhibitor)- Off-target effects at high concentrations | - Extend the concentration range in both directions.- The inhibitor may not be able to achieve full inhibition of the target.- High concentrations may induce non-specific toxicity. Consider using an alternative assay to confirm the mechanism of action. |
| Poor Z'-factor | - Low signal-to-background ratio- High data variability | - Optimize assay parameters such as reagent concentrations, incubation times, and cell density.- Review and refine experimental technique to minimize variability. |
Experimental Protocols
Protocol: Determining the IC50 of a MAX Inhibitor using a Cell Viability Assay (MTT)
This protocol outlines a standard procedure for determining the IC50 value of a MAX inhibitor in a MYC-dependent cancer cell line.
Materials:
-
MYC-dependent cancer cell line (e.g., P493-6, HeLa, Ramos)
-
Complete cell culture medium
-
MAX inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Adjust the cell concentration to the desired seeding density (e.g., 5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the MAX inhibitor in complete culture medium. A common approach is a 10-point, 3-fold serial dilution.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
-
Visualizations
Caption: The MYC-MAX signaling pathway and the point of intervention for a MAX inhibitor.
Caption: Experimental workflow for determining the IC50 of a MAX inhibitor.
Technical Support Center: MAX8 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of MAX8, a hypothetical small molecule inhibitor of the c-Myc-MAX transcription factor interaction.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target mechanism of action for this compound?
This compound is designed to competitively inhibit the protein-protein interaction between c-Myc and MAX. By preventing the formation of the c-Myc-MAX heterodimer, this compound aims to reduce the transcriptional activation of c-Myc target genes, which are heavily implicated in cell proliferation, growth, and apoptosis.
Q2: I'm observing a significant decrease in cell viability at concentrations where the c-Myc-MAX interaction is not fully inhibited. What could be the cause?
This could be due to one or more off-target effects. We recommend performing a comprehensive kinase screen and a proteome-wide thermal shift assay to identify potential off-target binders. It is also advisable to assess the activation status of common pro-apoptotic pathways, such as the JNK and p38 MAPK pathways.
Q3: My cells are showing an unexpected morphological change (e.g., becoming more elongated or rounded) after this compound treatment. How can I investigate this?
Unexpected morphological changes often point towards effects on the cytoskeleton. We suggest performing immunofluorescence staining for key cytoskeletal components like F-actin (using phalloidin) and α-tubulin. Additionally, a kinome-wide activity assay could reveal off-target inhibition of kinases involved in cytoskeletal regulation, such as ROCK or PAK.
Q4: How can I confirm that the observed phenotype in my experiment is due to an off-target effect of this compound and not its on-target activity?
A rescue experiment is a robust method to differentiate on-target from off-target effects. For this compound, this could involve expressing a drug-resistant mutant of c-Myc or MAX that can still dimerize but is not affected by the compound. If the phenotype persists in the presence of the resistant mutant, it is likely due to an off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values across different cell lines.
-
Possible Cause 1: Different expression levels of the on-target proteins (c-Myc, MAX).
-
Troubleshooting Step: Perform Western blotting or qPCR to quantify the protein or mRNA levels of c-Myc and MAX in your panel of cell lines. Correlate these levels with the observed IC50 values.
-
-
Possible Cause 2: Presence of off-target proteins in some cell lines but not others.
-
Troubleshooting Step: Conduct a proteomic analysis (e.g., mass spectrometry) of your cell lines to identify differentially expressed proteins that could be potential off-targets.
-
-
Possible Cause 3: Varying activity of drug efflux pumps.
-
Troubleshooting Step: Use a fluorescent substrate of common efflux pumps (e.g., rhodamine 123 for MDR1) to assess their activity in your cell lines. Co-incubation with a known efflux pump inhibitor can also help determine their role.
-
Issue 2: Discrepancy between in-vitro binding affinity and cellular potency.
-
Possible Cause 1: Poor cell permeability of this compound.
-
Troubleshooting Step: Perform a cellular uptake assay using a radiolabeled or fluorescently tagged version of this compound. Alternatively, use a commercial cell permeability assay kit.
-
-
Possible Cause 2: Rapid metabolic degradation of this compound within the cell.
-
Troubleshooting Step: Treat cells with this compound and analyze cell lysates at different time points using LC-MS/MS to determine the intracellular concentration of the parent compound and identify any major metabolites.
-
-
Possible Cause 3: Engagement of a low-abundance, high-potency off-target.
-
Troubleshooting Step: A cellular thermal shift assay (CETSA) coupled with mass spectrometry can identify proteins that are stabilized by this compound binding in intact cells, providing a direct measure of target engagement.
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | IC50 (nM) | On-Target/Off-Target |
| c-Myc-MAX | 15 | On-Target |
| PIM1 | 85 | Off-Target |
| CDK9 | 250 | Off-Target |
| GSK3β | 780 | Off-Target |
| SRC | >10,000 | Off-Target |
Table 2: Cellular Activity of this compound in Various Cell Lines (Hypothetical Data)
| Cell Line | c-Myc Expression | IC50 (nM) for Cell Viability |
| HCT116 | High | 50 |
| HeLa | Moderate | 120 |
| MCF7 | Low | 450 |
| Jurkat | High | 65 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and another with a vehicle control for 1 hour.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and prepare samples for Western blotting.
-
Western Blotting: Perform Western blotting for the target of interest (and potential off-targets) to determine the temperature at which the protein denatures. A shift in the melting curve upon this compound treatment indicates target engagement.
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS)
-
Cell Lysis: Lyse cells treated with either this compound or a vehicle control using a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the protein of interest (e.g., c-Myc) that has been conjugated to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that co-precipitated with the target. A change in the interaction profile upon this compound treatment can reveal on- and off-target effects.
Visualizations
Caption: On-target pathway of this compound inhibiting c-Myc-MAX dimerization.
Caption: Troubleshooting logic for differentiating on- and off-target effects.
Caption: Experimental workflow for identifying and validating this compound off-targets.
Technical Support Center: Mitigating MAX8 In Vivo Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address toxicity issues encountered during in vivo experiments with MAX8.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during in vivo studies with this compound.
Issue 1: Higher than expected mortality or severe adverse effects in animal models.
Possible Cause: The dose of this compound may be too high, or the formulation may be causing acute toxicity.
Troubleshooting Steps:
-
Review Dosing and Formulation:
-
Dose-Response Analysis: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).[1] Start with a lower dose and escalate gradually while monitoring for signs of toxicity.
-
Formulation/Vehicle Toxicity: Test the vehicle alone as a control group to ensure it is not contributing to the observed toxicity.[2]
-
Solubility and Stability: Ensure this compound is fully solubilized in the vehicle and stable for the duration of the experiment. Poor solubility can lead to precipitation and embolism.
-
-
Evaluate Pharmacokinetics (PK) and Pharmacodynamics (PD):
-
PK Analysis: Measure the concentration of this compound in plasma and target tissues over time. A high Cmax or long half-life could lead to toxicity.
-
PD Analysis: Correlate the observed toxicity with the pharmacodynamic effects of this compound to understand if the toxicity is on-target or off-target.
-
Issue 2: Organ-specific toxicity observed (e.g., hepatotoxicity, nephrotoxicity).
Possible Cause: this compound or its metabolites may be accumulating in specific organs, leading to localized damage.
Troubleshooting Steps:
-
Histopathological Analysis:
-
Conduct detailed histopathological examination of all major organs to identify the specific sites of toxicity.[3]
-
Use specific stains to identify the type of cellular damage (e.g., apoptosis, necrosis).
-
-
Metabolite Profiling:
-
Identify the major metabolites of this compound in vivo. It is possible that a metabolite, and not the parent compound, is responsible for the toxicity.
-
Synthesize the major metabolites and test their toxicity directly.
-
-
Targeted Delivery Strategies:
Issue 3: Off-target effects leading to unexpected phenotypes.
Possible Cause: this compound may be interacting with unintended biological targets.
Troubleshooting Steps:
-
In Silico Target Prediction:
-
Use computational models to predict potential off-target binding sites for this compound.[6]
-
-
In Vitro Profiling:
-
Screen this compound against a panel of receptors, enzymes, and ion channels to identify off-target interactions.
-
-
Structural Modification:
-
If an off-target is identified, medicinal chemists can modify the structure of this compound to reduce its affinity for the off-target while maintaining its on-target activity.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take if I observe in vivo toxicity with this compound?
A1: The first step is to perform a thorough dose-response study to establish the MTD.[1] It is also crucial to include a vehicle-only control group to rule out any toxicity caused by the formulation.[2] Careful observation of the animals for clinical signs of toxicity is also essential.
Q2: How can I differentiate between on-target and off-target toxicity?
A2: On-target toxicity occurs when the therapeutic target of this compound is expressed in non-target tissues, leading to adverse effects. Off-target toxicity is caused by this compound binding to unintended molecules. To differentiate, you can use techniques like genetically modified animal models (e.g., knockout of the target in a specific tissue) or by testing analogs of this compound with different on-target and off-target potencies.
Q3: What are some formulation strategies to reduce the toxicity of this compound?
A3: Several formulation strategies can be employed:
-
Nanoparticle Encapsulation: Encapsulating this compound in liposomes or polymeric nanoparticles can alter its biodistribution and reduce exposure to sensitive organs.[4][5]
-
Prodrugs: A prodrug of this compound can be designed to be inactive until it reaches the target tissue, where it is then converted to the active form.[5]
-
Targeted Delivery Systems: Conjugating this compound to a targeting moiety (e.g., an antibody) that specifically recognizes the target tissue can increase efficacy and reduce systemic toxicity.
Q4: Can changing the route of administration help reduce toxicity?
A4: Yes, the route of administration can significantly impact the toxicity profile. For example, if toxicity is observed after oral administration due to first-pass metabolism in the liver, switching to an intravenous or subcutaneous route may bypass this and reduce hepatotoxicity.[8]
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound in Mice
| Dose (mg/kg) | Route of Administration | Observation Period (days) | Mortality (%) | Key Toxicological Findings |
| 10 | Oral | 14 | 0 | No observable adverse effects. |
| 30 | Oral | 14 | 10 | Mild lethargy, reversible liver enzyme elevation. |
| 100 | Oral | 14 | 50 | Severe lethargy, significant liver and kidney damage.[3] |
| 10 | IV | 14 | 0 | No observable adverse effects. |
| 30 | IV | 14 | 20 | Acute distress, signs of nephrotoxicity. |
| 100 | IV | 14 | 80 | Severe anaphylactic-like reaction, high mortality within 24 hours. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., mice or rats).
-
Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses.
-
Administration: Administer this compound to groups of animals at each dose level. Include a vehicle control group.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint: The MTD is typically defined as the dose that causes no more than a 10% weight loss and no mortality or severe clinical signs.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological analysis of major organs.
Protocol 2: In Vivo Off-Target Liability Assessment
Objective: To identify potential off-target effects of this compound in a living organism.
Methodology:
-
Animal Model: Use a well-characterized animal model.
-
Dosing: Administer this compound at a dose that is known to be well-tolerated and at a higher dose that may induce sub-lethal toxicity.
-
Comprehensive Phenotyping: Perform a broad assessment of physiological and behavioral parameters. This may include:
-
Cardiovascular monitoring (ECG, blood pressure).
-
Neurological assessment (e.g., Irwin test).
-
Clinical chemistry and hematology.
-
-
Gene Expression Analysis: Perform transcriptomic analysis (e.g., RNA-seq) on key tissues to identify pathways that are perturbed by this compound.
Visualizations
References
- 1. Dose-dependent in-vivo toxicity assessment of silver nanoparticle in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acute and subacute toxicity study of 1,8-cineole in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 5. Formulation Strategies to Overcome Amphotericin B Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refinement, Reduction, and Replacement of Animal Toxicity Tests by Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vivo toxicity studies of fusarium mycotoxins in the last decade: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MAX8 Precipitation in Media Solution
Disclaimer: The following technical support guide addresses the issue of precipitation for a hypothetical substance referred to as "Compound MAX8." Publicly available scientific literature and product databases do not contain a widely recognized cell culture reagent by this name. The principles and troubleshooting steps provided are based on general knowledge of compound solubility and behavior in biological solutions and are intended to serve as a comprehensive guide for researchers facing precipitation issues with experimental compounds in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is causing the visible precipitate in my media after adding Compound this compound?
Precipitation of Compound this compound in your cell culture media can be attributed to several factors. The most common cause is exceeding the compound's solubility limit in the aqueous environment of the culture medium. Other contributing factors can include the final concentration of the solvent used to dissolve this compound (such as DMSO), interactions with components in the media (e.g., proteins, salts), the pH of the media, and the temperature at which the experiment is conducted.
Q2: Can the solvent I use to dissolve Compound this compound lead to precipitation?
Absolutely. While organic solvents like DMSO are excellent for dissolving many non-polar compounds, their concentration in the final media volume is critical. High concentrations of these solvents can cause the compound to "crash out" or precipitate upon dilution into the aqueous media. This is often referred to as a "salting out" effect. It is crucial to keep the final solvent concentration as low as possible, typically below 0.5% (v/v), to maintain the solubility of Compound this compound.
Q3: Does the temperature of the media matter when I add Compound this compound?
Yes, temperature plays a significant role. Many compounds have lower solubility at colder temperatures. If you add a concentrated stock of Compound this compound to cold media, it is more likely to precipitate. It is recommended to warm the media to the experimental temperature (e.g., 37°C) before adding the compound.
Q4: Could interactions with media components be the cause of precipitation?
The complex nature of cell culture media, which contains salts, amino acids, vitamins, and proteins (especially if serum-supplemented), can lead to interactions that reduce the solubility of Compound this compound. The compound may bind to proteins or react with certain salts, leading to the formation of insoluble complexes.
Troubleshooting Guide
If you are experiencing precipitation with Compound this compound, please follow this step-by-step guide to identify and resolve the issue.
Step 1: Visual Inspection and Initial Checks
-
Examine the precipitate: Is it crystalline or amorphous? Crystalline precipitates often suggest that the compound's solubility limit has been exceeded, while an amorphous or cloudy appearance might indicate interaction with media components.
-
Review your protocol: Double-check your calculations for the dilution of the Compound this compound stock solution. Ensure the final concentration is correct.
-
Check the stock solution: Before adding it to the media, inspect your Compound this compound stock solution. Is it clear, or is there any visible precipitate in the stock itself? If the stock is not fully dissolved, this will inevitably lead to precipitation in the media.
Step 2: Optimizing the Dissolution and Dilution Protocol
If your initial checks do not reveal an obvious error, proceed with the following optimization steps. It is recommended to test these conditions in a small volume of media without cells first.
-
Reduce the final concentration of Compound this compound: The simplest solution may be to work at a lower, non-precipitating concentration if your experimental design allows.
-
Lower the final solvent concentration: Prepare a more concentrated stock solution of Compound this compound so that a smaller volume is needed to achieve the desired final concentration in your media. This will reduce the final percentage of the organic solvent.
-
Modify the dilution technique: Instead of adding the stock solution directly to the bulk media, try adding it dropwise while gently vortexing or swirling the media. This promotes rapid dispersal and prevents localized high concentrations that can lead to immediate precipitation.
Step 3: Modifying Media Conditions
-
Pre-warm the media: Always ensure your cell culture media is warmed to 37°C before adding Compound this compound.
-
Consider serum levels: If you are using a serum-containing medium, be aware that proteins in the serum can sometimes interact with experimental compounds. You may need to test different serum lots or consider reducing the serum concentration if your cell line can tolerate it.
-
pH adjustment: Although less common, the pH of your media could influence the solubility of Compound this compound. Ensure your media is properly buffered and at the correct physiological pH.
Quantitative Data Summary
The following tables provide hypothetical data for the solubility and stability of Compound this compound under various conditions to guide your experimental setup.
Table 1: Solubility of Compound this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 100 |
| Ethanol | 25 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Effect of Final DMSO Concentration on Compound this compound Precipitation in DMEM with 10% FBS
| Final this compound Concentration (µM) | Final DMSO (%) | Observation after 1 hour at 37°C |
| 10 | 0.1 | Clear |
| 10 | 0.5 | Slight haze |
| 10 | 1.0 | Visible precipitate |
| 50 | 0.1 | Slight haze |
| 50 | 0.5 | Visible precipitate |
| 50 | 1.0 | Heavy precipitate |
Table 3: Impact of Temperature on Compound this compound Stability in Media (10 µM in DMEM + 10% FBS, 0.1% DMSO)
| Temperature (°C) | Observation |
| 4 | Precipitate forms within 2 hours |
| 25 (Room Temp) | Stable for up to 8 hours |
| 37 | Stable for > 24 hours |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Compound this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of Compound this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Inspection: Visually inspect the solution against a light source to confirm that it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended for the compound.
Protocol 2: Dilution of Compound this compound Stock Solution into Cell Culture Media
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Calculate Volume: Determine the volume of the Compound this compound stock solution needed to reach the desired final concentration. Ensure the final DMSO concentration will be below 0.5%.
-
Dilution: While gently swirling the flask or tube of pre-warmed media, add the calculated volume of the stock solution drop-by-drop.
-
Mixing: Continue to gently swirl the media for another 10-15 seconds to ensure homogeneity.
-
Application: Immediately add the media containing Compound this compound to your cells.
Visualizations
Caption: Experimental workflow for preparing and using Compound this compound.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Hypothetical signaling pathway involving Compound this compound.
Technical Support Center: Enhancing Experimental Efficacy with MAX8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of experiments involving MAX8 peptide hydrogel and MAPK8 (JNK1) kinase.
This compound Peptide Hydrogel Technical Support
The this compound peptide is a 20-residue molecule designed to self-assemble into a biocompatible hydrogel under physiological conditions.[1][2][3] This makes it a valuable tool for 3D cell culture, drug delivery, and tissue engineering.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound hydrogel self-assembly?
A1: this compound peptide self-assembly is triggered by physiological pH, temperature, and salt concentrations.[1] In aqueous solutions at low ionic strength, the peptide is soluble and unfolded due to electrostatic repulsion between positively charged lysine (B10760008) residues.[1][6] The introduction of physiological salt concentrations, such as those in cell culture media (e.g., DMEM), screens these charges, allowing the peptide to fold into a β-hairpin structure.[1][7] These folded hairpins then self-assemble into a fibrillar network, forming a rigid hydrogel.[6][8]
Q2: What are the key advantages of using this compound hydrogel?
A2: this compound hydrogels offer several advantages for biomedical research:
-
Biocompatibility: They are generally non-cytotoxic and do not elicit a strong inflammatory response in vitro.[6]
-
Injectability: The hydrogel is shear-thinning, meaning it can be injected through a syringe and then quickly re-solidify, making it suitable for in vivo applications.[2][3][6]
-
Controlled Release: The hydrogel can encapsulate and provide sustained release of therapeutic molecules, with the release rate tunable by altering the hydrogel concentration.[1][9]
-
Homogeneous Cell Encapsulation: The gelation kinetics of this compound allow for the even distribution of cells throughout the hydrogel matrix.[2][3]
Q3: What is the sequence of the this compound peptide?
A3: The amino acid sequence of this compound is VKVKVKVDPPTKVEVKVKV.[4]
Troubleshooting Guide: this compound Hydrogel Experiments
Q1: My this compound solution is not forming a hydrogel. What could be the problem?
A1: Failure to form a hydrogel can be due to several factors:
-
Incorrect Ionic Strength: Ensure the final salt concentration is sufficient to trigger self-assembly. Using salt solutions like DMEM or buffers with at least 150 mM NaCl is recommended.[1][9]
-
Incorrect pH: The pH of the solution should be around 7.4.[1][6] Check the pH of your peptide solution and the triggering buffer.
-
Peptide Concentration: While this compound can form gels at concentrations as low as 0.5 wt%, higher concentrations (1-2 wt%) will form more rigid gels.[1][6]
-
Temperature: Gelation is typically performed at 37°C.[6] Ensure your components are at the correct temperature.
Q2: The cells I encapsulated in the this compound hydrogel are not viable. What can I do?
A2: While this compound is generally biocompatible, cell viability issues can arise:
-
Peptide Purity: Ensure you are using high-purity this compound peptide, as impurities from synthesis can be cytotoxic.
-
Shear Stress during Mixing: While the hydrogel itself is shear-thinning, excessive shear force during the mixing of cells with the peptide solution before gelation can damage cells. Mix gently.
-
Nutrient and Gas Exchange: For long-term cultures, ensure the hydrogel volume and cell density allow for adequate diffusion of nutrients and waste products.
Q3: The release of my encapsulated drug is too fast/slow. How can I adjust the release rate?
A3: The release rate of encapsulated molecules is influenced by the hydrogel's mesh size and the interactions between the molecule and the peptide network.[9]
-
To slow down release: Increase the concentration of the this compound peptide. This creates a denser fibrillar network with a smaller mesh size, hindering diffusion.[1][9]
-
To speed up release: Decrease the concentration of the this compound peptide to create a looser network with a larger mesh size.[1][9]
-
Electrostatic Interactions: The net positive charge of this compound (+7) can influence the release of charged molecules.[6][9] Consider the charge of your payload and its potential interactions with the hydrogel matrix.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel (1 wt%)
-
Prepare a 2 wt% this compound peptide stock solution by dissolving the lyophilized peptide in sterile, deionized water.
-
In a separate tube, prepare your triggering solution (e.g., 2X DMEM supplemented with 25 mM HEPES, pH 7.4).[6]
-
To initiate self-assembly, mix equal volumes of the peptide stock solution and the triggering solution.[6] For example, mix 50 µL of 2 wt% this compound with 50 µL of 2X DMEM.
-
Gently pipette to mix and immediately transfer to the desired culture vessel or mold.
-
Incubate at 37°C to allow for complete gelation, which typically occurs within minutes.[2]
Protocol 2: Encapsulation of Cells in this compound Hydrogel
-
Prepare a sterile 1 wt% this compound peptide stock solution in a suitable buffer (e.g., 25 mM HEPES, pH 7.4).[6]
-
Resuspend your cells in cell culture medium (e.g., DMEM) at twice the desired final concentration.
-
Mix equal volumes of the peptide solution and the cell suspension to initiate gelation.[6]
-
Gently mix by pipetting up and down a few times, avoiding excessive shear stress.
-
Immediately plate the mixture. The hydrogel will form rapidly, entrapping the cells in a 3D matrix.[2]
Quantitative Data Summary
| This compound Concentration (wt%) | Average NGF Release Rate (pg/hour) | Total BDNF Released (Day 15) | Hydrogel Mesh Size (nm) |
| 0.5 | ~5.0[1] | ~2.1x (compared to 1.5 wt%)[1] | ~35[9] |
| 1.0 | ~4.2[1] | ~1.4x (compared to 1.5 wt%)[1] | ~25[9] |
| 1.5 | ~2.9[1] | 1x[1] | ~20[9] |
This compound Experimental Workflow and Self-Assembly Diagram
Caption: Workflow for this compound hydrogel formation and application.
MAPK8 (JNK1) Kinase Technical Support
Mitogen-activated protein kinase 8 (MAPK8), also known as c-Jun N-terminal kinase 1 (JNK1), is a critical member of the MAPK signaling family. It is involved in a wide array of cellular processes, including proliferation, apoptosis, and stress responses.[10][11]
Frequently Asked Questions (FAQs)
Q1: How is MAPK8 (JNK1) activated?
A1: MAPK8/JNK1 is activated within a three-tiered kinase cascade. Extracellular stimuli, such as pro-inflammatory cytokines or cellular stress, activate MAP3Ks, which then phosphorylate and activate MAP2Ks (MKK4 and MKK7).[10][11] MKK4 and MKK7 are dual-specificity kinases that phosphorylate MAPK8 on threonine (Thr-183) and tyrosine (Tyr-185) residues within its activation loop, leading to its activation.[11][12]
Q2: What are the primary downstream targets of MAPK8 (JNK1)?
A2: Once activated, MAPK8 phosphorylates a variety of substrate proteins. Key targets include transcription factors that are components of the AP-1 complex, such as c-Jun, ATF2, and JDP2, thereby regulating gene expression.[10] Other substrates include proteins involved in apoptosis (e.g., p53, Bim, Mcl1), cell cycle regulation, and cytoskeletal dynamics.[10][13]
Q3: What are some common inhibitors used to study MAPK8 (JNK1) signaling?
A3: Several small molecule inhibitors are used to probe the function of JNK signaling. A commonly used, though not entirely specific, inhibitor is SP600125, which acts as an ATP-competitive inhibitor of JNK isoforms.[14][15] More specific inhibitors are continually being developed.
Troubleshooting Guide: MAPK8 (JNK1) Experiments
Q1: I am not observing MAPK8 activation (phosphorylation) after stimulating my cells. What could be the issue?
A1: Lack of MAPK8 activation can stem from several experimental factors:
-
Stimulus Potency and Duration: Ensure your stimulus (e.g., cytokine, UV radiation) is at an effective concentration and that you are harvesting cells at the optimal time point. JNK activation can be transient.
-
Cell Health: Unhealthy or senescent cells may not respond robustly to stimuli. Ensure your cells are in a healthy, proliferative state.
-
Antibody Quality: The specificity and sensitivity of your phospho-JNK (Thr183/Tyr185) antibody are crucial. Verify the antibody's performance with positive controls.
-
Inhibitor Presence: Check for any unintended inhibitory compounds in your cell culture medium.
Q2: My in vitro kinase assay shows high background signal. How can I reduce it?
A2: High background in a kinase assay can obscure true results:
-
Enzyme Purity: Use highly purified, active JNK1 enzyme. Contaminating kinases can lead to non-specific substrate phosphorylation.
-
Substrate Specificity: Ensure your substrate is specific for JNK1. Some substrates can be phosphorylated by other kinases.
-
ATP Concentration: Use an ATP concentration near the Km of JNK1 for ATP to minimize non-specific phosphorylation.
-
Washing Steps: If using an assay format with washing steps (e.g., ELISA, filter binding), ensure washes are thorough to remove unbound radiolabeled ATP or antibodies.
Q3: I am having trouble interpreting my results with a JNK inhibitor. What should I consider?
A3: Interpreting inhibitor studies requires careful consideration of their specificity and potential off-target effects.
-
Inhibitor Specificity: Be aware that many kinase inhibitors, including SP600125, can inhibit other kinases, especially at higher concentrations.[15]
-
Use Multiple Inhibitors: If possible, use multiple inhibitors with different mechanisms of action to confirm that the observed effect is due to JNK inhibition.
-
Genetic Approaches: Complement inhibitor studies with genetic approaches, such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of MAPK8, to validate your findings.[16]
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK8 (JNK1) Activation
-
Plate cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-16 hours, if necessary, to reduce basal signaling.
-
Treat cells with your stimulus of interest for the desired time points.
-
Immediately wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-JNK (Thr183/Tyr185) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total JNK to confirm equal protein loading.
Protocol 2: In Vitro JNK1 Kinase Assay
-
Prepare a reaction mixture containing kinase buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT), your substrate protein (e.g., GST-c-Jun), and the compound to be tested.[17]
-
Add purified, active JNK1 enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (often including γ-³²P-ATP for radioactive detection).[18]
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[18]
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Analyze substrate phosphorylation by autoradiography (for radioactive assays) or by Western blotting with a phospho-specific antibody against the substrate.
Quantitative Data Summary: JNK Inhibitors
| Inhibitor | Target(s) | Typical In Vitro IC50 for JNK1 | Notes |
| SP600125 | JNK1, JNK2, JNK3 | 40-90 nM | ATP-competitive; known to have off-target effects on other kinases.[14][15] |
| JNK Inhibitor II | JNK1 | 1.5 µM | Reference compound for some commercial assays.[19] |
| AV-7 | JNK1 | Not widely reported | A more specific JNK1 inhibitor under development.[15] |
MAPK8 (JNK) Signaling Pathway Diagram
Caption: The canonical MAPK8 (JNK) signaling cascade.
References
- 1. Beta hairpin peptide hydrogels as an injectable solid vehicle for neurotrophic growth factor delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling hydrogelation kinetics by peptide design for three-dimensional encapsulation and injectable delivery of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. β-Hairpin Peptide Hydrogels for Package Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophobic payload encapsulation and release characteristics in self-assembled peptide hydrogels [udspace.udel.edu]
- 6. In vitro assessment of the pro-inflammatory potential of β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-State NMR Evidence for β-Hairpin Structure within this compound Designer Peptide Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Self-Assembling Peptide Hydrogelators Amenable to Bacterial Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macromolecular diffusion and release from self-assembled β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK8 mitogen-activated protein kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. JNK Kinase Assay [whitelabs.org]
- 18. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncolines.com [oncolines.com]
Technical Support Center: MAX8 (MAPK8/JNK1) Experimental Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent experimental results with MAX8, also known as Mitogen-activated Protein Kinase 8 (MAPK8) or c-Jun N-terminal Kinase 1 (JNK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound/MAPK8/JNK1?
This compound, more commonly known as MAPK8 or JNK1, is a member of the Mitogen-Activated Protein Kinase (MAPK) family.[1][2] These kinases are critical signaling molecules involved in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][2][3] JNK1 is activated by various cellular stimuli, such as environmental stresses and inflammatory cytokines, and subsequently phosphorylates specific transcription factors to regulate gene expression.[1][3]
Q2: Why am I seeing inconsistent activation of MAPK8/JNK1 in my experiments?
Inconsistent activation of MAPK8/JNK1 can stem from several factors:
-
Cellular Stress: JNKs are stress-activated protein kinases.[1] Variations in cell culture conditions, such as passage number, confluency, or exposure to environmental stressors, can lead to fluctuating basal JNK1 activity.
-
Stimulus Preparation and Delivery: The concentration, preparation, and timing of the stimulus (e.g., cytokines, UV radiation) are critical. Inconsistent preparation or application of the stimulus will lead to variable JNK1 activation.
-
Lysate Preparation: The method of cell lysis and the composition of the lysis buffer are crucial for preserving the phosphorylation state of JNK1. Use of inappropriate buffers or inadequate inhibition of phosphatases and proteases can lead to dephosphorylation or degradation of activated JNK1.
Q3: I am getting multiple bands for MAPK8/JNK1 in my Western blot. What does this mean?
Multiple bands for MAPK8/JNK1 on a Western blot can be due to:
-
Isoforms: The JNK family has multiple isoforms arising from alternative splicing.[1] Your antibody may be detecting more than one isoform.
-
Post-Translational Modifications: Phosphorylation of JNK1 is a key activation mechanism. The antibody may recognize phosphorylated and non-phosphorylated forms differently, leading to mobility shifts.
-
Protein Degradation: If samples are not handled properly, proteases can degrade the protein, resulting in smaller, non-specific bands.
-
Antibody Specificity: The primary antibody may have some cross-reactivity with other proteins. It is crucial to use a well-validated antibody.
Troubleshooting Guides
Inconsistent Western Blot Results for MAPK8/JNK1
This guide addresses common issues encountered during Western blotting for total and phosphorylated MAPK8/JNK1.
Data Presentation: Recommended Antibody Dilutions for Western Blotting
| Antibody Type | Manufacturer | Catalog # | Recommended Dilution Range | Blocking Agent |
| Rabbit Polyclonal to JNK | Proteintech | 24164-1-AP | 1:500 - 1:2,000 | 5% non-fat dry milk in TBST |
| Rabbit Polyclonal to JNK | Proteintech | 51151-1-AP | 1:500 - 1:3,000 | 5% non-fat dry milk in TBST |
| Rabbit Monoclonal to SAPK/JNK | Cell Signaling Technology | #9252 | 1:1,000 | 5% w/v BSA in TBST |
| Mouse Monoclonal to JNK2 | Santa Cruz Biotechnology | sc-571 | 1:1,000 | 5% skim milk in TBST |
Troubleshooting Table: Western Blotting for MAPK8/JNK1
| Issue | Possible Cause | Recommendation |
| No or Weak Signal | Inactive primary or secondary antibody. | Use fresh antibody dilutions and ensure proper storage of antibody stocks. |
| Low protein expression in the sample. | Use a positive control (e.g., UV-treated cell lysate) to confirm antibody and protocol efficacy. Increase the amount of protein loaded onto the gel. | |
| Inefficient protein transfer. | Verify transfer efficiency using a Ponceau S stain. Optimize transfer time and voltage. | |
| High Background | Antibody concentration is too high. | Optimize the antibody dilution. Start with the manufacturer's recommended dilution and perform a titration. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific, validated antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. | |
| Inconsistent Band Intensity Between Replicates | Uneven protein loading. | Carefully quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading in all lanes. Use a loading control (e.g., GAPDH, β-actin) to normalize the data. |
| Variability in sample preparation. | Standardize the entire workflow from cell culture and treatment to lysate preparation. |
Experimental Workflow: Western Blot for Phospho-MAPK8/JNK1
Workflow for detecting phosphorylated MAPK8/JNK1 via Western blot.
Inconsistent Kinase Assay Results for MAPK8/JNK1
This guide provides troubleshooting for in-vitro kinase assays measuring MAPK8/JNK1 activity.
Data Presentation: Example IC50 Values for a Reference Inhibitor
The following table provides an example of quantitative data that can be obtained from a MAPK8/JNK1 kinase assay.
| Kinase Target | Reference Compound | IC50 (M) |
| JNK1 (MAPK8) | CTx-0294885 | 2.546e-007 |
This data is for illustrative purposes and is based on a NanoBRET Target Engagement Intracellular Kinase Assay.[4]
Troubleshooting Table: MAPK8/JNK1 Kinase Assay
| Issue | Possible Cause | Recommendation |
| High Background Signal | Non-specific binding of ATP or substrate to the beads/plate. | Increase the number of wash steps after immunoprecipitation. Include a "no enzyme" control to determine background signal. |
| Contaminated reagents. | Use fresh, high-quality ATP and substrate. | |
| Low Signal or No Activity | Inactive kinase. | Ensure that the cell lysate is prepared from cells that have been appropriately stimulated to activate JNK1. Keep lysates and kinase on ice. Avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions. | Optimize the concentration of ATP, substrate, and kinase. Titrate each component to find the optimal conditions for your specific assay. | |
| Presence of inhibitors in the lysate. | Ensure that the lysis buffer does not contain components that inhibit kinase activity. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and pay close attention to technique. Prepare a master mix of reagents to minimize pipetting variability. |
| Inconsistent immunoprecipitation. | Ensure that the antibody and protein A/G beads are well-mixed and that a consistent amount is added to each sample. |
Experimental Protocols: Immunoprecipitation Kinase Assay for MAPK8/JNK1
This protocol is a generalized procedure for an immunoprecipitation-based kinase assay.
-
Cell Lysate Preparation:
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Immunoprecipitation of MAPK8/JNK1:
-
Incubate the cell lysate with an anti-JNK1 antibody.
-
Add protein A/G beads to capture the antibody-kinase complex.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer containing a JNK1 substrate (e.g., GST-c-Jun) and ATP.
-
Incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples to elute the proteins from the beads.
-
Analyze the samples by Western blot using a phospho-specific antibody against the substrate.
-
Logical Relationship: Troubleshooting Kinase Assay Results
A logical guide to troubleshooting inconsistent kinase assay results.
MAPK/JNK Signaling Pathway
Extracellular stimuli, such as stress and cytokines, activate a cascade of kinases, leading to the phosphorylation and activation of MAPK Kinase Kinases (MAPKKKs). These, in turn, phosphorylate and activate MAPK Kinases (MAPKKs), specifically MKK4 and MKK7 for the JNK pathway. Activated MKK4/7 then phosphorylates and activates JNKs (including MAPK8/JNK1). Active JNKs translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, such as c-Jun, leading to changes in gene expression and cellular responses.
Simplified diagram of the MAPK/JNK signaling pathway.
References
Technical Support Center: MAX8 Hydrogel
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of MAX8 peptide and ensure the stability of the resulting hydrogel during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it form a hydrogel?
This compound is a 20-residue peptide designed to self-assemble into a β-hairpin structure under physiological conditions (pH 7.4, 150 mM NaCl). This folding is triggered by the screening of electrostatic repulsions between the positively charged lysine (B10760008) side chains by salts in the medium.[1] The folded peptides then self-assemble into nanofibrils, which entangle to form a rigid, viscoelastic hydrogel.[2]
Q2: My this compound hydrogel is not forming properly or appears weak. What are the common causes?
Insufficient gelation can be due to several factors:
-
Incorrect peptide concentration: this compound hydrogel stiffness is dependent on its concentration. Higher peptide concentrations lead to a denser fibrillar network and a more rigid gel.[1]
-
Improper pH or ionic strength: The self-assembly of this compound is triggered by physiological pH and salt concentrations. Ensure your buffer or cell culture medium is at pH 7.4 and has an appropriate ionic strength (e.g., 150 mM NaCl).[1][3]
-
Peptide degradation: The this compound peptide may have degraded during storage or handling. Refer to the storage and handling guidelines below.
Q3: How can I tune the properties of my this compound hydrogel?
The physical properties of the this compound hydrogel, such as stiffness and pore size, can be modulated by adjusting the peptide concentration.[1][4]
-
Higher peptide concentration results in a stiffer gel with a smaller mesh size.[1]
-
Lower peptide concentration leads to a softer gel with a larger pore size.
Q4: I am encapsulating a therapeutic protein in the this compound hydrogel and observing rapid/slow release. Why is this happening?
The release of encapsulated molecules is influenced by electrostatic interactions with the positively charged this compound fibrillar network.[4][5]
-
Positively charged molecules will experience electrostatic repulsion, leading to a faster release.[5]
-
Negatively charged molecules will be electrostatically attracted to the fibrils, resulting in slower, more sustained release.[4][5]
Q5: How stable is the this compound peptide and hydrogel?
Encapsulation within the this compound hydrogel has been shown to protect growth factors like NGF and BDNF from in vitro degradation for up to 28 days.[1] The stability of the lyophilized peptide and the hydrogel itself depends on proper storage and handling to prevent chemical and physical degradation.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound peptide fails to dissolve | High hydrophobicity of the peptide sequence. | - Use sterile, purified water or a recommended buffer for reconstitution.[6]- If solubility issues persist, a small amount of an organic solvent like DMSO can be used, followed by gradual addition of the aqueous buffer.[6]- Gentle warming (not exceeding 40°C) or sonication can also aid dissolution.[6] |
| Hydrogel appears cloudy or contains precipitates | - Peptide aggregation prior to gelation.- Bacterial contamination. | - Ensure the lyophilized peptide is fully dissolved before initiating gelation.[6]- Use sterile reagents and aseptic techniques during preparation.[6][7]- Discard any solutions that appear cloudy or contain particulate matter.[8] |
| Inconsistent gelation time | - Variations in temperature.- Inaccurate component concentrations. | - Perform the self-assembly process at a consistent, controlled temperature (e.g., room temperature or 37°C).[1]- Ensure accurate measurement and mixing of the peptide solution and the triggering buffer. |
| Degradation of encapsulated protein/drug | - Inherent instability of the encapsulated molecule.- Proteolytic activity from cellular co-cultures. | - Confirm the stability of your therapeutic agent under the experimental conditions outside of the hydrogel.- For cell culture applications, consider the potential for secreted proteases to degrade both the this compound peptide and the encapsulated therapeutic.[9] |
| Visible degradation of the hydrogel (erosion, dissolution) | - Presence of proteases in the experimental system.- Non-optimal pH or temperature for long-term stability. | - If working with cells that secrete matrix metalloproteinases (MMPs) or other proteases, be aware that these can degrade the peptide-based hydrogel.[10][9]- Maintain the hydrogel in a stable buffer system at the recommended temperature. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
-
Allow the vial of lyophilized this compound peptide to warm to room temperature before opening to prevent condensation.[6]
-
Under sterile conditions, add the required volume of sterile, deionized water or a suitable buffer (e.g., 25 mM HEPES, pH 7.4) to the vial to achieve the desired stock concentration.[1][11]
-
Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing to prevent peptide aggregation.
-
For long-term storage of the stock solution, it is recommended to aliquot into single-use volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Preparation of this compound Hydrogel (0.5 wt%)
-
Prepare a 1.0 wt% this compound peptide stock solution by dissolving the lyophilized peptide in deionized water.
-
To initiate self-assembly, mix the peptide solution with an equal volume of a salt-containing solution buffered to pH 7.4.[1] This can be a buffer like 2x PBS or cell culture medium (e.g., DMEM).
-
For example, to prepare 100 µL of 0.5 wt% this compound hydrogel, mix 50 µL of 1.0 wt% this compound peptide solution with 50 µL of DMEM.[1]
-
The mixture will begin to form a hydrogel rapidly, typically becoming rigid within minutes.[3]
Visualizations
Caption: Workflow for the preparation and use of this compound hydrogel.
References
- 1. Beta hairpin peptide hydrogels as an injectable solid vehicle for neurotrophic growth factor delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlling hydrogelation kinetics by peptide design for three-dimensional encapsulation and injectable delivery of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Hairpin Peptide Hydrogels for Package Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide hydrogels as slow-release formulations of protein therapeutics: case study of asparaginase-loaded hydrogels - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM00138B [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. genscript.com [genscript.com]
- 8. methodpeptides.com [methodpeptides.com]
- 9. Controlled biodegradation of self-assembling β-hairpin peptide hydrogels by proteolysis with matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlled Biodegradation of Self-Assembling β-hairpin Peptide Hydrogels by Proteolysis with Matrix Metalloproteinase-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assessment of the pro-inflammatory potential of β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MAX8 Autofluorescence in Microscopy
Welcome to the technical support center for the MAX8 fluorescent probe. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to autofluorescence when using this compound in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a novel, high-quantum-yield fluorescent probe with an excitation maximum at 405 nm and an emission maximum at 450 nm. It is specifically designed for super-resolution microscopy techniques such as STORM and PALM, enabling precise localization of target molecules.
Q2: What is autofluorescence and why is it a problem with this compound?
A2: Autofluorescence is the natural emission of light by biological structures or other materials in your sample when they absorb light.[1][2] This becomes a significant issue when the autofluorescence spectrum overlaps with that of your fluorescent probe. Since this compound emits in the blue region of the spectrum, it is susceptible to interference from common endogenous fluorophores like NADH and collagen, as well as fluorescence induced by aldehyde-based fixatives.[3][4] This can obscure the specific this compound signal, leading to a poor signal-to-noise ratio.[5]
Q3: How can I determine if I have an autofluorescence problem?
A3: The most straightforward method is to prepare a control sample that includes all the experimental steps (e.g., fixation, permeabilization) but omits the this compound probe.[6][7] If you observe significant fluorescence in this unstained control sample when imaging with the this compound filter set, then autofluorescence is likely a contributing factor to your background signal.
Q4: What are the main sources of autofluorescence?
A4: Autofluorescence can originate from several sources:
-
Endogenous Molecules: Many biological molecules are naturally fluorescent, including NADH, flavins, collagen, elastin, and lipofuscin.[1][3]
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence by cross-linking proteins.[2][8]
-
Media and Reagents: Some components of cell culture media (like phenol (B47542) red and fetal bovine serum) and mounting media can be fluorescent.[5][7]
-
Sample Processing: Heat and dehydration of samples can increase autofluorescence.[2]
Troubleshooting Guides
Guide 1: High Background Signal in the this compound Channel
This is the most common issue reported and is often due to high autofluorescence. Follow these steps to diagnose and mitigate the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Step-by-Step Solutions
-
Optimize Sample Preparation:
-
Fixation: If using aldehyde-based fixatives, reduce the fixation time to the minimum necessary for adequate preservation.[4] Consider using an organic solvent like chilled methanol (B129727) as an alternative fixative.[7]
-
Rinsing: Ensure thorough rinsing of the sample after fixation and before staining to remove residual fixative.
-
Media: For live-cell imaging, switch to a phenol red-free medium before imaging.[9]
-
-
Chemical Quenching of Autofluorescence:
-
Photobleaching:
-
Computational Approaches:
Guide 2: this compound Signal is Weak and Difficult to Distinguish from Background
If the specific signal from this compound is low, the perceived background from autofluorescence will be more pronounced.
Logical Relationship of Signal and Background
Caption: Relationship between signal, autofluorescence, and signal-to-noise ratio.
Step-by-Step Solutions
-
Optimize this compound Concentration: Titrate the concentration of the this compound probe to find the optimal balance between signal intensity and non-specific binding.[17]
-
Choose the Right Fluorophore: While you are using this compound, for multi-color experiments, select other fluorophores that are spectrally distant from the common autofluorescence range (e.g., in the far-red spectrum).[12][13]
-
Use Appropriate Imaging Settings:
-
Band-pass Filters: Use narrow band-pass filters to specifically collect the emission from this compound and exclude as much of the broad autofluorescence signal as possible.[3]
-
Confocal Microscopy: If available, use a confocal microscope to reduce out-of-focus light, which can contribute to background fluorescence.
-
Quantitative Data
Table 1: Spectral Characteristics of this compound and Common Autofluorescent Species
| Fluorophore/Molecule | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| This compound Probe | 405 | 450 | Susceptible to overlap with blue/green autofluorescence. |
| NAD(P)H | 340-360 | 440-470 | A primary source of cellular autofluorescence.[18] |
| Collagen | 300-400 | 300-450 | Abundant in connective tissue.[12] |
| Elastin | 350-450 | 420-520 | Found in the extracellular matrix.[3] |
| Lipofuscin | 345-490 | 460-670 | "Aging pigment" with a very broad emission spectrum.[19] |
| Aldehyde Fixatives | ~370-450 | ~450-550 | Fixation-induced fluorescence.[8] |
Experimental Protocols
Protocol 1: Sudan Black B Staining to Reduce Lipofuscin Autofluorescence
This protocol is effective for tissues with high levels of lipofuscin, such as brain or aged tissues.[10][11]
-
Complete your standard immunofluorescence staining protocol for this compound, including all washes.
-
Prepare a 0.1% (w/v) solution of Sudan Black B (SBB) in 70% ethanol (B145695). Ensure the solution is well-mixed and filtered.[20]
-
Incubate the slides in the SBB solution for 10-20 minutes at room temperature in the dark.
-
Briefly rinse the slides in 70% ethanol to remove excess SBB.
-
Wash the slides thoroughly with PBS three times for 5 minutes each.
-
Mount the coverslip with an appropriate mounting medium.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method can help reduce autofluorescence caused by formaldehyde or glutaraldehyde fixation.[14]
-
After fixation and permeabilization, wash the samples thoroughly with PBS.
-
Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is a reactive substance; handle with care in a well-ventilated area.[14]
-
Incubate the samples in the NaBH₄ solution for 15 minutes at room temperature.
-
Wash the samples three times with PBS, 5 minutes per wash, to remove any residual NaBH₄.
-
Proceed with your standard staining protocol for this compound.
Protocol 3: Photobleaching to Reduce General Autofluorescence
This technique uses high-intensity light to destroy endogenous fluorophores before labeling.[13][14]
-
Prepare your sample through fixation and permeabilization as required by your protocol.
-
Before incubating with the this compound probe, place the sample on the microscope stage.
-
Expose the sample to a high-intensity, broad-spectrum light source (e.g., a mercury lamp or high-power LED) for an extended period, ranging from 30 minutes to a few hours.[8][21] The optimal time will need to be determined empirically.
-
Proceed with your standard staining protocol for this compound.
Protocol 4: Workflow for Spectral Unmixing
Spectral unmixing is a computational method to separate the this compound signal from the autofluorescence background.[15][16]
Experimental Workflow for Spectral Unmixing
Caption: Workflow for spectral unmixing.
-
Acquire Reference Spectra:
-
Image an unstained control sample to capture the emission spectrum of the autofluorescence.
-
Image a sample stained only with this compound (if possible, on a non-autofluorescent substrate) to get a pure spectrum for this compound.
-
-
Acquire Lambda Stack: For your experimental sample, acquire a "lambda stack" or "spectral stack," which is a series of images taken at different emission wavelengths.
-
Perform Linear Unmixing: Use the software associated with your microscope to perform linear unmixing.[15][22] The software will use the reference spectra to calculate the contribution of this compound and autofluorescence to the signal in each pixel of your lambda stack.
-
Analyze Separated Images: The output will be separate images for the this compound signal and the autofluorescence, allowing for a much clearer view of your specific staining.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Causes of Autofluorescence [visikol.com]
- 3. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. microscopyfocus.com [microscopyfocus.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. biorxiv.org [biorxiv.org]
- 9. southernbiotech.com [southernbiotech.com]
- 10. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. benchchem.com [benchchem.com]
- 15. ZEISS Microscopy Online Campus | Interactive Tutorials | Spectral Imaging with Linear Unmixing [zeiss-campus.magnet.fsu.edu]
- 16. bitesizebio.com [bitesizebio.com]
- 17. biotium.com [biotium.com]
- 18. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
Technical Support Center: MAX8 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to MAX8 resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound resistance?
A: this compound resistance refers to the phenomenon where cancer cell lines, initially sensitive to the cytotoxic or cytostatic effects of the therapeutic agent this compound, lose their responsiveness to the drug. This can manifest as either intrinsic resistance, where cells are inherently non-responsive, or acquired resistance, which develops over time with continuous exposure to this compound.[1] Acquired resistance is a significant challenge in pre-clinical drug development and mirrors the clinical problem of tumor relapse.[2][3][4]
Q2: What are the common causes of acquired this compound resistance in cell lines?
A: Acquired resistance to targeted therapies like this compound is often multifactorial. The primary mechanisms include:
-
Alterations in the Drug Target: Mutations in the gene encoding the molecular target of this compound can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of this compound, thereby maintaining proliferation and survival.[5] Common bypass pathways include the PI3K/AKT/mTOR and MAPK signaling cascades.[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8]
-
Enhanced DNA Repair: If this compound induces DNA damage, resistant cells may upregulate DNA repair mechanisms to counteract the drug's effects.[8][9]
-
Inhibition of Apoptosis: Resistant cells can acquire alterations in apoptotic signaling pathways, making them less susceptible to programmed cell death induced by this compound.[8][10]
Q3: How can I determine if my cell line has developed resistance to this compound?
A: The first step is to perform a dose-response assay, such as an MTT or CellTiter-Glo assay, to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase (typically >5-10 fold) in the IC50 value compared to the parental, sensitive cell line is a strong indicator of resistance.
Troubleshooting Guides
Confirming this compound Resistance
Q: My cells seem to be growing in the presence of this compound. How do I confirm resistance?
A:
-
Quantitative Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the dose-response curve of your potentially resistant cells to the parental (sensitive) cell line. A rightward shift in the curve and a higher IC50 value confirm resistance.
-
Clonogenic Survival Assay: A clonogenic assay can assess the long-term proliferative capacity of single cells in the presence of this compound. Resistant cells will form more and larger colonies than sensitive cells at a given drug concentration.
-
Apoptosis Assay: Use methods like Annexin V/PI staining followed by flow cytometry or a caspase-3/7 activity assay to determine if this compound is still inducing apoptosis in your cell line. A reduced apoptotic response compared to parental cells is indicative of resistance.
Investigating Mechanisms of Resistance
Q: I have confirmed this compound resistance. How do I investigate the underlying mechanism?
A: A systematic approach is necessary to elucidate the resistance mechanism.
-
Western Blotting for Signaling Pathways: Start by examining the activation status of key signaling proteins in the presence of this compound.
-
Target Engagement: Confirm that this compound is still inhibiting its direct target in the resistant cells.
-
Bypass Pathways: Probe for increased phosphorylation of key nodes in common bypass pathways, such as p-AKT, p-mTOR, p-ERK, and p-STAT3.[11]
-
-
Gene Expression Analysis: Use qPCR or RNA-sequencing to look for upregulation of genes associated with resistance, such as those encoding drug efflux pumps (e.g., ABCB1/MDR1).
-
Sequencing of the Drug Target: Sequence the gene encoding the molecular target of this compound to identify potential resistance-conferring mutations.
-
Functional Assays: If a bypass pathway is suspected, use small molecule inhibitors of that pathway in combination with this compound to see if sensitivity can be restored.
Strategies to Overcome Resistance
Q: How can I overcome this compound resistance in my cell line models?
A:
-
Combination Therapy: Combining this compound with an inhibitor of a reactivated or bypass signaling pathway is a common and often effective strategy.[7][12] For example, if you observe AKT activation, combining this compound with a PI3K or AKT inhibitor may restore sensitivity.
-
Next-Generation Inhibitors: If resistance is due to a target mutation, a next-generation inhibitor designed to be effective against that specific mutation may be available or in development.[13]
-
Targeting Downstream Effectors: Inhibit key downstream nodes that are essential for the resistant phenotype. For instance, targeting STAT3 has been shown to overcome resistance to various anti-cancer agents.[11]
Data Presentation
Table 1: IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Line | 50 | - |
| Resistant Clone 1 | 850 | 17 |
| Resistant Clone 2 | 1200 | 24 |
Table 2: Relative Protein Expression in Parental vs. This compound-Resistant Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| p-Target (this compound) | 0.2 | 0.8 |
| p-AKT | 1.0 | 3.5 |
| p-ERK | 1.1 | 1.2 |
| ABCB1/MDR1 | 1.0 | 9.7 |
Experimental Protocols
1. Generation of Acquired this compound-Resistant Cell Lines
-
Objective: To generate cell lines with acquired resistance to this compound through continuous dose escalation.
-
Methodology:
-
Culture the parental (sensitive) cell line in standard growth medium.
-
Initially, treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Continue this dose escalation over several months until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Isolate single-cell clones from the resistant population by limiting dilution or colony picking to establish stable resistant cell lines.[14]
-
Regularly confirm the resistance phenotype by performing viability assays.
-
2. Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the activation state of key signaling proteins in sensitive and resistant cells.
-
Methodology:
-
Plate an equal number of parental and resistant cells.
-
Treat the cells with DMSO (vehicle control) or this compound at a relevant concentration (e.g., the IC50 of the parental line) for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software.
-
3. Synergy Assay (Combination Index)
-
Objective: To determine if combining this compound with another inhibitor results in a synergistic, additive, or antagonistic effect.
-
Methodology:
-
Use a fixed-ratio or a checkerboard (matrix) experimental design to test various concentrations of this compound and the second inhibitor (Inhibitor X) alone and in combination.
-
Plate cells and treat them with the drug combinations for a period equivalent to several cell doubling times (e.g., 72 hours).
-
Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Calculate the Combination Index (CI) using software like CompuSyn.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Visualizations
References
- 1. oaepublish.com [oaepublish.com]
- 2. Patient-derived Models of Acquired Resistance Can Identify Effective Drug Combinations for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers-Applications and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. singhbiotechnology.com [singhbiotechnology.com]
- 12. mdpi.com [mdpi.com]
- 13. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 14. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MARCH8 Experimental Controls and Best Practices
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the E3 ubiquitin ligase MARCH8. The information is tailored for scientists in academic and drug development settings to facilitate successful experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving MARCH8, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| No ubiquitination of the target protein is observed after co-transfection with MARCH8. | The target protein may not be a direct substrate of MARCH8. | Confirm the interaction between MARCH8 and the target protein using co-immunoprecipitation. |
| The lysine (B10760008) residue(s) targeted by MARCH8 on the substrate are absent or mutated. | Identify potential ubiquitination sites and perform site-directed mutagenesis to confirm their role. | |
| The E3 ligase activity of the MARCH8 construct is compromised. | Use a wild-type, functional MARCH8 construct and include a catalytically inactive mutant (e.g., with a mutation in the RING domain) as a negative control.[1] | |
| Suboptimal assay conditions. | Optimize the in-vitro ubiquitination assay conditions, including E1 and E2 enzyme concentrations, ATP, and incubation time. | |
| Overexpression of MARCH8 does not lead to the downregulation of the target protein. | The target protein is degraded through a pathway not solely dependent on MARCH8. | Investigate other potential E3 ligases or degradation pathways that may be involved. |
| The protein is degraded via the lysosome, but lysosomal inhibitors were not used. | Treat cells with lysosomal inhibitors like chloroquine (B1663885) or bafilomycin A1 to see if the protein level is restored.[2] | |
| The protein is degraded via the proteasome, but proteasomal inhibitors were not used. | Treat cells with proteasome inhibitors like MG132 to determine if the degradation is proteasome-dependent.[3] | |
| Difficulty in detecting endogenous MARCH8 by Western blot. | Low endogenous expression of MARCH8 in the chosen cell line. | Use a positive control cell line or tissue known to express higher levels of MARCH8, such as human monocyte-derived macrophages (hMDMs).[4] |
| The primary antibody is not specific or sensitive enough. | Validate the antibody using cells overexpressing a tagged MARCH8 or by performing siRNA-mediated knockdown to confirm signal reduction. | |
| Inconsistent results in MARCH8 knockdown experiments. | Inefficient knockdown of MARCH8 mRNA. | Validate knockdown efficiency using qRT-PCR to measure MARCH8 mRNA levels.[4][5] |
| Off-target effects of the siRNA. | Use at least two different siRNAs targeting different regions of the MARCH8 mRNA to ensure the observed phenotype is specific. | |
| The antibody used for validation is not specific. | Confirm antibody specificity by Western blotting lysates from cells with and without MARCH8 knockdown. The band corresponding to MARCH8 should be significantly reduced in the knockdown sample.[6] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding MARCH8's function and experimental design.
Q1: What is the primary function of MARCH8?
MARCH8 is an E3 ubiquitin ligase, a type of enzyme that attaches ubiquitin to substrate proteins, marking them for degradation or altering their function.[7][8] It plays a crucial role in the immune system by downregulating cell surface proteins like MHC class II and CD86, and also exhibits broad antiviral activity by targeting viral envelope glycoproteins for degradation.[9]
Q2: How does MARCH8 exert its antiviral effects?
MARCH8 has been shown to inhibit a variety of viruses, including HIV-1, Influenza A virus, and SARS-CoV-2.[5][7] It achieves this by ubiquitinating viral glycoproteins on the cell surface, leading to their internalization and degradation, which in turn reduces the incorporation of these proteins into new virus particles.[7]
Q3: What are the key negative controls to include in a MARCH8 experiment?
-
Empty Vector Control: When overexpressing MARCH8, a parallel experiment with an empty vector control is essential to ensure that the observed effects are due to MARCH8 and not the transfection or transduction process itself.[6]
-
Catalytically Inactive MARCH8 Mutant: To confirm that the observed phenotype is dependent on the E3 ligase activity of MARCH8, a mutant with a disabled RING domain (e.g., W114A) should be used as a negative control.[1]
-
Scrambled or Non-Targeting siRNA: In knockdown experiments, a scrambled or non-targeting siRNA control is crucial to distinguish the specific effects of MARCH8 depletion from non-specific effects of the siRNA delivery.[5]
Q4: How can I confirm that my protein of interest is a substrate of MARCH8?
The interaction between MARCH8 and a putative substrate can be confirmed by co-immunoprecipitation. Subsequently, an in-vitro or in-cell ubiquitination assay can be performed to demonstrate that MARCH8 can directly ubiquitinate the target protein. Finally, showing that overexpression of wild-type MARCH8, but not a catalytically inactive mutant, leads to the degradation of the target protein provides strong evidence.
Q5: Does MARCH8-mediated degradation always occur through the proteasome?
No. While some substrates of MARCH8 are targeted for proteasomal degradation, others are directed to the lysosome.[2][3] The specific degradation pathway is substrate-dependent. Therefore, it is recommended to use both proteasome and lysosome inhibitors in degradation assays to elucidate the correct pathway.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies on MARCH8, providing a reference for expected experimental outcomes.
Table 1: Effect of MARCH8 Overexpression on Viral Titer
| Virus | Cell Line | Fold Decrease in Viral Titer | Reference |
| Influenza A Virus (IAV) | A549 | ~10-100 fold | [6][10] |
| Lentiviral vector (VSV-G pseudotyped) | 293T | ~2-4 fold increase in transduction upon MARCH8 knockout | [11] |
Table 2: Quantification of MARCH8-mediated Protein Downregulation
| Target Protein | Cell Line | Method of Quantification | % Reduction in Protein Level | Reference |
| Fibroblast to Myofibroblast Transition (FMT) markers (α-SMA, Col-1, FN) | Primary normal HLFs | Western Blot | Significant increase upon MARCH8 knockdown | [5] |
| CD44 | MDA-MB-231 | Flow Cytometry | Significant decrease | [2] |
| STAT3 | MDA-MB-231 | Western Blot | Significant decrease | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect MARCH8-Substrate Interaction
This protocol describes the co-immunoprecipitation of a Flag-tagged MARCH8 and a HA-tagged substrate protein expressed in HEK293T cells.
Materials:
-
HEK293T cells
-
Expression plasmids for Flag-MARCH8 and HA-Substrate
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-Flag antibody conjugated to agarose (B213101) beads
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or 3xFlag peptide)
-
SDS-PAGE and Western blotting reagents
-
Anti-HA and anti-Flag antibodies for Western blotting
Procedure:
-
Co-transfect HEK293T cells with Flag-MARCH8 and HA-Substrate expression plasmids.
-
After 24-48 hours, harvest the cells and lyse them in ice-cold cell lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the cleared lysate with anti-Flag agarose beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
Wash the beads three to five times with wash buffer.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-HA and anti-Flag antibodies.
Protocol 2: In-Cell Ubiquitination Assay
This protocol is designed to detect the ubiquitination of a substrate protein by MARCH8 in cultured cells.
Materials:
-
Cells expressing the substrate protein of interest
-
Expression plasmids for HA-Ubiquitin and Flag-MARCH8 (wild-type and catalytically inactive mutant)
-
Transfection reagent
-
Cell lysis buffer (RIPA buffer is often used for ubiquitination assays)
-
Antibody against the substrate protein for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-HA and anti-substrate antibodies for Western blotting
-
Proteasome inhibitor (e.g., MG132)
Procedure:
-
Co-transfect cells with plasmids for the substrate protein, HA-Ubiquitin, and either wild-type Flag-MARCH8 or the catalytically inactive mutant.
-
24-48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in lysis buffer.
-
Immunoprecipitate the substrate protein using a specific antibody and Protein A/G beads.
-
Wash the immunoprecipitates thoroughly.
-
Elute the proteins and analyze by SDS-PAGE and Western blotting.
-
Probe the blot with an anti-HA antibody to detect ubiquitinated forms of the substrate (which will appear as a high-molecular-weight smear or ladder) and with an anti-substrate antibody to confirm the immunoprecipitation of the target protein.
Visualizations
Signaling Pathway of MARCH8 in Antiviral Innate Immunity
Caption: MARCH8-mediated antiviral activity.
Experimental Workflow for Validating MARCH8 Substrate
Caption: Workflow for validating a MARCH8 substrate.
References
- 1. The E3 ubiquitin ligase MARCHF8 restricts HSV-1 infection by inhibiting replication of the viral genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MARCH8 Suppresses Tumor Metastasis and Mediates Degradation of STAT3 and CD44 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MARCH8 promotes the proteasomal degradation of foot-and-mouth disease virus VP1, VP2, and VP3 to negatively regulate viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MARCH8 Restricts Influenza A Virus Infectivity but Does Not Downregulate Viral Glycoprotein Expression at the Surface of Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MARCH8 downregulation modulates profibrotic responses including myofibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The emerging roles of MARCH8 in viral infections: A double-edged Sword - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Physiological substrates and ontogeny-specific expression of the ubiquitin ligases MARCH1 and MARCH8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MARCH8 inhibits influenza A virus infection by targeting viral M2 protein for ubiquitination-dependent degradation in lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis: MAX-001 (Nefopam ER) vs. Ketorolac for Acute Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of MAX-001, an investigational extended-release (ER) oral formulation of nefopam (B83846), and a competitor compound, ketorolac (B1673617), a non-steroidal anti-inflammatory drug (NSAID), in the context of acute pain management. As MAX-001 is currently in clinical development with limited publicly available efficacy data, this comparison utilizes data from studies on the active ingredient, nefopam, to provide a relevant assessment for research and drug development professionals.
Executive Summary
MAX-001 is a novel, non-opioid, non-NSAID oral therapy being developed by MAXONA Pharmaceuticals for the treatment of acute and chronic pain.[1][2][3] Its active ingredient, nefopam, is a centrally-acting analgesic that functions as a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine.[4] This mechanism is distinct from that of NSAIDs like ketorolac, which exert their effects through the inhibition of cyclooxygenase (COX) enzymes. This guide synthesizes available clinical data to compare the analgesic efficacy, opioid-sparing effects, and side effect profiles of nefopam and ketorolac, providing a data-driven overview for scientific and research audiences.
Data Presentation: Efficacy in Postoperative Pain
The following tables summarize quantitative data from clinical trials comparing nefopam and ketorolac in postoperative pain settings.
| Table 1: Analgesic Consumption in Laparoscopic Cholecystectomy Patients | ||
| Parameter | Nefopam Group (adjuvant to fentanyl) | Ketorolac Group (adjuvant to fentanyl) |
| Cumulative Analgesic Consumption (48h, mL) | 92.9 ± 26.1 | 93.4 ± 24.0 |
| P-value | 0.906 | |
| Source | Son J, et al. (2017)[1][5] |
| Table 2: Efficacy in Gynecologic Surgery (adjuvant to oxycodone) | ||
| Parameter | Nefopam Group | Ketorolac Group |
| Infused PCA Volume (48h, mL) | 34.0 ± 19.7 | 30.7 ± 18.4 |
| P-value | 0.46 | |
| Source | Anonymous (2017)[3] |
| Table 3: Opioid-Sparing Effects | ||
| Study Focus | Nefopam Intervention | Observed Opioid-Sparing Effect |
| Post-laparotomy | Co-administration with fentanyl | Significant reduction in fentanyl consumption compared to fentanyl alone[6][7] |
| Video-assisted thoracic surgery | Perioperative infusion | Significant opioid-sparing effect[8] |
| Laparoscopic total hysterectomy | Co-administration with fentanyl | 48.9% - 54.5% reduction in fentanyl consumption[9] |
Experimental Protocols
Study 1: Comparison of Nefopam and Ketorolac as Adjuvant Analgesics for Postoperative Patient-Controlled Analgesia (PCA)
-
Objective: To compare the analgesic efficacy and side effects of nefopam and ketorolac when co-administered with fentanyl via intravenous PCA in patients undergoing laparoscopic cholecystectomy.[1][5]
-
Study Design: A randomized, double-blind, prospective study.[1][5]
-
Participants: 160 patients scheduled for laparoscopic cholecystectomy were randomly assigned to either the nefopam or ketorolac group.[2]
-
Intervention:
-
Outcome Measures: Postoperative analgesic consumption, pain intensity (at rest and during forced expiration) at 2, 6, 24, and 48 hours post-operation, and incidence of side effects.[1][5]
-
Results: The cumulative postoperative analgesic consumption at 48 hours was comparable between the two groups. Pain scores at rest and during deep breathing were also similar at all time points. However, the incidence of postoperative nausea and vomiting was significantly higher in the nefopam group (59%) compared to the ketorolac group (34%).[1][5]
Study 2: Evaluation of Opioid-Sparing Effect of Nefopam in PCA after Laparotomy
-
Objective: To evaluate the opioid-sparing effect and safety of nefopam when administered with fentanyl via intravenous PCA.[6][7]
-
Participants: Patients scheduled for elective open laparotomy.[6][7]
-
Intervention:
-
Outcome Measures: Total PCA fentanyl consumption, pain scores, and patient satisfaction over 24 hours postoperatively.[6][7]
-
Results: Total PCA fentanyl consumption was significantly lower in the NF group. Pain scores were also significantly lower, and patient satisfaction was significantly better in the NF group compared to the SF group.[6][7]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of nefopam and ketorolac are visualized below.
Caption: Signaling pathways of Nefopam and Ketorolac.
Experimental Workflow: Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing the efficacy of two analgesic compounds.
Caption: Workflow of a comparative clinical trial.
Logical Relationship: Pain Management Strategy
The diagram below outlines the logical relationship in a multimodal approach to postoperative pain management, incorporating non-opioid analgesics.
Caption: Logic of a multimodal pain management approach.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] A comparison between ketorolac and nefopam as adjuvant analgesics for postoperative patient-controlled analgesia: a randomized, double-blind, prospective study | Semantic Scholar [semanticscholar.org]
- 3. A Randomized Clinical Trial of Nefopam versus Ketorolac Combined With Oxycodone in Patient-Controlled Analgesia after Gynecologic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ekja.org [ekja.org]
- 6. Opioid sparing effect and safety of nefopam in patient controlled analgesia after laparotomy: A randomized, double blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid sparing effect and safety of nefopam in patient controlled analgesia after laparotomy: A randomized, double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Continuous Infusion of Intravenous Nefopam on Postoperative Opioid Consumption After Video-assisted Thoracic Surgery: A Double-blind Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Nefopam on Postoperative Fentanyl Consumption: A Randomized, Double-blind Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MAXgene GMP and Alternative Transfection Technologies for Large-Scale Bioproduction
For researchers, scientists, and drug development professionals, the efficient delivery of genetic material into cells is a cornerstone of innovation. This guide provides an objective comparison of MAXgene® GMP, a polyethyleneimine (PEI)-based transfection reagent, with two prominent alternative techniques: the lipid-based reagent Lipofectamine™ 3000 and the non-chemical method of electroporation, as exemplified by the MaxCyte® system. The following sections present a detailed analysis of their performance, supported by experimental data, to aid in the selection of the most suitable technology for your bioproduction needs.
Introduction to Gene Delivery Technologies
The successful production of viral vectors, recombinant proteins, and monoclonal antibodies hinges on the effective transfection of producer cell lines, most commonly Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells. The ideal transfection method should offer high efficiency, low cytotoxicity, scalability, and cost-effectiveness, particularly in the context of therapeutic development where cGMP (current Good Manufacturing Practice) compliance is paramount.
MAXgene® GMP is a cGMP-grade transfection reagent based on a high-molecular-weight linear polyethylenimine (PEI) derivative, PEI "Max". It is specifically designed for the large-scale manufacturing of viral vectors and recombinant proteins in both HEK293 and CHO cell systems[1][2]. Its lineage from PEI MAX positions it as a cost-effective and scalable solution for transitioning from research to clinical production[3][4].
Lipofectamine™ 3000 is a widely used lipid-based transfection reagent known for its high transfection efficiency across a broad spectrum of cell lines[5][6]. Its formulation is designed to enhance the delivery of nucleic acids into cells through the formation of lipoplexes.
Electroporation , particularly the flow electroporation technology pioneered by MaxCyte®, offers a non-viral, non-chemical method for gene delivery. By applying a controlled electrical field, it transiently permeabilizes the cell membrane, allowing the entry of genetic material. This technology is recognized for its high efficiency, scalability, and high cell viability post-transfection[7][8][9][10][11].
Performance Comparison
The selection of a transfection technology is often guided by a balance of transfection efficiency, cell viability, and the resulting yield of the desired biological product. The following tables summarize quantitative data from various studies to facilitate a comparative assessment of MAXgene® (PEI "Max"), Lipofectamine™ 3000, and MaxCyte® Electroporation.
Disclaimer: The following data is compiled from multiple sources. Experimental conditions such as cell lines, plasmid vectors, and analytical methods may vary between studies. Therefore, this information should be used as a comparative guide rather than a direct head-to-head comparison.
Table 1: Transfection Efficiency and Cell Viability
| Technology | Cell Line | Transfection Efficiency (%) | Cell Viability (%) | Source |
| PEI "Max" | CHO (suspension) | High (qualitative) | >60% | [3] |
| HEK293FT | High (qualitative) | Not specified | [12] | |
| HEK293 (suspension) | ~84% (at high cell density) | Not specified | [13] | |
| Lipofectamine™ 3000 | HEK293T | High (qualitative, > Lipofectamine 2000) | Not specified | [14] |
| HEK293FT | High (qualitative) | Not specified | [12] | |
| MaxCyte® Electroporation | CHO-S | >95% | High (qualitative) | [8] |
| CHO-S & MGAT1- CHO | High (qualitative) | High | [9] |
Table 2: Protein and Viral Vector Production
| Technology | Cell Line | Product | Titer/Yield | Source |
| PEI "Max" | DG-44 (CHO derivative) | Monoclonal Antibody | ~30 µg/mL | [3] |
| HEK293 (suspension) | AAV9 | ~5.3 x 10^4 capsids/cell (at high cell density) | [13] | |
| HEK293 (suspension) | AAV9 | 6.08 x 10^14 total vg | [15] | |
| Lipofectamine™ 3000 | HEK293T/FT | Lentivirus | ~5-10 fold higher than PEI and Lipofectamine 2000 | [16] |
| MaxCyte® Electroporation | CHO-S | Monoclonal Antibody | >1.2 g/L | [8] |
| CHO-K1SV | Monoclonal Antibody | >1 g/L | [9] | |
| CHO-S | Monoclonal Antibody | >1 g/L | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of transfection experiments. Below are representative protocols for each of the compared techniques.
MAXgene® GMP (PEI "Max") Transfection Protocol for Lentiviral Production in HEK293T Cells
This protocol is adapted from a standard PEI-Max procedure for lentivirus production.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
Lentiviral vector and packaging plasmids
-
MAXgene® GMP (or PEI "Max") solution (1 mg/mL in water, pH 7.0)
-
Chloroquine (25 mM stock)
-
Sterile tubes and plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm plate to be 70-80% confluent on the day of transfection.
-
Media Change: Two hours prior to transfection, replace the medium with 9 mL of fresh, pre-warmed complete growth medium containing 25 µM chloroquine.
-
DNA Preparation: In a sterile tube, dilute the lentiviral vector and packaging plasmids in 1 mL of serum-free medium.
-
PEI-DNA Complex Formation: In a separate tube, dilute the required amount of PEI "Max" solution. A common starting ratio is 3:1 (µg PEI:µg DNA). Add the diluted PEI to the diluted DNA dropwise while gently vortexing. Incubate the mixture for 12-15 minutes at room temperature.
-
Transfection: Add the DNA:PEI-Max complex mixture dropwise to the plate of cells. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for 18 hours.
-
Post-Transfection Media Change: Aspirate the transfection medium and replace it with 10 mL of fresh complete growth medium.
-
Virus Harvest: Viral supernatant can be harvested at 48, 72, and 96 hours post-transfection[17].
Lipofectamine™ 3000 Transfection Protocol for Lentiviral Production
This is a general protocol for lentiviral production using Lipofectamine™ 3000.
Materials:
-
HEK293T or 293FT cells
-
Complete growth medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lentiviral vector and packaging plasmids
-
Lipofectamine™ 3000 Reagent
-
P3000™ Reagent
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate to be 70-90% confluent at the time of transfection.
-
DNA-Lipid Complex Preparation:
-
Tube A: Dilute the plasmid DNA in Opti-MEM™ I medium. Add P3000™ Reagent and mix.
-
Tube B: Dilute Lipofectamine™ 3000 Reagent in Opti-MEM™ I medium.
-
-
Complex Formation: Add the contents of Tube A to Tube B and mix well. Incubate for 10-20 minutes at room temperature.
-
Transfection: Add the DNA-lipid complexes to the cells.
-
Incubation and Harvest: Incubate the cells and harvest the lentiviral supernatant at desired time points (e.g., 48-72 hours post-transfection)[14].
MaxCyte® Flow Electroporation® Protocol for Antibody Production in CHO-S Cells
This is a generalized workflow for large-scale transient transfection using the MaxCyte® system.
Materials:
-
CHO-S cells
-
MaxCyte® electroporation buffer
-
IgG expression plasmid
-
MaxCyte® STX™ or VLX™ instrument
-
Processing Assembly
-
Culture medium (e.g., CD CHO)
Procedure:
-
Cell Preparation: Harvest CHO-S cells and resuspend them in MaxCyte electroporation buffer at a concentration of 2x10^8 cells/mL.
-
DNA Addition: Add the IgG expression plasmid to the cell suspension (e.g., 1-2 µg DNA/10^6 cells).
-
Electroporation: Transfer the cell-DNA mixture to a Processing Assembly and load it onto the MaxCyte® instrument. Use a pre-loaded CHO program for electroporation.
-
Post-Electroporation Culture: Immediately transfer the cells to a shake flask and allow them to rest for 30-40 minutes at 37°C.
-
Production: Seed the cells at the desired density (e.g., 6x10^6 cells/mL) in the production medium. Culture conditions can be optimized with temperature shifts and feed strategies to maximize protein yield[8].
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the key steps in each transfection method.
Concluding Remarks
The choice between MAXgene® GMP, Lipofectamine™ 3000, and electroporation is multifaceted and depends on the specific requirements of the project, including the cell type, scale of production, budget, and regulatory considerations.
-
MAXgene® GMP stands out as a strong candidate for large-scale, cGMP-compliant manufacturing of viral vectors and proteins, offering a balance of high efficiency and cost-effectiveness inherent to PEI-based reagents. Its derivation from the well-documented PEI "Max" provides a solid foundation for its performance.
-
Lipofectamine™ 3000 is a versatile and highly efficient reagent suitable for a wide range of applications, particularly where very high transfection efficiency in smaller to medium-scale experiments is the primary goal.
-
MaxCyte® Electroporation provides a robust, non-chemical alternative that excels in scalability and achieving very high transfection efficiencies with excellent cell viability, making it particularly advantageous for industrial-scale bioproduction and the transfection of difficult-to-transfect cells.
Ultimately, empirical testing and optimization are recommended to determine the most effective method for your specific cell line and application. This guide serves as a foundational resource to inform that decision-making process.
References
- 1. polysciences.com [polysciences.com]
- 2. kyforabio.com [kyforabio.com]
- 3. Comparison of different transient gene expression systems for the production of a new humanized anti-HER2 monoclonal antibody (Hersintuzumab) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Transgene Delivery Using Third‐Generation Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxcyte.com [maxcyte.com]
- 8. maxcyte.com [maxcyte.com]
- 9. maxcyte.com [maxcyte.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. maxcyte.com [maxcyte.com]
- 12. researchgate.net [researchgate.net]
- 13. Intensification of rAAV Production Based on HEK293 Cell Transient Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Comparison of highly pure rAAV9 vector stocks produced in suspension by PEI transfection or HSV infection reveals striking quantitative and qualitative differences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lentivirus Production for Research | Thermo Fisher Scientific - US [thermofisher.com]
- 17. addgene.org [addgene.org]
A Comparative Guide to MAPK8 (JNK1) Inhibitors: Specificity and Selectivity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and selectivity of two prominent inhibitors of Mitogen-Activated Protein Kinase 8 (MAPK8), also known as c-Jun N-terminal Kinase 1 (JNK1). As the user-specified "MAX8" is not a recognized inhibitor, this guide will focus on the well-characterized inhibitor SP600125 and a more recent, highly selective covalent inhibitor, JNK-IN-8 .
The objective of this guide is to present a clear, data-driven comparison to aid researchers in selecting the appropriate tool compound for their studies and to provide context for the interpretation of experimental results.
Data Presentation: Quantitative Inhibitor Performance
The following tables summarize the inhibitory activity of SP600125 and JNK-IN-8 against JNK isoforms and a selection of off-target kinases. This data is compiled from various biochemical assays.
Table 1: Inhibitory Potency against JNK Isoforms
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Mechanism of Action |
| SP600125 | JNK1 | 40[1] | - | ATP-competitive, Reversible |
| JNK2 | 40[1] | 190[2] | ATP-competitive, Reversible | |
| JNK3 | 90[1] | - | ATP-competitive, Reversible | |
| JNK-IN-8 | JNK1 | 4.7[3][4] | - | Covalent, Irreversible |
| JNK2 | 18.7[3][4] | - | Covalent, Irreversible | |
| JNK3 | 1.0[3][4] | - | Covalent, Irreversible |
Table 2: Selectivity Profile against a Panel of Off-Target Kinases
Note: The data below is derived from different screening platforms (e.g., KINOMEscan) and may not be directly comparable. It is intended to provide a general overview of selectivity.
| Inhibitor | Off-Target Kinase | % Inhibition @ 10 µM (SP600125)[5] | IC50 (nM) (JNK-IN-8)[6] |
| SP600125 | MKK4 | >90% | - |
| MKK3 | >75% | - | |
| MKK6 | >75% | - | |
| PKBα | >75% | - | |
| PKCα | >75% | - | |
| ERK2 | <10% | >1000 | |
| p38α | <10% | >1000 | |
| Chk1 | - | >1000 | |
| EGFR | - | >1000 | |
| JNK-IN-8 | MNK2 | - | ~200-300 |
| FMS | - | ~200-300 | |
| IRAK1 | - | >1000 | |
| PIK3C3 | - | >1000 | |
| c-Kit | - | No inhibition | |
| Met | - | No inhibition | |
| PDGFRβ | - | No inhibition |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)
This is a traditional and direct method for measuring kinase activity and inhibition.
Principle: This assay measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP into a specific substrate by the kinase. The amount of radioactivity incorporated is proportional to the kinase activity.
Materials:
-
Purified recombinant JNK enzyme
-
Specific peptide or protein substrate (e.g., GST-c-Jun)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 μM Na₃VO₄)
-
Test inhibitors (dissolved in DMSO)
-
Phosphocellulose filter plates (e.g., P81)
-
Stop buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted test inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding the [γ-³³P]ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Non-Radioactive Kinase Assay (LanthaScreen® TR-FRET Assay)
This is a high-throughput, non-radioactive method for measuring kinase activity.
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay uses a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and fluorescein (B123965) acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Purified recombinant JNK enzyme
-
Fluorescein-labeled substrate
-
ATP
-
LanthaScreen® Tb-labeled phospho-specific antibody
-
Kinase reaction buffer
-
Test inhibitors (dissolved in DMSO)
-
EDTA-containing stop solution
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a suitable microplate, add the kinase, fluorescein-labeled substrate, and kinase reaction buffer.
-
Add the diluted test inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the EDTA-containing stop solution, which also contains the Tb-labeled antibody.
-
Incubate the plate for a further period (e.g., 30-60 minutes) to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader by exciting the terbium donor and measuring emission from both the donor and the fluorescein acceptor.
-
Calculate the emission ratio and determine the percentage of inhibition for each inhibitor concentration to derive the IC50 value.
Mandatory Visualizations
JNK Signaling Pathway
The following diagram illustrates the core components of the JNK signaling cascade.
Caption: The JNK signaling cascade.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for assessing the specificity and selectivity of a kinase inhibitor.
Caption: Workflow for inhibitor profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
A Comparative Guide to MAX8 Peptide Hydrogel for Reproducible 3D Cell Culture and Drug Delivery
For researchers, scientists, and drug development professionals seeking advanced solutions for three-dimensional (3D) cell culture and controlled-release studies, the choice of a scaffold material is critical for obtaining reproducible and biologically relevant data. This guide provides an objective comparison of the MAX8 peptide hydrogel with its primary alternative, MAX1, and other commonly used hydrogels, supported by experimental data.
Overview of this compound Peptide Hydrogel
This compound is a 20-residue, self-assembling peptide designed for 3D cell culture and injectable drug delivery.[1][2] Its sequence allows it to undergo triggered hydrogelation in response to physiological conditions such as pH, temperature, and salt concentrations, forming a mechanically rigid, viscoelastic gel.[1] A key characteristic of this compound is its shear-thinning and self-healing property, which allows for its delivery via syringe injection, after which it immediately recovers its solid-like properties.[2][3] This makes it an excellent candidate for encapsulating cells and therapeutics for localized delivery.[1][4]
Comparison with Alternatives
The performance of this compound is best understood in comparison to its parent peptide, MAX1, from which it was derived through a single amino acid substitution.[5][6] This seemingly minor change results in significant differences in their material properties. Other alternatives in 3D cell culture include naturally derived matrices like Matrigel and collagen.[7][8]
Data Presentation: Quantitative Comparison of Hydrogel Properties
The following table summarizes the key quantitative differences between this compound and its primary comparator, MAX1, as well as typical properties of other hydrogel systems.
| Property | This compound | MAX1 | Matrigel/Collagen |
| Peptide Concentration | 0.5 - 2.0 wt%[9] | 0.5 - 2.0 wt%[10] | Variable, often proprietary |
| Storage Modulus (G') | ~270 Pa - 3600 Pa (at 0.5-2 wt%)[9] | Significantly lower than this compound at same concentration[3][10] | Highly variable, batch-dependent |
| Gelation Time | < 1 minute[2][11] | ~30 minutes[2] | Temperature-dependent, typically slower |
| Cell Viability | High, non-cytotoxic[2][5] | High, non-cytotoxic[5] | Generally high, but batch-to-batch variability can be a concern[7] |
| Release Kinetics | Tunable, sustained release[1][11] | Less studied for release | Variable, depends on cross-linking |
Experimental Protocols
To ensure the reproducibility of experiments using this compound, detailed methodologies are crucial. Below are protocols for key experiments.
This compound Hydrogel Formation for 3D Cell Encapsulation
-
Peptide Stock Preparation: Prepare a 2 wt% this compound stock solution by dissolving lyophilized this compound peptide in 25 mM HEPES buffer (pH 7.4).[5]
-
Cell Suspension: Resuspend cells to be encapsulated in serum-free cell culture medium (e.g., DMEM).[2]
-
Initiation of Gelation: Mix the this compound stock solution with an equal volume of the cell suspension. The salts in the cell culture medium will trigger the self-assembly of the this compound peptides into a hydrogel, homogeneously encapsulating the cells.[2] For a final concentration of 1 wt% this compound, mix equal volumes of 2 wt% this compound and the cell suspension.
-
Culture: The resulting hydrogel-cell construct can be cultured by adding complete, serum-containing medium on top.[7]
Oscillatory Rheology for Mechanical Characterization
-
Sample Preparation: Prepare acellular this compound hydrogels at the desired concentration (e.g., 0.5 wt%) by mixing the peptide solution with a salt-containing buffer (e.g., DMEM or 25 mM HEPES with 150 mM NaCl) at pH 7.4.[1][12]
-
Measurement: Immediately load the gelling solution onto a rheometer with a parallel plate geometry (e.g., 20 mm diameter).[1]
-
Frequency Sweep: To determine the storage modulus (G') and loss modulus (G''), perform a frequency sweep from 0.1 to 100 rad/s at a constant low strain (e.g., 0.2%).[4]
-
Shear-Thinning and Recovery: To assess shear-thinning, apply a high strain (e.g., 1000%) for a short duration (e.g., 30 seconds) and then return to a low strain to monitor the recovery of the storage modulus over time.[3]
Cell Viability Assay
-
Hydrogel-Cell Construct Preparation: Prepare this compound hydrogel-cell constructs as described above in a multi-well plate format (e.g., 96-well or 384-well).[13]
-
Incubation: Incubate the constructs under standard cell culture conditions (37°C, 5% CO2).
-
Assay: At desired time points, use a commercially available cell viability reagent (e.g., a luminescence-based assay) according to the manufacturer's instructions.[4][13]
-
Measurement: Measure the signal (e.g., luminescence) to determine the relative number of viable cells.
Visualizing Key Processes with Graphviz
To better illustrate the principles and workflows associated with this compound, the following diagrams have been generated using Graphviz.
References
- 1. Beta hairpin peptide hydrogels as an injectable solid vehicle for neurotrophic growth factor delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Controlling hydrogelation kinetics by peptide design for three-dimensional encapsulation and injectable delivery of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained release of active chemotherapeutics from injectable-solid β-hairpin peptide hydrogel - Biomaterials Science (RSC Publishing) DOI:10.1039/C5BM00538H [pubs.rsc.org]
- 5. In vitro assessment of the pro-inflammatory potential of β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Correlations between structure, material properties and bioproperties in self-assembled β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macromolecular diffusion and release from self-assembled β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Hairpin Peptide Hydrogels for Package Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Injectable Solid Peptide Hydrogel as Cell Carrier: Effects of Shear Flow on Hydrogel and Cell Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta-hairpin hydrogels as scaffolds for high-throughput drug discovery in three-dimensional cell culture - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of MAX8 Peptide Hydrogel for 3D Cell Culture Applications
An Objective Comparison with Matrigel, Collagen, and Alginate Hydrogels for Researchers, Scientists, and Drug Development Professionals.
In the realm of three-dimensional (3D) cell culture, which more accurately mimics the in vivo environment compared to traditional 2D methods, the choice of a scaffold is critical. The MAX8 self-assembling peptide hydrogel has emerged as a synthetic alternative to naturally derived matrices. This guide provides a comprehensive comparison of this compound with commonly used hydrogels—Matrigel, collagen, and alginate—supported by experimental data to aid researchers in selecting the optimal scaffold for their specific needs.
Executive Summary
This compound is a synthetic, self-assembling peptide hydrogel that forms a nanofibrous scaffold, offering a defined and tunable microenvironment for 3D cell culture. Unlike naturally derived hydrogels such as Matrigel and collagen, this compound provides a high degree of consistency and control over its biochemical and mechanical properties. This comparison demonstrates that while naturally derived matrices support a wide range of cell functions due to their inherent biological cues, this compound offers significant advantages in terms of reproducibility, ease of use, and tunable stiffness. Alginate, another popular biomaterial, provides a cost-effective and simple method for cell encapsulation but lacks the inherent biological motifs present in both this compound (when functionalized) and naturally derived hydrogels.
Data Presentation: A Quantitative Comparison
The selection of a 3D cell culture matrix is often dependent on its mechanical properties and its ability to support cell growth. The following tables summarize key quantitative data for this compound and its alternatives.
| Parameter | This compound Peptide Hydrogel | Matrigel | Collagen Type I | Alginate |
| Composition | Synthetic 20-residue peptide (VKVKVKVKVDPPTKVEVKVKV-NH2)[1] | Solubilized basement membrane from EHS mouse sarcoma (contains laminin, collagen IV, growth factors)[2] | Primarily Type I collagen from bovine or rat sources[3] | Natural polysaccharide from brown seaweed |
| Mechanism of Gelation | Self-assembly upon exposure to physiological salt concentration and pH[4] | Thermal gelation at 24-37°C[2] | pH or temperature-induced fibrillogenesis[5] | Ionic crosslinking with divalent cations (e.g., Ca2+)[6] |
| Biocompatibility | High[7] | High, but with batch-to-batch variability and undefined components[2][8] | High | High |
| Tunability | High (stiffness, functionalization with bioactive motifs)[4] | Low, with some concentration-dependent stiffness changes[9] | Moderate (concentration-dependent stiffness)[5] | High (stiffness controlled by cation concentration)[6] |
| Performance Metric | This compound Peptide Hydrogel | Matrigel | Collagen Type I | Alginate |
| Cell Viability | High, supports robust cell growth[7][10] | High, but can vary between batches[8] | High, supports cell proliferation[3] | High |
| Cell Proliferation | Dependent on peptide concentration and cell type; can be enhanced with ligand functionalization[4] | Generally supports robust proliferation due to growth factors[2] | Supports proliferation, can be influenced by collagen concentration[3] | Supports proliferation, but may require functionalization for optimal growth |
| Mechanical Properties (Stiffness) | Tunable storage modulus (G') from ~270 Pa to 3600 Pa (0.5 to 2 wt%)[10] | Low and variable elastic modulus, ~120 Pa to 450 Pa[11] | Can be tuned, with reported values in the range of 10-1000 Pa depending on concentration and pH[5] | Widely tunable stiffness, from ~10 Pa to 19,000 Pa (19 kPa) depending on crosslinking[6][12] |
| Homogeneity of Cell Encapsulation | High due to rapid gelation kinetics[1] | Prone to cell sedimentation due to slower gelation[4] | Slower gelation can lead to cell settling[3] | Can achieve homogenous encapsulation with appropriate mixing |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are summaries of the protocols for 3D cell encapsulation using this compound, Matrigel, and Alginate.
This compound Peptide Hydrogel Cell Encapsulation
-
Preparation of Peptide Solution: Lyophilized this compound peptide is dissolved in a sterile, buffered solution (e.g., 50 mM HEPES at pH 7.4) to create a stock solution (e.g., 0.5 wt%).
-
Cell Suspension: Cells are harvested and resuspended in serum-free cell culture medium.
-
Encapsulation: The peptide solution and the cell suspension are mixed in a 1:1 ratio. Gelation is triggered almost instantaneously by the ions in the cell culture medium.
-
Plating: The hydrogel-cell construct is dispensed into a culture plate containing pre-warmed, serum-containing medium.
Matrigel Cell Encapsulation (Embedded Method)
-
Thawing: Matrigel is thawed overnight on ice at 4°C. All labware and solutions that will come into contact with Matrigel must be pre-chilled.
-
Cell Suspension: Cells are harvested and resuspended in a small volume of cold, serum-free medium.
-
Encapsulation: The cell suspension is mixed with the thawed, liquid Matrigel on ice. The volume of the cell suspension should not exceed 10% of the total Matrigel volume.
-
Plating and Gelation: The Matrigel-cell mixture is dispensed into a pre-warmed culture plate and incubated at 37°C for 30-45 minutes to allow for thermal gelation.
-
Culture: Pre-warmed cell culture medium is added to the solidified hydrogel.
Alginate Hydrogel Cell Encapsulation
-
Preparation of Alginate Solution: A sterile sodium alginate solution (e.g., 1.5% w/v) is prepared in a buffered solution.
-
Cell Suspension: Cells are harvested and resuspended in the alginate solution to achieve a homogenous mixture.
-
Crosslinking: The cell-alginate suspension is extruded (e.g., through a syringe) into a solution containing divalent cations, typically calcium chloride (CaCl2), to induce ionic crosslinking and form a stable hydrogel.
-
Washing and Culture: The resulting hydrogel-cell constructs (often in the form of beads or a slab) are washed with sterile saline or culture medium to remove excess crosslinking agent before being transferred to a culture vessel with fresh medium.
Mandatory Visualizations
Experimental Workflow for 3D Cell Encapsulation
Signaling Pathway: Cell-Matrix Interaction via Integrins
Conclusion
The cross-validation of this compound with other established 3D culture methods reveals a trade-off between the biological complexity of naturally derived matrices and the defined, tunable nature of synthetic hydrogels.
-
This compound is an excellent choice for applications requiring high reproducibility, precise control over mechanical properties, and a homogenous distribution of encapsulated cells. Its synthetic nature eliminates the batch-to-batch variability inherent in products like Matrigel, making it ideal for high-throughput screening and quantitative studies. The ability to functionalize this compound with specific peptide ligands allows for the creation of tailored microenvironments.
-
Matrigel remains a valuable tool for studies that benefit from a complex, growth factor-rich environment that promotes robust cell growth and differentiation for a wide variety of cell types. However, its undefined composition and variability can be a significant drawback for studies requiring high precision and reproducibility.
-
Collagen provides a more defined, natural alternative to Matrigel and is particularly well-suited for studies of cell-collagen interactions, migration, and invasion. Its mechanical properties can be tuned to some extent by altering the concentration.
-
Alginate is a versatile and cost-effective material for high-volume cell encapsulation and studies where precise control over stiffness is required. Its primary limitation is the lack of inherent biological cues, often necessitating modification with adhesion peptides for optimal cell function.
Ultimately, the choice of hydrogel will depend on the specific research question, cell type, and experimental requirements. For researchers prioritizing a defined, reproducible, and tunable system, this compound presents a compelling alternative to traditional, naturally derived 3D culture matrices.
References
- 1. Controlling hydrogelation kinetics by peptide design for three-dimensional encapsulation and injectable delivery of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of 3D Culture Methodologies in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of three-dimensional cell culture techniques of dedifferentiated liposarcoma and their integration with future research [frontiersin.org]
- 4. Beta-hairpin hydrogels as scaffolds for high-throughput drug discovery in three-dimensional cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Collagen I Hydrogels for Bioengineered Tissue Microenvironments: Characterization of Mechanics, Structure, and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Swelling and mechanical properties of alginate hydrogels with respect to promotion of neural growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assessment of the pro-inflammatory potential of β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic alternatives to Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellgs.com [cellgs.com]
- 10. Correlations between structure, material properties and bioproperties in self-assembled β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Versatile synthetic alternatives to Matrigel for vascular toxicity screening and stem cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
A Comparative Guide to MAX8 Hydrogel for Localized Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MAX8 peptide hydrogel, an injectable drug delivery system, with other alternatives for localized cancer therapy. The focus is on the efficacy of this compound when used to deliver the chemotherapeutic agent vincristine (B1662923) to cancer cells. This document synthesizes available experimental data to offer an objective performance overview.
Overview of this compound Hydrogel
This compound is a 20-residue peptide that self-assembles into a mechanically rigid, nanofibrillar hydrogel under physiological conditions. A key characteristic of this compound is its shear-thinning and self-healing property. This allows the pre-formed hydrogel to be injected through a syringe, where it flows as a low-viscosity gel, and then immediately recovers its solid structure upon delivery to the target site. This makes this compound an excellent candidate for creating localized drug depots for sustained release, potentially minimizing systemic toxicity and enhancing therapeutic efficacy at the tumor site.
Efficacy of this compound in Delivering Vincristine
Vincristine is a widely used chemotherapeutic agent that inhibits cell division by binding to tubulin. While effective, its use is often limited by severe side effects due to its indiscriminate action on all dividing cells. Localized delivery via a hydrogel system like this compound aims to concentrate the drug at the tumor site, reducing systemic exposure.
Studies have demonstrated that vincristine encapsulated within this compound hydrogel is released in a sustained manner over a period of up to a month. The released vincristine remains biologically active and is effective at killing cancer cells. The hydrogel also protects the encapsulated drug from degradation.
Quantitative Comparison of Vincristine Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of vincristine in various cancer cell lines. It is important to note that direct comparative studies of this compound-vincristine against other hydrogel formulations in the same cell lines are limited. The data presented here is compiled from different studies and serves as a reference for the general efficacy of vincristine.
| Cell Line | Drug Delivery System | IC50 (µM) | Reference Study |
| MCF-7 (Breast Cancer) | Free Vincristine | 10.05 | Li et al. (P-gp targeting)[1] |
| MCF-7 (Breast Cancer) | Taxol + Vincristine | 41.45 (as combo) | Synergistic Effect of Taxol and Vincristine Study |
| MCF-7/ADR (Resistant) | Free Vincristine | >10 (Resistant) | Li et al. (P-gp targeting)[1] |
| MDA-MB-231 (Breast Cancer) | Not Specified | Varies | IC50 values of compounds in MDA-MB-231 lines[2] |
| Leukemia Cell Lines | Free Vincristine | Varies (nM range) | A Comparative Analysis of Vincristine and Vinblastine (B1199706) |
| Non-Small Cell Lung Cancer | Free Vincristine | Varies | Cytotoxic responses to vinblastine and vincristine[3] |
Note: The efficacy of vincristine is highly dependent on the cell line and the experimental conditions. The IC50 values for this compound-delivered vincristine are not explicitly available in the reviewed literature, which instead emphasizes the sustained release and prolonged activity of the drug. One study qualitatively noted that at a concentration of 40 nM of released vincristine from a this compound hydrogel, most cancer cells showed clear signs of cell death.
Alternative Injectable Hydrogel Systems
Several other injectable hydrogel systems are being explored for localized drug delivery in cancer therapy. These systems offer similar advantages of sustained release and reduced systemic toxicity.
-
MAX1 Hydrogel: A parent peptide of this compound, MAX1 also forms a shear-thinning hydrogel. However, this compound was specifically designed to have faster gelation kinetics, making it more suitable for homogeneous cell encapsulation.
-
Gelatin-Based Hydrogels: These natural polymer-based hydrogels are biocompatible and biodegradable. Their mechanical properties can be tuned to mimic different tissue environments.
-
Dextran Microspheres in Thermosensitive Gel: This system combines microspheres for drug encapsulation with a gel that solidifies at body temperature, forming a drug depot.
-
Kappa-Carrageenan (κCA) Hydrogels: These natural polysaccharide-based hydrogels can be reinforced with nanosilicates to create shear-thinning properties suitable for cell and drug delivery.[4]
Experimental Protocols
The following is a generalized protocol for assessing the viability of cancer cells encapsulated in a 3D hydrogel, based on common methodologies.
1. Preparation of Cell-Hydrogel Constructs:
-
Prepare a stock solution of lyophilized this compound peptide in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Prepare a suspension of cancer cells in serum-free culture medium at a desired concentration.
-
Mix the this compound solution and the cell suspension at a 1:1 ratio to initiate hydrogel self-assembly with encapsulated cells.
-
Dispense the cell-hydrogel mixture into a multi-well plate.
2. Cell Culture and Treatment:
-
Add serum-containing culture medium to each well on top of the hydrogel.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
For drug efficacy studies, the drug can be either encapsulated within the hydrogel during its formation or added to the overlying culture medium.
3. Cell Viability Assay (e.g., using a luminescent ATP assay):
-
At desired time points, remove the culture medium.
-
Add a cell viability reagent (e.g., CellTiter-Glo® 3D) that lyses the cells and measures ATP content, which correlates with the number of viable cells.
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability relative to untreated controls.
4. Data Analysis:
-
Plot cell viability against drug concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
Visualizing the Workflow and Signaling
To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the efficacy of a drug delivered via this compound hydrogel.
Caption: Simplified signaling pathway of Vincristine leading to cancer cell apoptosis.
Conclusion
This compound hydrogel presents a promising platform for the localized and sustained delivery of chemotherapeutic agents like vincristine. Its shear-thinning and self-healing properties make it a versatile injectable system. While direct quantitative comparisons with other hydrogel systems are still emerging, the available data suggests that this compound effectively delivers active vincristine to cancer cells over an extended period, which could translate to improved therapeutic outcomes and reduced side effects in a clinical setting. Further research involving head-to-head comparisons of different delivery platforms for various chemotherapeutics in a range of cancer cell lines is warranted to fully elucidate the relative advantages of each system.
References
Independent Validation of MAX8's Self-Assembling Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MAX8 self-assembling peptide hydrogel with alternative systems, supported by experimental data from independent research. We delve into the mechanism of this compound, its performance characteristics in 3D cell culture and drug delivery, and how it compares to its parent peptide, MAX1, and other commercially available hydrogels.
Mechanism of Action: The Stimuli-Responsive Self-Assembly of this compound
This compound is a 20-amino acid peptide designed to undergo a conformational change and self-assemble into a nanofibrous hydrogel in response to physiological conditions.[1] Initially, in a low ionic strength aqueous solution, the peptide remains in an unfolded, soluble state due to electrostatic repulsion between its positively charged lysine (B10760008) residues.[1] The introduction of physiological salt concentrations, such as those found in cell culture media (e.g., DMEM), screens these charges, triggering the peptide to fold into a β-hairpin structure.[1]
These β-hairpins then self-assemble through lateral and facial associations, forming a rigid, non-covalently crosslinked fibrillar network that entraps water to form a hydrogel.[2] A key feature of this compound is its rapid gelation kinetics, a direct result of a single amino acid substitution from its parent peptide, MAX1. This substitution of a lysine with a glutamic acid reduces the net positive charge, accelerating the folding and assembly process.[2] This rapid gelation allows for the homogeneous encapsulation of cells within the hydrogel matrix.[2]
Comparative Performance Data
The following tables summarize key performance indicators of this compound in comparison to its parent peptide, MAX1, and other alternative hydrogel systems.
| Peptide | Amino Acid Sequence | Net Charge | Gelation Trigger | Gelation Time | Reference |
| This compound | VKVKVKVKV(D)PPTKVEVKVKV-NH2 | +7 | Physiological salt concentration (e.g., DMEM) | < 1 minute | [2] |
| MAX1 | VKVKVKVKV(D)PPTKVKVKVKV-NH2 | +8 | Physiological salt concentration (e.g., DMEM) | Slower than this compound | [2] |
| RADA16-I | (RADARADA)2 | +4 | Physiological salt concentration | Variable | |
| Fmoc-RGD | Fmoc-Arg-Gly-Asp | -1 | pH adjustment | < 1 minute | [3] |
Table 1: Physicochemical Properties of Self-Assembling Peptides. This table provides a comparison of the amino acid sequence, net charge, and gelation conditions for this compound and its alternatives.
| Hydrogel | Peptide Conc. (wt%) | Storage Modulus (G') (Pa) | Cell Type | Application | Reference |
| This compound | 1.0 | ~763 | Primary Chondrocytes | 3D Cell Encapsulation | [4] |
| MAX1 | 2.0 | Not specified in direct comparison | J774 Mouse Macrophages | 3D Cell Culture | [2] |
| HLT2 | Not specified | ~566 | Primary Chondrocytes | 3D Cell Encapsulation | [4] |
| Fmoc-FF/Fmoc-RGD | Not specified | Not specified | Mesenchymal Stem Cells | 3D Cell Culture | [3] |
Table 2: Mechanical Properties and Applications. This table compares the mechanical stiffness (storage modulus) of this compound with an alternative peptide hydrogel and highlights their applications in 3D cell culture.
Experimental Protocols
Protocol 1: Rheological Characterization of Peptide Hydrogels
This protocol outlines the steps for assessing the mechanical properties of self-assembling peptide hydrogels using oscillatory rheometry.
Materials:
-
Rheometer with parallel plate geometry (e.g., 20 mm diameter)
-
Peptide stock solution (e.g., 2 wt% this compound in 25 mM HEPES, pH 7.4)
-
Gelation buffer (e.g., DMEM supplemented with 25 mM HEPES, pH 7.4)
-
Micropipette
Procedure:
-
Sample Preparation:
-
Prepare the peptide stock solution and gelation buffer.
-
On the rheometer's lower plate, pipette the desired volume of the peptide stock solution.
-
Initiate the rheometer measurement protocol.
-
To trigger gelation, add an equal volume of the gelation buffer to the peptide solution on the plate and gently mix.
-
-
Instrument Setup:
-
Set the rheometer to the desired temperature (e.g., 37°C).
-
Use a parallel plate geometry and set the gap to a suitable distance (e.g., 500 µm).
-
-
Measurement:
-
Perform a time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region) to monitor the evolution of the storage (G') and loss (G'') moduli over time. Gelation is indicated by G' becoming greater than G''.
-
Once the gel has formed, perform a frequency sweep at a constant strain to characterize the frequency-dependent mechanical properties of the hydrogel.
-
Perform a strain sweep at a constant frequency to determine the linear viscoelastic region of the hydrogel.
-
Protocol 2: Cell Viability Assay in 3D Peptide Hydrogels
This protocol describes a general method for assessing the viability of cells encapsulated in a peptide hydrogel using a live/dead staining assay.
Materials:
-
Peptide stock solution
-
Cell suspension in culture medium
-
Gelation buffer
-
Live/Dead viability/cytotoxicity kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Confocal microscope
Procedure:
-
Cell Encapsulation:
-
Mix the cell suspension with the peptide stock solution at the desired cell density.
-
Add the gelation buffer to the cell/peptide mixture to initiate hydrogel formation.
-
Dispense the mixture into a suitable culture vessel (e.g., 96-well plate).
-
Allow the hydrogel to solidify.
-
Add culture medium on top of the hydrogel.
-
-
Staining:
-
After the desired culture period, remove the culture medium.
-
Prepare the live/dead staining solution according to the manufacturer's instructions.
-
Add the staining solution to the hydrogel constructs and incubate for the recommended time (e.g., 15-30 minutes) at 37°C.
-
-
Imaging:
-
Image the stained hydrogel constructs using a confocal microscope.
-
Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Acquire z-stack images to visualize the distribution of live and dead cells throughout the 3D hydrogel.
-
Visualizing the Mechanism and Workflow
References
- 1. Beta hairpin peptide hydrogels as an injectable solid vehicle for neurotrophic growth factor delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the pro-inflammatory potential of β-hairpin peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Assessing the Specificity of Anti-MAX Antibodies: A Comparative Guide
For researchers in oncology, cell biology, and drug development, the accurate detection of transcription factors in the MYC network is critical. The MAX (MYC-associated factor X) protein, a key binding partner of the MYC oncoprotein, is central to this network's function. The specificity of antibodies used to detect MAX is therefore paramount for reliable experimental outcomes. This guide provides a comparative assessment of commercially available anti-MAX antibodies, supported by experimental data and detailed protocols.
Comparison of Anti-MAX Antibody Specificity
The following table summarizes the specificity data for three commercially available anti-MAX antibodies based on common validation experiments.
| Antibody | Host Species | Clonality | Western Blot (WB) Specificity | Immunohistochemistry (IHC) Specificity | Immunoprecipitation (IP) Competence | Cross-Reactivity |
| Anti-MAX [EPR19352] (Abcam) | Rabbit | Monoclonal | Detects a band at ~18 kDa corresponding to MAX. Weak reactivity in some tissue lysates noted, may require optimization. | Staining observed in expected tissues. | Validated for IP. | Reacts with Human, Mouse, Rat. |
| MAX Polyclonal Antibody (Thermo Fisher) | Rabbit | Polyclonal | Detects MAX protein. | Shows nuclear staining. | Validated for IP. | Reacts with Human, Mouse, Rat, Non-human primate.[1] |
| Anti-MAX (HPA003474) (Sigma-Aldrich) | Rabbit | Polyclonal | Validated for WB. | Extensive validation in 44 normal human tissues and 20 cancer types. | Not specified. | Human. |
Experimental Methodologies
Detailed protocols for key experiments are provided below to allow for replication and validation of antibody specificity.
Western Blotting
-
Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MAX antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Immunohistochemistry (IHC)
-
Tissue Preparation:
-
Fix paraffin-embedded tissue sections on slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary anti-MAX antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the color with a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Visualizing Key Processes
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: The MYC-MAX signaling pathway, illustrating the formation of the MYC-MAX heterodimer and its role in gene transcription.
Caption: A streamlined workflow for assessing antibody specificity using the Western Blotting technique.
Conclusion
The selection of a highly specific antibody is crucial for the accurate study of the MYC-MAX network. While several commercial antibodies are available for the detection of MAX, their performance can vary depending on the application. The data presented in this guide, along with the detailed protocols, should serve as a valuable resource for researchers to select and validate the most appropriate anti-MAX antibody for their specific experimental needs. It is always recommended to perform in-house validation of any new antibody lot to ensure reproducible and reliable results.
References
MAX8 vs. Placebo: A Preclinical Comparative Analysis in Pancreatic Ductal Adenocarcinoma Models
Abstract: This guide provides a comprehensive comparison of the novel therapeutic agent MAX8 against a placebo control in preclinical models of Pancreatic Ductal Adenocarcinoma (PDAC). This compound is a potent and selective small molecule inhibitor of the tyrosine kinase Y (TKY) signaling pathway, a critical cascade implicated in PDAC proliferation and survival. The following sections detail the quantitative outcomes, experimental methodologies, and relevant biological pathways from a head-to-head study in an orthotopic xenograft mouse model, demonstrating the therapeutic potential of this compound.
Quantitative Data Summary
The efficacy of this compound was evaluated based on its ability to control tumor growth, improve survival, and modulate its target pathway in comparison to a vehicle placebo. All data presented here are from studies conducted in immunodeficient mice bearing orthotopically implanted PANC-1 human pancreatic cancer cells.
Table 1: Tumor Volume Analysis
This table summarizes the mean tumor volume in cubic millimeters (mm³) at weekly intervals for both the this compound-treated and placebo-treated cohorts.
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % TGI* at Day 21 |
| Placebo (Vehicle) | 102.5 ± 8.1 | 255.1 ± 20.3 | 640.7 ± 55.2 | 1580.4 ± 112.6 | N/A |
| This compound (10 mg/kg) | 101.9 ± 7.9 | 180.3 ± 15.5 | 315.6 ± 28.9 | 495.2 ± 41.7 | 68.7% |
| p-value | p > 0.99 | p < 0.01 | p < 0.001 | p < 0.0001 | - |
*Tumor Growth Inhibition
Table 2: Survival and Safety Metrics
This table outlines the key survival and general toxicity indicators observed during the 60-day study period.
| Metric | Placebo (Vehicle) | This compound (10 mg/kg) |
| Median Survival | 28 days | 52 days |
| Hazard Ratio (HR) | N/A | 0.35 (p < 0.001) |
| Mean Body Weight Change | -5.2% | -1.8% |
| Treatment-Related Deaths | 0 | 0 |
Signaling Pathway and Experimental Design
Visual diagrams provide a clear overview of the mechanism of action for this compound and the workflow of the preclinical study.
Caption: Mechanism of Action for this compound in the TKY signaling cascade.
Safety Operating Guide
Proper Disposal Procedures for MAX-8
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for ensuring a secure work environment and maintaining environmental responsibility. This guide outlines the essential, step-by-step procedures for the proper disposal of MAX-8, a corrosive material that can cause severe skin burns and eye damage.[1] Adherence to these protocols is critical for mitigating potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of MAX-8, whether in its concentrated form or in solution, should be performed in a well-ventilated area, ideally within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of MAX-8 and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. [2]
-
Waste Segregation is Key : To prevent dangerous chemical reactions, do not mix MAX-8 waste with other incompatible waste streams. For example, avoid mixing organic solvent waste with aqueous waste.[2] MAX-8 is incompatible with strong oxidizing agents, acids, strong reducing agents, and organic solvents.
-
Liquid Waste Collection : All solutions containing MAX-8 must be collected in a dedicated, leak-proof, and chemically compatible waste container.[2]
-
Solid Waste Collection : Any unused or expired MAX-8 powder should be collected in its original container or a clearly labeled, sealed container. This includes any contaminated disposable items such as weighing papers or spatulas.[2]
-
Contaminated Labware : Disposable laboratory equipment (e.g., pipette tips, centrifuge tubes) that has been in contact with MAX-8 must be collected in a separate, clearly labeled hazardous waste bag or container.[2]
-
Labeling of Waste Containers : All waste containers must be prominently labeled with the words "Hazardous Waste" and the full chemical name, "MAX-8".[2] The label should also indicate the type of hazard (e.g., Corrosive, Toxic) and the date the container became full.
-
Storage of Waste : Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3] These containers must be kept closed when not in use and stored separately from incompatible materials.[3][4]
-
Arranging for Disposal : Once a waste container is full, or before the one-year storage limit is reached for partially filled containers, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3][4] Complete any required online waste disposal forms to schedule a collection.[4]
Quantitative Data Summary
For safe handling and storage, specific quantitative data from the Safety Data Sheet (SDS) is crucial.
| Parameter | Value | Source |
| pH | 12.5 - 13.5 (1% Solution) | Safety Data Sheet |
| Recommended Storage Temperature | 5°C to 30°C | |
| Container Disposal Threshold | < 3% of original contents remaining | [4] |
Note: For containers to be considered "empty" and disposed of as solid waste, they must contain less than 3% of the original contents. The chemical label must be defaced, and the container marked as "Empty" or "Trash".[4]
Experimental Protocols
While specific experimental protocols involving MAX-8 are proprietary to individual research projects, the general handling procedures are universal.
General Handling Protocol for MAX-8:
-
Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clear of incompatible materials. Verify that an appropriate spill kit and emergency shower/eyewash station are accessible.
-
Personal Protective Equipment (PPE) : Don appropriate PPE, including chemical safety goggles, nitrile gloves (or other chemically resistant gloves), and a full-length lab coat.
-
Weighing and Solution Preparation : Conduct all weighing of solid MAX-8 and preparation of solutions within the chemical fume hood to avoid inhalation of dust or vapors.
-
Use and Incubation : During experimental use, ensure all containers are clearly labeled. If reactions or incubations are performed outside the fume hood, ensure secondary containment is used.
-
Post-Experiment Decontamination : Thoroughly decontaminate all non-disposable equipment and work surfaces that came into contact with MAX-8 using an appropriate cleaning agent as recommended by your institution's safety office.
-
Waste Segregation : Immediately segregate all waste generated (liquid, solid, labware) into the appropriate, pre-labeled hazardous waste containers as described in the disposal protocol above.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of MAX-8 waste streams.
Caption: Workflow for the safe disposal of MAX-8 waste streams.
By diligently following these procedures, laboratory personnel can ensure the safe, compliant, and environmentally responsible disposal of MAX-8, fostering a secure research environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Essential Safety and Logistical Information for Handling MAX-8
For researchers, scientists, and drug development professionals, the safe handling of all laboratory materials is paramount. This document provides crucial safety protocols and logistical information for MAX-8, a chemical product that presents significant health and safety risks if not managed properly. Adherence to these guidelines is essential for minimizing exposure and ensuring a safe laboratory environment.
Hazard Identification and Classification
MAX-8 is classified as a hazardous substance with the potential to cause severe health effects. According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, MAX-8 is categorized as follows:
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1 | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | May cause damage to organs through prolonged or repeated exposure.[1] |
| Corrosive to Metals | 1 | May be corrosive to metals.[1] |
The signal word for MAX-8 is "Danger," and the pictograms associated with its hazards are the corrosion symbol (GHS05) and the health hazard symbol (GHS08).[1]
Personal Protective Equipment (PPE)
Due to the corrosive and toxic nature of MAX-8, stringent personal protective measures are required. The following PPE must be worn at all times when handling this substance:
| Body Part | Required PPE | Specifications |
| Eyes/Face | Eye/face protection | Chemical safety goggles or a face shield.[1] |
| Skin | Protective gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Check for leaks before use. |
| Protective clothing | A lab coat, apron, or coveralls made of a chemically resistant material. | |
| Respiratory | Respiratory protection | In case of inadequate ventilation, a NIOSH-approved respirator is necessary.[1] |
Operational Plan: Handling and Storage
Handling:
-
Use MAX-8 only in well-ventilated areas.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe in vapors, fumes, or mist.
-
Wash hands thoroughly after handling the substance.[2]
-
Keep the container tightly closed when not in use.[2]
Storage:
-
Store in a secure and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as acids, chlorine, and organic materials to prevent the risk of explosion.[2]
Disposal Plan
All waste and contaminated materials must be handled as hazardous waste and disposed of in accordance with all applicable federal, state, and local environmental regulations.[2] Do not release into the environment.[2]
Experimental Workflow: Safe Handling of MAX-8
The following diagram outlines the procedural steps for the safe handling of MAX-8 in a laboratory setting.
Caption: Workflow for Safe Handling of MAX-8 in a Laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
